molecular formula C9H11ClFNO3 B6592501 2-Fluoro-L-tyrosine hydrochloride CAS No. 2097073-16-8

2-Fluoro-L-tyrosine hydrochloride

Cat. No.: B6592501
CAS No.: 2097073-16-8
M. Wt: 235.64 g/mol
InChI Key: MVBVOABWDNQILK-QRPNPIFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-L-tyrosine hydrochloride is a fluorinated aromatic amino acid that serves as a key building block in biomedical research. Its primary research value lies in the development of positron emission tomography (PET) radiotracers for oncology and neurology. The fluorine-18 labeled analog, 2-[18F]fluoro-L-tyrosine, has been investigated as a tracer for imaging protein synthesis rates and for tumor delineation, particularly in brain tumors . Studies in awake rats have shown that no-carrier-added 2-[18F]fluoro-L-tyrosine exhibits fast and extensive incorporation into proteins, confirming its potential for assessing the rate of protein synthesis in vivo using PET . The compound is metabolized via the tyrosine pathway and, unlike other analogs, demonstrates limited metabolism through other pathways, simplifying the interpretation of imaging data . Researchers also utilize this compound and its protected derivatives, such as N-Fmoc-2-fluoro-L-tyrosine, as precursors in the enantioselective synthesis of more complex radiopharmaceuticals . When handling this product, consult the Safety Data Sheet. The compound has a molecular formula of C9H11ClFNO3 and a molecular weight of 235.64 . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO3.ClH/c10-7-4-6(12)2-1-5(7)3-8(11)9(13)14;/h1-2,4,8,12H,3,11H2,(H,13,14);1H/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBVOABWDNQILK-QRPNPIFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1O)F)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Fluoro-L-tyrosine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Fluoro-L-tyrosine Hydrochloride: Properties, Structure, and Applications

Introduction

2-Fluoro-L-tyrosine hydrochloride is a synthetic amino acid derivative that has garnered significant interest within the scientific community, particularly in the fields of neuro-oncology and drug development. As an analogue of the naturally occurring amino acid L-tyrosine, it possesses unique chemical and biological properties conferred by the strategic placement of a fluorine atom on the aromatic ring. This modification allows it to serve as a valuable probe for studying amino acid transport and metabolism. Its radiolabeled form, particularly with fluorine-18 ([¹⁸F]), has become a critical tool in Positron Emission Tomography (PET) for the imaging of brain tumors, offering insights that complement traditional imaging modalities. This guide provides a comprehensive overview of the chemical structure, properties, biological mechanism, and key applications of 2-Fluoro-L-tyrosine hydrochloride for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Molecular Structure

The defining feature of 2-Fluoro-L-tyrosine is the substitution of a hydrogen atom with a fluorine atom at the second position of the phenyl ring of L-tyrosine. The compound is typically supplied as a hydrochloride salt, which enhances its stability and solubility in aqueous solutions, making it easier to handle and formulate than its free base form.[1]

Physicochemical Data Summary
PropertyValueReference
Synonyms (S)-2-amino-3-(2-fluoro-4-hydroxyphenyl)propanoic acid hydrochloride, 2-FLUORO-L-TYROSINE HCl[2]
Molecular Formula C₉H₁₁ClFNO₃[2]
Molecular Weight 235.64 g/mol [2]
CAS Number 2097073-16-8[2]
Appearance White to off-white crystalline solid/powder[1]
Purity Typically ≥97%[2]
Storage 4°C, protect from light[2]
Solubility Soluble in water and polar organic solvents[1]
Structural Analysis

The structure of 2-Fluoro-L-tyrosine hydrochloride consists of three main components:

  • L-amino acid backbone: This chiral core, with its (S)-configuration, is fundamental to its recognition by biological systems, such as amino acid transporters.

  • 2-fluorophenyl group: The fluorine atom is a bioisostere of a hydrogen atom but possesses high electronegativity. This substitution can alter the electronic properties of the phenyl ring and influence its interactions with enzymes and transporters without dramatically increasing its size.

  • Hydrochloride salt: The protonated amine group forms an ionic bond with a chloride ion. This salt form generally improves the compound's shelf-life and ease of dissolution in polar solvents for experimental use.

structure cluster_tyrosine 2-Fluoro-L-tyrosine Hydrochloride Structure N ⁺NH₃ CA N->CA H Stereo (S) C COO⁻ CA->C CB CA->CB Ring_C1 CB->Ring_C1 Ring_C2 Ring_C1->Ring_C2 Ring_C3 Ring_C2->Ring_C3 F F Ring_C2->F Ring_C4 Ring_C3->Ring_C4 Ring_C5 Ring_C4->Ring_C5 OH OH Ring_C4->OH Ring_C6 Ring_C5->Ring_C6 Ring_C6->Ring_C1 Cl Cl⁻ mechanism cluster_blood Bloodstream cluster_cell Tumor Cell F_Tyr_Blood [¹⁸F]-2-Fluoro-L-tyrosine LAT L-Type Amino Acid Transporter (LAT) F_Tyr_Blood->LAT Transport F_Tyr_Cell Accumulated [¹⁸F]-2-Fluoro-L-tyrosine LAT->F_Tyr_Cell Protein Protein Synthesis F_Tyr_Cell->Protein Potential Incorporation PET PET Signal F_Tyr_Cell->PET Positron Emission

Caption: Mechanism of [¹⁸F]-2-Fluoro-L-tyrosine uptake in tumor cells for PET imaging.

Synthesis and Radiosynthesis

The synthesis of 2-Fluoro-L-tyrosine hydrochloride is a multi-step process. For research purposes, it is commercially available from various suppliers. [2][3]The preparation of its radiolabeled counterpart for PET imaging, 2-[¹⁸F]Fluoro-L-tyrosine, requires specialized radiochemistry techniques.

A common method for introducing the ¹⁸F isotope is through electrophilic fluorination. One reported strategy involves the synthesis of protected 2-trialkylstannyl tyrosine derivatives as precursors. [4]These precursors readily react with gaseous [¹⁸F]F₂ via a regiospecific fluoro-de-stannylation reaction. [4]The final steps involve the removal of protecting groups and purification, typically using High-Performance Liquid Chromatography (HPLC), to yield the final product with high radiochemical purity. [4]The entire process is often automated in a synthesis module to minimize radiation exposure and ensure consistency.

Experimental Protocols and Safe Handling

Safe Handling and Storage

As with any chemical reagent, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound. [5][6]* Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. [5][6]* Spill Response: In case of a spill, collect the material using appropriate tools to minimize dust generation and dispose of it as chemical waste. [5][7]* Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, protected from light. [2][8]Recommended storage is often at 4°C. [2]

Quality Control and Analytical Methods

The purity of 2-Fluoro-L-tyrosine is critical for reliable experimental results. For its radiolabeled form, both chemical and radiochemical purity must be confirmed before administration.

  • Method: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing purity. [9]* Protocol: A reversed-phase C18 column is typically used with a mobile phase consisting of an aqueous buffer and an organic modifier (e.g., ethanol or acetonitrile). [9][10]Detection can be achieved using a UV detector (for chemical purity) and a radiation detector connected in series (for radiochemical purity). [9]This allows for the separation of the desired product from any precursors or byproducts.

Generalized Workflow for In Vivo PET Imaging

The following is a representative workflow for using [¹⁸F]-labeled 2-Fluoro-L-tyrosine in a preclinical or clinical PET imaging study.

workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Radiosynthesis 1. Radiosynthesis of [¹⁸F]-2-Fluoro-L-tyrosine QC 2. Quality Control (HPLC) - Radiochemical Purity - Chemical Purity Radiosynthesis->QC Formulation 3. Formulation in Sterile Saline QC->Formulation Injection 4. Intravenous Injection into Subject Formulation->Injection Uptake 5. Uptake Period (e.g., 30-60 min) Injection->Uptake Scan 6. PET/CT or PET/MR Scan Uptake->Scan Reconstruction 7. Image Reconstruction Scan->Reconstruction Analysis 8. Quantitative Analysis (e.g., SUV, TBR) Reconstruction->Analysis Interpretation 9. Biological Interpretation Analysis->Interpretation

Caption: Standardized workflow for a PET imaging study using a radiolabeled amino acid tracer.

Applications in Research and Drug Development

The primary application of 2-Fluoro-L-tyrosine is in the field of oncology, specifically as a PET tracer for brain tumors. [11][12]* Diagnosis and Grading: It helps in differentiating brain tumors from non-neoplastic lesions and can provide information about the tumor's grade, as higher-grade tumors often show increased tracer uptake. [12]* Treatment Planning: PET images can delineate the extent of metabolically active tumor tissue more accurately than anatomical imaging alone, aiding in surgical planning and defining targets for radiation therapy. [13]* Monitoring Therapy Response: By quantifying changes in tracer uptake over time, clinicians can assess how a tumor is responding to treatment, often earlier than changes become visible on MRI scans. [11][12]* Distinguishing Recurrence from Necrosis: After treatment, it can be challenging to distinguish between tumor recurrence and treatment-related effects like radiation necrosis on an MRI. Since recurrent tumors have high metabolic activity and accumulate the tracer, while necrosis does not, PET with fluorinated tyrosine analogues can resolve this ambiguity. [12] Beyond brain tumors, the closely related tracer [¹⁸F]FET has been investigated for imaging other cancers, such as head and neck squamous cell carcinomas, though its utility is less established compared to the standard tracer, [¹⁸F]FDG. [14]

Conclusion

2-Fluoro-L-tyrosine hydrochloride is a powerful and versatile molecule. Its structure as an L-tyrosine analogue allows it to hijack the metabolic machinery of cancer cells, making its radiolabeled form an exceptional PET imaging agent. The insights gained from its use in neuro-oncology have significantly advanced the diagnosis, treatment planning, and monitoring of brain tumors. As a stable, well-characterized compound, it remains a cornerstone tool for both clinical practice and preclinical research into amino acid metabolism, providing a clear window into the biological processes that drive malignancy.

References

  • CymitQuimica. (n.d.). cas 144334-59-8: 2-fluoro-5-hydroxy-l-tyrosine hydrochloride.
  • ChemicalBook. (2025, October 18). 2-FLUORO-L-TYROSINE - Safety Data Sheet.
  • ChemScene. (n.d.). 2-Fluoro-L-tyrosine hydrochloride.
  • Synquest Labs. (n.d.). 2'-Fluoro-DL-tyrosine.
  • ABX advanced biochemical compounds. (2012, March 26).
  • Wester, H. J., et al. (2025, August 10). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging.
  • PubChem. (n.d.). 2-Fluorotyrosine.
  • United States Biological. (n.d.).
  • Pauleit, D., et al. (2005, March 15). PET with O-(2-18F-Fluoroethyl)-L-Tyrosine in peripheral tumors: first clinical results.
  • BOC Sciences. (n.d.). CAS 144334-59-8 (2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE).
  • Fisher Scientific. (2025, December 26). SAFETY DATA SHEET.
  • Tourwé, D. A., et al. (2002, August 15). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation.
  • ChemicalBook. (n.d.). 2-FLUORO-5-HYDROXY-L-TYROSINE HYDROCHLORIDE | 144334-59-8.
  • ABX GmbH. (n.d.). D-FET hydrochloride.
  • Iori, M., et al. (2025, May 22). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. MDPI.
  • Wikipedia. (n.d.). Fluoroethyl-L-tyrosine (18F).
  • Clinicaltrials.eu. (n.d.). Tyrosine – Application in Therapy and Current Clinical Research.
  • Wang, J., et al. (2021, November 29). Glioma Imaging by O-(2-18F-Fluoroethyl)-L-Tyrosine PET and Diffusion-Weighted MRI and Correlation With Molecular Phenotypes, Validated by PET/MR-Guided Biopsies. Frontiers in Oncology.
  • Wang, M., et al. (2024, October 15). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor.
  • ChemScene. (n.d.). N-Fmoc-2-fluoro-L-tyrosine.
  • Google Patents. (n.d.). CN112920086A - Preparation method of L-tyrosine derivative.
  • National Center for Biotechnology Information. (2005, September 15). O-(2-[18F]Fluoroethyl)-L-tyrosine.
  • MilliporeSigma. (n.d.). L-Tyrosine in Cell Culture.
  • Wikipedia. (n.d.). Tyrosine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine.
  • Examine. (2025, September 3). Research Breakdown on L-Tyrosine.
  • Google Patents. (n.d.). DE2023460C3 - L- and DL-tyrosines and processes for their preparation.

Sources

Electronic Tuning of the Tyrosyl Phenol Ring: A Technical Guide to Fluorotyrosine Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The substitution of hydrogen with fluorine on the tyrosine phenol ring represents one of the most precise "atomic mutations" available to chemical biologists and drug developers. Due to fluorine’s high electronegativity (3.98 Pauling scale) and small van der Waals radius (1.47 Å vs 1.20 Å for H), fluorotyrosines (


-Tyrs) act as non-perturbative electronic probes. They systematically modulate the pKa, reduction potential (

), and hydrophobicity of the phenol side chain without significantly altering steric bulk or protein folding.

This guide details the physicochemical basis of these effects, provides validated protocols for their site-specific incorporation via Genetic Code Expansion (GCE), and analyzes their application in dissecting Proton-Coupled Electron Transfer (PCET) mechanisms and fragment-based drug discovery (FBDD).

Part 1: The Physicochemical Landscape

The utility of fluorotyrosines stems from the linear free-energy relationships (LFER) governed by the Hammett equation. The electron-withdrawing inductive effect (-I) of the fluorine substituent pulls electron density away from the phenolic oxygen, stabilizing the phenolate anion (lowering pKa) and destabilizing the tyrosyl radical (increasing


).
Quantitative Electronic Effects[1]

The following table summarizes the physicochemical shifts observed with progressive fluorine substitution. Note the inverse relationship between pKa and Redox Potential.

Table 1: Physicochemical Properties of Fluorotyrosine Analogs

AnalogStructure (Abbr.)[1][2][3][4][5]Phenolic pKa

pKa (vs Tyr)
Redox Potential (

vs NHE at pH 7)
Hammett

(approx)
L-Tyrosine Tyr (Y) ~10.0 0.00.93 V 0.0
3-Fluoro-L-Tyr 3-F-Tyr 8.5 - 8.7 -1.4~0.97 V0.34
2-Fluoro-L-Tyr 2-F-Tyr 8.8 -1.2~0.96 VN/A (Ortho)
3,5-Difluoro-L-Tyr 3,5-F2-Tyr 6.4 - 7.2 -3.2~1.05 V0.68
2,3,5-Trifluoro-L-Tyr F3-Tyr ~5.5 -4.5>1.10 V~1.0
2,3,5,6-Tetrafluoro-L-Tyr F4-Tyr ~5.3 -4.7~1.25 V~1.3

Data compiled from PCET studies in Ribonucleotide Reductase and model peptides [1, 2].

The PCET Thermodynamic Square

To understand why


-Tyrs are critical for studying radical transport, one must visualize the Proton-Coupled Electron Transfer (PCET) landscape. The oxidation of tyrosine is thermodynamically coupled to its deprotonation.

PCET_Square Figure 1: Thermodynamic square describing Tyrosine PCET. Fluorine substitution lowers pKa1 and raises E°2. YOH Tyr-OH (Reduced/Protonated) YO_dot Tyr-O• (Oxidized/Deprotonated) YOH->YO_dot CPET (Concerted) YOH_dot Tyr-OH•+ (Cation Radical) YOH->YOH_dot ET (E°1) YO_minus Tyr-O- (Tyrosinate Anion) YOH->YO_minus PT (pKa1) YOH_dot->YO_dot PT (pKa2) YO_minus->YO_dot ET (E°2)

Mechanistic Insight: By substituting Tyr with 3,5-F2-Tyr, you lower the pKa significantly (approaching physiological pH). This allows researchers to distinguish between Stepwise Electron Transfer-Proton Transfer (ETPT) and Concerted Proton-Electron Transfer (CPET) by altering the driving force for the proton transfer step without changing the steric environment [3].

Part 2: Synthetic Incorporation Methodologies

While global incorporation using tyrosine auxotrophs is possible, it leads to heterogeneous mixtures if multiple tyrosines are present. The gold standard for mechanistic studies is Genetic Code Expansion (GCE) .

Protocol: Site-Specific Incorporation via Orthogonal Translation

This protocol utilizes an evolved Methanocaldococcus jannaschii (Mj) tyrosyl-tRNA synthetase (TyrRS) / tRNA pair that specifically recognizes fluorotyrosines but is "orthogonal" (invisible) to the host E. coli machinery.

Materials:

  • Host: E. coli BL21(DE3).

  • Plasmid A (pEVOL or pULTRA): Encodes the orthogonal MjTyrRS variant (e.g., poly-specific F-TyrRS) and

    
    .
    
  • Plasmid B (pET system): Encodes the Target Protein with a TAG (Amber) stop codon at the site of interest.

  • Reagent: 3-Fluoro-L-tyrosine (commercial grade).

Step-by-Step Workflow:

  • Co-Transformation: Transform BL21(DE3) with both Plasmid A and Plasmid B. Select on LB agar with Chloramphenicol (pEVOL) and Ampicillin/Kanamycin (pET).

  • Inoculation: Pick a single colony into non-inducing media (e.g., 2xYT + glucose) overnight.

  • Induction Phase (The Critical Step):

    • Dilute overnight culture 1:100 into fresh media. Grow to OD600 ~0.5.

    • Add Non-Canonical Amino Acid (ncAA): Dissolve 3-F-Tyr in minimal base (NaOH) or water to create a stock. Add to culture to final concentration of 1 mM .

    • Note: Adding ncAA before induction allows cellular uptake.

    • Induce Protein Synthesis: Add IPTG (1 mM) and Arabinose (0.02%) to induce the aaRS/tRNA and the target protein respectively.

  • Expression: Incubate at 30°C for 12–16 hours.

  • Harvest & Purification: Pellet cells. Proceed with standard Ni-NTA or affinity purification.

  • Validation: Intact protein Mass Spectrometry (ESI-MS) is mandatory to confirm mass shift (+18 Da per F atom).

GCE_Workflow Figure 2: Genetic Code Expansion workflow for site-specific fluorotyrosine incorporation. cluster_0 Plasmid System cluster_1 In Vivo Translation pEVOL pEVOL: MjTyrRS + tRNA(CUA) Media Media + 3-F-Tyr (1mM) pET pET: Target Gene (TAG) Ribosome Ribosome encounters UAG pET->Ribosome Media->Ribosome Charged tRNA-F-Tyr Inc Incorporation of F-Tyr Ribosome->Inc Suppression Protein Target Protein-F-Tyr Inc->Protein Full Length Protein

Part 3: Application in Mechanistic Enzymology

Case Study: Ribonucleotide Reductase (RNR)

The most authoritative application of


-Tyrs is in the study of long-range radical transport in E. coli Class Ia RNR. This enzyme utilizes a tyrosyl radical (Y122•) in subunit 

to generate a cysteinyl radical in subunit

over a distance of 35 Å.

The "pKa Matching" Experiment: Researchers replaced pathway tyrosines (Y356, Y731, Y730) with


-Tyrs to alter their redox potentials [4].
  • Hypothesis: If electron transfer (ET) is the rate-determining step (RDS), changing the driving force (

    
    ) via F-substitution should alter the rate (
    
    
    
    ) according to Marcus Theory.
  • Observation: Substitution of Y356 with 3,5-F2-Tyr (raising

    
     by ~140 mV) did not significantly slow down the reaction.
    

Part 4: Structural Biology & Drug Discovery

F NMR Spectroscopy

Fluorotyrosines are premier probes for


F NMR due to the high sensitivity (83% of 

H) and lack of background signal in biological systems.
  • Solvent Exposure: The chemical shift of

    
    F is highly sensitive to the local dielectric constant. A shift is observed when the phenol ring moves from a buried hydrophobic pocket to a solvent-exposed state.
    
  • Ring Flips: Tyrosine rings rotate (flip) around the

    
     bond. By labeling with 3,5-difluorotyrosine (symmetric), one can measure the rate of ring flipping via line-shape analysis or EXSY (Exchange Spectroscopy) experiments. Slow flipping indicates tight packing or ligand binding [5].
    
Bioisosterism in Drug Design

In medicinal chemistry, replacing a phenol with a fluorophenol is a strategy to:

  • Increase Metabolic Stability: The C-F bond is stronger than C-H, blocking oxidative metabolism at the ortho position (preventing catechols formation).

  • Enhance Binding: The increased acidity (lower pKa) of the phenol strengthens hydrogen bonds with acceptor residues in the target pocket.

  • Lipophilicity: Fluorination increases

    
    , potentially improving membrane permeability.
    

References

  • Sjöberg, B. M., et al. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase. Journal of the American Chemical Society.[6][7] Link

  • Toleikis, Z., et al. (2012). Computing Proton-Coupled Redox Potentials of Fluorotyrosines in a Protein Environment. Journal of Physical Chemistry B. Link

  • Reece, S. Y., & Nocera, D. G. (2009). Proton-coupled electron transfer in biology: results from synergistic studies in natural and model systems. Annual Review of Biochemistry. Link

  • Minnihan, E. C., et al. (2013). Radical transfer in the RNR R2-R1 pathway: The pKa of the tyrosine radical. Proceedings of the National Academy of Sciences. Link

  • Prosser, R. S., et al. (2010). Current applications of 19F NMR to studies of protein structure and dynamics. Annual Review of Biophysics. Link

Sources

The Fluorine Reporter: A Technical Guide to 2-Fluoro-L-tyrosine Hydrochloride as a Mechanistic Probe in Enzymology

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond a Simple Analogue

In the intricate world of enzymology, our understanding of catalytic mechanisms hinges on the ability to perturb the system in a controlled and informative manner. We seek molecular tools that act as subtle reporters, revealing the transient chemical events at the heart of catalysis. L-tyrosine, a cornerstone amino acid, is a frequent player in a vast array of enzymatic reactions, from hydroxylation and phosphorylation to radical-mediated processes. To dissect these mechanisms, we require more than just a simple substrate analogue. We need a probe that is both an active participant and a faithful narrator of the enzymatic story.

This guide introduces 2-Fluoro-L-tyrosine hydrochloride (2-FT) , a seemingly modest modification of the natural amino acid, yet a powerful and versatile tool for the modern enzymologist. The strategic placement of a fluorine atom at the ortho position of the phenolic ring imbues this molecule with unique physicochemical properties. It is not merely a sterically similar stand-in for L-tyrosine; it is an electronically distinct probe that offers multiple avenues for mechanistic investigation. This guide will move beyond theoretical concepts to provide researchers, scientists, and drug development professionals with a practical framework for employing 2-FT to unlock novel insights into enzyme function. We will explore the causality behind its use, detail self-validating experimental designs, and provide actionable protocols to integrate this probe into your research.

The Rationale: Why an Ortho-Fluoro Substituent?

The utility of 2-FT as a mechanistic probe is rooted in the fundamental properties of the fluorine atom. Its introduction into the tyrosine ring is a deliberate choice, designed to introduce specific, predictable perturbations.

The Electronic Influence of Fluorine

Fluorine is the most electronegative element, and its presence on the aromatic ring exerts a strong electron-withdrawing inductive effect. This seemingly small change has profound implications for the phenolic hydroxyl group:

  • Altered Acidity: The electron-withdrawing nature of the fluorine atom lowers the pKa of the phenolic hydroxyl group, making it more acidic than the hydroxyl group of L-tyrosine. This can influence the protonation state of the substrate in the enzyme's active site and affect reaction steps that involve deprotonation of the hydroxyl group.

  • Modified Reactivity: The ortho-fluoro substituent alters the electron density of the aromatic ring. While halogens are generally deactivating in electrophilic aromatic substitution, their ability to donate a lone pair of electrons via resonance can stabilize carbocation intermediates at the ortho and para positions[1]. This electronic tug-of-war can modulate the rate of hydroxylation or other reactions involving the aromatic ring, providing insights into the transition state of the enzymatic reaction. For instance, in the case of heme-dependent tyrosine hydroxylases, the orientation of the fluorine atom can influence which C-H or C-F bond is activated for hydroxylation[2].

A Spectroscopic Handle for NMR Studies

The fluorine-19 (¹⁹F) nucleus is a superb probe for Nuclear Magnetic Resonance (NMR) spectroscopy. It possesses a nuclear spin of 1/2, has a natural abundance of 100%, and its gyromagnetic ratio is high, resulting in a strong NMR signal[3]. Crucially, the chemical shift of the ¹⁹F nucleus is exquisitely sensitive to its local chemical environment. This sensitivity, combined with the absence of background ¹⁹F signals in biological systems, makes it an ideal reporter for:

  • Conformational Changes: Binding of substrates, inhibitors, or allosteric effectors can induce conformational changes in an enzyme that alter the environment around a 2-FT residue, leading to a change in its ¹⁹F chemical shift[2].

  • Protein-Ligand Interactions: The ¹⁹F NMR signal of 2-FT can be monitored to study the binding of ligands and to determine binding affinities.

  • Enzyme Dynamics: Changes in the linewidth of the ¹⁹F signal can provide information about the dynamics of the protein on a wide range of timescales.

The following diagram illustrates the logical flow of how the properties of 2-FT inform its application as a mechanistic probe.

G A 2-Fluoro-L-tyrosine (2-FT) B Unique Physicochemical Properties A->B C Strong Inductive Effect (Electron Withdrawing) B->C D ¹⁹F Nucleus (Spin ½, 100% Abundance) B->D E Altered pKa of Phenolic -OH C->E F Modified Aromatic Ring Electron Density C->F G High NMR Sensitivity D->G H Large Chemical Shift Dispersion D->H I Mechanistic Probe Applications E->I F->I G->I H->I J Probing Proton Transfer Steps I->J K Investigating Electrophilic Attack I->K L Monitoring Conformational Changes I->L M Studying Ligand Binding & Dynamics I->M

Caption: Logical workflow from the properties of 2-FT to its applications.

A Case Study: Probing the Tyrosinase Mechanism

Mushroom tyrosinase (EC 1.14.18.1) is a classic model enzyme for studying hydroxylation reactions. It catalyzes the ortho-hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is then further oxidized to dopaquinone[4][5][6]. The use of 2-FT as a substrate for tyrosinase provides a compelling example of its power as a mechanistic probe.

Comparative Enzyme Kinetics

A foundational experiment in using a substrate analogue is to compare its kinetic parameters (Kₘ and Vₘₐₓ) with those of the natural substrate. For mushroom tyrosinase, both 2-fluoro- and 3-fluoro-L-tyrosine are good substrates, with Vₘₐₓ and Vₘₐₓ/Kₘ values that are similar to those for L-tyrosine[7]. This similarity is crucial as it indicates that the fluorinated analogue is processed efficiently by the enzyme, and that the mechanistic insights gained are relevant to the natural reaction.

SubstrateRelative VₘₐₓRelative Vₘₐₓ/Kₘ
L-Tyrosine1.01.0
2-Fluoro-L-tyrosineSimilarSimilar
3-Fluoro-L-tyrosineSimilarSimilar
Table 1: Comparative kinetic behavior of fluorinated tyrosines with mushroom tyrosinase. "Similar" indicates that the values are of the same order of magnitude as L-tyrosine, as reported in the literature[7].
A Self-Validating System: Fluoride Release as a Reporter

The most elegant aspect of using 2-FT with tyrosinase is the fate of the fluorine atom. The enzymatic hydroxylation of 2-FT is regioselective, producing 6-fluoro-L-DOPA. The subsequent oxidation to 6-fluorodopaquinone is followed by a rapid intramolecular cyclization that results in the elimination of the fluorine as a fluoride ion (F⁻)[7].

This fluoride release is the key to a self-validating experimental design. The enzymatic reaction can be monitored by two independent methods simultaneously:

  • Spectrophotometric detection of dopachrome formation: The product of the tyrosinase reaction, dopaquinone, spontaneously cyclizes and oxidizes to form dopachrome, a colored compound with a characteristic absorbance maximum around 475 nm[8].

  • Potentiometric detection of fluoride release: The concentration of fluoride ions in the reaction mixture can be measured directly using a fluoride ion-selective electrode (ISE)[9][10][11].

A truly enzymatic, on-pathway reaction should exhibit a 1:1 stoichiometry between the formation of the dopachrome product and the release of fluoride. This dual-detection system allows for the unambiguous confirmation that the observed reaction is indeed the result of the enzymatic processing of 2-FT as hypothesized. Any deviation from this 1:1 ratio would suggest the presence of side reactions, enzyme inactivation, or other artifacts.

The following diagram illustrates this self-validating experimental workflow.

G cluster_0 Enzymatic Reaction cluster_1 Detection & Validation A Tyrosinase + 2-Fluoro-L-tyrosine B [6-Fluorodopaquinone] A->B Hydroxylation & Oxidation C Dopachrome B->C Cyclization D Fluoride Ion (F⁻) B->D Elimination E Spectrophotometry (Abs @ 475 nm) C->E F Fluoride Ion-Selective Electrode (ISE) D->F G Compare Molar Equivalents (Dopachrome vs. F⁻) E->G F->G H Confirm 1:1 Stoichiometry G->H

Caption: Self-validating workflow for the tyrosinase-catalyzed reaction of 2-FT.

Experimental Protocols

This section provides detailed methodologies for the synthesis of 2-FT and its application in a tyrosinase activity assay.

Synthesis of 2-Fluoro-L-tyrosine Hydrochloride

While 2-FT is commercially available, this synthesis protocol, adapted from literature procedures for related compounds, is provided for laboratories that may wish to prepare it in-house, for example, for isotopic labeling purposes (not detailed here). The enzymatic synthesis using tyrosine phenol lyase is a viable alternative for producing the free amino acid[12][13]. A common chemical route involves electrophilic fluorination.

Materials:

  • N-Acetyl-L-tyrosine ethyl ester

  • Acetyl hypofluorite (prepared in situ from F₂ and sodium acetate) or other suitable electrophilic fluorinating agent

  • Anhydrous acetonitrile

  • Aqueous hydrochloric acid (e.g., 6 M)

  • Diatomaceous earth (Celite®)

  • Standard laboratory glassware and purification equipment (rotary evaporator, chromatography columns)

Step-by-Step Methodology:

  • Protection: Start with a protected form of L-tyrosine, such as N-Acetyl-L-tyrosine ethyl ester, to prevent side reactions at the amino and carboxyl groups.

  • Fluorination: Dissolve the protected tyrosine in anhydrous acetonitrile in a suitable reaction vessel. Cool the solution to the appropriate temperature (e.g., -78 °C). Prepare acetyl hypofluorite in situ by passing a stream of F₂/N₂ over a bed of sodium acetate, and bubble the resulting gas through the reaction mixture. Alternatively, use another electrophilic fluorinating agent according to its specific protocol. The fluorination will occur regioselectively at the ortho position to the hydroxyl group[14].

  • Quenching and Workup: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction with a suitable reagent. Remove the solvent under reduced pressure.

  • Deprotection: The resulting fluorinated and protected tyrosine derivative is then deprotected by hydrolysis. Reflux the compound in aqueous hydrochloric acid (e.g., 6 M) for several hours until the protecting groups are removed.

  • Purification: After cooling, the reaction mixture can be filtered to remove any solids. The filtrate is then concentrated under reduced pressure. The crude 2-Fluoro-L-tyrosine hydrochloride can be purified by recrystallization or by ion-exchange chromatography.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

Tyrosinase Activity Assay with 2-FT: A Dual-Detection Approach

This protocol describes how to measure the activity of mushroom tyrosinase using 2-FT as a substrate, employing both spectrophotometry and a fluoride ion-selective electrode.

Materials:

  • Mushroom tyrosinase (commercially available)

  • 2-Fluoro-L-tyrosine hydrochloride

  • Phosphate buffer (e.g., 50 mM, pH 6.5)

  • UV-Vis spectrophotometer

  • Fluoride ion-selective electrode (ISE) with a compatible meter

  • Total Ionic Strength Adjustment Buffer (TISAB)[9][11]

  • Sodium fluoride (NaF) standard solutions for ISE calibration

  • Magnetic stirrer and stir bars

Step-by-Step Methodology:

  • ISE Calibration: Calibrate the fluoride ISE according to the manufacturer's instructions using a series of NaF standard solutions (e.g., 1 µM to 1 mM) prepared in the reaction buffer. Each standard should be mixed with TISAB in the same ratio as the experimental samples will be (e.g., 1:1). Plot the electrode potential (mV) against the logarithm of the fluoride concentration to generate a calibration curve.

  • Reagent Preparation:

    • Prepare a stock solution of 2-FT in the phosphate buffer.

    • Prepare a stock solution of mushroom tyrosinase in the same buffer and keep it on ice. Determine the protein concentration of the stock solution.

  • Reaction Setup:

    • In a temperature-controlled cuvette (for spectrophotometry) or reaction vessel (for ISE), add the phosphate buffer and the desired concentration of 2-FT. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C).

    • If using the ISE, place the electrode in the solution and start gentle stirring.

  • Initiating the Reaction:

    • Initiate the reaction by adding a small volume of the tyrosinase stock solution.

  • Data Acquisition:

    • Spectrophotometry: Immediately begin monitoring the increase in absorbance at 475 nm over time. Record data at regular intervals (e.g., every 15-30 seconds) for several minutes.

    • ISE: Simultaneously, record the potential (mV) from the ISE over the same time course.

  • Data Analysis:

    • Spectrophotometric Data: Determine the initial rate of the reaction (V₀) from the linear portion of the absorbance vs. time plot. Convert this rate from ΔAbs/min to µM/min using the molar extinction coefficient of dopachrome (ε₄₇₅ ≈ 3600 M⁻¹cm⁻¹).

    • ISE Data: Convert the mV readings to fluoride concentrations (µM) at each time point using the calibration curve. Plot the fluoride concentration vs. time and determine the initial rate of fluoride release (µM/min) from the linear portion of this curve.

  • Validation: Compare the rate of dopachrome formation to the rate of fluoride release. For an ideal reaction, these rates should be equal, confirming a 1:1 stoichiometry.

Conclusion: An Indispensable Tool for the Enzymologist

2-Fluoro-L-tyrosine hydrochloride is far more than a simple substrate analogue. Its unique combination of electronic properties and the presence of the ¹⁹F NMR-active nucleus make it a multifaceted mechanistic probe. The ability to monitor a reaction through two independent outputs—product formation and fluoride release—provides a robust, self-validating system for studying enzymes like tyrosinase. This guide has laid out the fundamental principles behind the use of 2-FT and provided practical protocols to enable its application in the laboratory. By embracing such intelligent molecular tools, we can continue to unravel the intricate and elegant mechanisms of enzyme catalysis, paving the way for new discoveries in basic science and drug development.

References

  • Phillips, R. S., Fletcher, J. G., Von Tersch, R. L., & Kirk, K. L. (1990). Oxygenation of fluorinated tyrosines by mushroom tyrosinase releases fluoride ion. Archives of Biochemistry and Biophysics, 276(1), 65-69. [Link]

  • Hess, E., Sichler, S., Kluge, A., & Coenen, H. H. (2002). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Applied Radiation and Isotopes, 57(2), 185-191. [Link]

  • Karim, A., Gholam-Reza, K., & Mohamad, R. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences, 2(2), 156-164. [Link]

  • TecnoEdu. (n.d.). FLUORIDE ION SELECTIVE ELECTRODE. [Link]

  • AZoM. (2020, December 1). Using an Ion-Selective Electrode for the Determination of Fluoride Content. [Link]

  • Wang, B., Li, Y., & Guo, H. (2025). Activation and Hydroxylation Mechanism of Aromatic C–H and C–F of 3‑Fluoro‑l‑tyrosine Catalyzed by the Heme-Dependent Tyrosine Hydroxylase. ACS Catalysis. [Link]

  • Won, Y., Jeon, H., Pagar, A. D., Patil, M. D., Nadarajan, S. P., Flood, D. T., Dawson, P. E., & Yun, H. (2019). In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering. Chemical Communications, 55(99), 15133-15136. [Link]

  • Vanderbilt University. (n.d.). Fluorine labeling of proteins for NMR studies. [Link]

  • Characterization of Mushroom Tyrosinase Activity. (n.d.). [Link]

  • U.S. Environmental Protection Agency. (1996). Method 9214: Potentiometric Determination of Fluoride in Aqueous Samples with Ion-Selective Electrode. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]

  • Chen, Q. X., & Kubo, I. (2002). Kinetics of mushroom tyrosinase inhibition by quercetin. Journal of agricultural and food chemistry, 50(14), 4108–4112. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • Liu, J., Li, J., & Zhang, J. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8815-8831. [Link]

  • Park, H., Lee, K., & Lee, B. (2020). Kinetic parameters of the mushroom tyrosinase for L-DOPA activity in the presence of different concentrations of compound Ph5, Ph6 and Ph9. ResearchGate. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • Chen, Y. C., Chen, Y. A., & Hu, S. H. (2020). Detection of tyrosine and monitoring tyrosinase activity using an enzyme cascade-triggered colorimetric reaction. RSC Advances, 10(53), 31839-31844. [Link]

  • Wester, H. J., Herz, M., & Weber, W. (1999). Synthesis and Radiopharmacology of O-(2-(18F)fluoroethyl)-L-Tyrosine for Tumor Imaging. Journal of Nuclear Medicine, 40(1), 205-212. [Link]

  • Gitu, P. M., & Vederas, J. C. (1991). Direct electrophilic fluorination of tyrosine in dermorphin analogues and its effect on biological activity, receptor affinity and selectivity. International journal of peptide and protein research, 38(5), 430-436. [Link]

  • Wang, Y., Liu, H., & Zhang, Y. (2021). Spectrophotometric Assays for Sensing Tyrosinase Activity and Their Applications. Molecules, 26(17), 5173. [Link]

  • LibreTexts Chemistry. (2024, July 30). 16.5: Substituent Effects in Electrophilic Substitutions. [Link]

  • Montgomery, J. L., & Auchus, R. J. (2021). Effects of Fluorine Substitution on Substrate Conversion by Cytochromes P450 17A1 and 21A2. Chembiochem, 22(15), 2589-2593. [Link]

  • Cieńska, M., Labus, K., Lewańczuk, M., Koźlecki, T., & Bryjak, J. (2016). Effective L-Tyrosine Hydroxylation by Native and Immobilized Tyrosinase. PloS one, 11(10), e0164213. [Link]

Sources

Modulating Biological Redox Reactions: A Comparative Analysis of Tyrosine and 2-Fluorotyrosine Redox Potentials

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

The redox activity of tyrosine is fundamental to a vast array of biological processes, from DNA synthesis to photosynthesis, where it functions as a crucial high-potential redox cofactor.[1][2][3][4] The ability to precisely study and modulate these electron transfer pathways is paramount for advancing our understanding of enzymology and for the rational design of novel therapeutics. The incorporation of non-canonical amino acids, such as 2-fluorotyrosine, provides a powerful tool for systematically perturbing the electronic environment of proteins.[5][6][7][8][9] This guide offers an in-depth technical examination of the redox potential differences between native tyrosine and 2-fluorotyrosine. We will explore the underlying physicochemical principles, detail the experimental methodologies used for their characterization, and discuss the application of this knowledge in biochemical research and drug development.

The Foundational Role of Tyrosine in Biological Redox Chemistry

Tyrosine's significance in bioenergetics stems from the redox activity of its phenol side chain. In numerous enzymatic reactions, a tyrosine residue is oxidized to a neutral tyrosyl radical (Tyr•). This transformation is not a simple electron loss; it proceeds via a proton-coupled electron transfer (PCET) mechanism, involving the concomitant removal of one electron and one proton from the phenolic hydroxyl group.[1][4][10] This process allows tyrosine to act as a high-potential relay, facilitating long-range electron transfer within and between proteins.[2]

The initial one-electron oxidation of tyrosine produces a tyrosyl radical, a highly reactive intermediate.[11][12] Depending on the local environment and reaction conditions, this radical can undergo further reactions, including dimerization to form dityrosine or oxidation to 3,4-dihydroxy-L-phenylalanine (L-DOPA), which can complicate analysis and lead to electrode fouling during electrochemical studies.[11][13]

Tyrosine_Oxidation Tyrosine Tyrosine (Tyr-OH) Radical Tyrosyl Radical (Tyr-O•) Tyrosine->Radical -1e⁻, -1H⁺ (PCET) Products Further Oxidation Products (e.g., Dityrosine, DOPA) Radical->Products Secondary Reactions

Caption: The proton-coupled electron transfer (PCET) oxidation of tyrosine.

The Perturbing Influence of ortho-Fluoro Substitution

The introduction of a fluorine atom onto the tyrosine aromatic ring fundamentally alters its electronic properties. Fluorine is the most electronegative element, and when attached to the benzene ring, it exerts a powerful electron-withdrawing inductive effect (-I effect).[14][15][16][17] In 2-fluorotyrosine, the fluorine atom is positioned at the ortho position relative to the phenolic hydroxyl group.

This substitution has two primary consequences:

  • Increased Acidity (Lower pKa): The electron-withdrawing fluorine atom pulls electron density away from the phenol group, stabilizing the conjugate base (the phenoxide anion) that forms after deprotonation. This stabilization makes the phenolic proton more acidic and thus easier to remove, resulting in a lower pKa value compared to native tyrosine.[7][8][14]

  • Increased Oxidation Potential: The same inductive effect that stabilizes the anion also stabilizes the electrons within the aromatic pi system. Consequently, more energy is required to remove an electron from the ring during oxidation. This results in a higher, more positive redox potential for 2-fluorotyrosine compared to tyrosine, making it more difficult to oxidize.[17]

Fluorine_Effect cluster_Tyr Tyrosine cluster_2FY 2-Fluorotyrosine cluster_Properties Resulting Properties Tyr_Struct Tyr-OH FY_Struct 2F-Tyr-OH Inductive_Effect FY_Struct->Inductive_Effect F ← Ring Prop1 • Higher Redox Potential (Harder to Oxidize) Prop2 • Lower pKa (More Acidic)

Caption: Inductive effect of fluorine on the 2-fluorotyrosine aromatic ring.

Quantitative Comparison of Redox Properties

The theoretical impact of fluorine substitution is confirmed by experimental measurements. Fluorinated tyrosines provide a means to systematically tune the pKa and redox potential of the residue, with peak potentials spanning a range of over 300 mV.[18] This allows researchers to finely modulate the driving force for electron transfer in enzymatic systems.

PropertyTyrosine (Tyr)2-Fluorotyrosine (2-FY)Causality
Oxidation Potential Lower (Easier to Oxidize)Higher (Harder to Oxidize)[19]The electron-withdrawing fluorine atom stabilizes the aromatic ring, making electron removal more difficult.
Phenolic pKa ~10.1Lower than TyrosineThe inductive effect of fluorine stabilizes the resulting phenoxide anion, favoring deprotonation.[7][8]

Note: Exact potential values are highly dependent on pH, solvent, and the local protein environment. Studies have shown that the potentials of various fluorotyrosines can range from 30 mV lower to 130 mV higher than that of tyrosine at physiological pH.[19]

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is the primary electrochemical technique used to determine the oxidation potential of amino acids like tyrosine and its analogues.[10][11][20] The method involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current.

Self-Validating Step-by-Step Methodology

Objective: To determine and compare the anodic peak potential (Epa) of Tyrosine and 2-Fluorotyrosine.

Pillar of Trustworthiness: This protocol incorporates control scans and electrode polishing to ensure reproducibility and mitigate the effects of electrode fouling, a common issue in tyrosine electrochemistry.[11]

  • Step 1: Electrode Preparation & Validation

    • Working Electrode: A Glassy Carbon Electrode (GCE) is typically used. Polish the GCE surface to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Cleaning: Sonicate the polished electrode in deionized water and then ethanol for 2-3 minutes each to remove any residual polishing material. Dry under a stream of nitrogen.

    • Reference Electrode: Use a standard Ag/AgCl electrode.

    • Counter Electrode: A platinum wire serves as the counter (or auxiliary) electrode.

    • System Validation: Before analyzing the amino acids, run a CV scan in a standard redox system (e.g., potassium ferricyanide in KCl) to confirm the electrode is functioning correctly. A well-defined, reversible wave should be observed.

  • Step 2: Analyte & Electrolyte Preparation

    • Electrolyte Buffer: Prepare a 0.1 M phosphate-buffered saline (PBS) solution at a physiologically relevant pH, typically pH 7.4. Filter the buffer to remove any particulate matter.

    • Analyte Solutions: Prepare stock solutions of L-tyrosine and L-2-fluorotyrosine (e.g., 10 mM) in the PBS buffer. From this, prepare the final working concentration (e.g., 1 mM) in the electrolyte.

  • Step 3: Electrochemical Measurement

    • Cell Assembly: Assemble the three electrodes in an electrochemical cell containing the electrolyte buffer. Purge the solution with inert gas (nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

    • Background Scan: Run a CV scan in the pure electrolyte buffer over the desired potential window (e.g., from 0.0 V to +1.1 V vs. Ag/AgCl) to obtain a background voltammogram.

    • Sample Scan: Add the amino acid analyte to the cell to achieve the final concentration. Allow the solution to equilibrate. Perform the CV scan at a set scan rate (e.g., 100 mV/s). Record the current response as a function of the applied potential.

    • Replicate Scans: Repeat the scan for 3-5 cycles to check for stability and the effects of fouling. The first scan is typically the most representative for irreversible processes.

  • Step 4: Data Analysis & Interpretation

    • Data Processing: Subtract the background voltammogram from the sample voltammogram to obtain the corrected response.

    • Peak Potential Identification: For both tyrosine and 2-fluorotyrosine, identify the potential at which the anodic (oxidation) current reaches its maximum. This is the anodic peak potential (Epa).

    • Interpretation: The oxidation of tyrosine is an irreversible process, characterized by the presence of an anodic peak but the absence of a corresponding cathodic (reduction) peak on the reverse scan.[2][11] A more positive Epa for 2-fluorotyrosine indicates that it is more difficult to oxidize than tyrosine.

CV_Workflow cluster_Prep Preparation cluster_Measure Measurement cluster_Analysis Analysis A1 Polish & Clean Working Electrode A2 Prepare Electrolyte & Analyte Solutions B1 Assemble 3-Electrode Cell A2->B1 B2 Purge with N₂/Ar B1->B2 B3 Run Background CV Scan B2->B3 B4 Add Analyte & Run Sample CV Scan B3->B4 C1 Background Subtraction B4->C1 C2 Identify Anodic Peak Potential (Epa) C1->C2 C3 Compare Epa Values (Tyr vs. 2-FY) C2->C3

Caption: Experimental workflow for Cyclic Voltammetry (CV) analysis.

Applications in Mechanistic Biology and Drug Design

The ability to substitute tyrosine with 2-fluorotyrosine is not merely an academic exercise; it is a cornerstone of modern mechanistic enzymology and protein engineering.

  • Probing Catalytic Mechanisms: In enzymes like ribonucleotide reductase, which uses a radical-hopping pathway involving multiple tyrosine residues, site-specifically replacing a key tyrosine with 2-fluorotyrosine can alter the kinetics of electron transfer.[4][18][19] If the reaction slows or an intermediate accumulates, it provides direct evidence for that residue's involvement in the pathway and helps establish the rate-determining steps of the catalytic cycle.[18]

  • 19F NMR Spectroscopy: The fluorine atom in 2-fluorotyrosine serves as a highly sensitive and specific nuclear magnetic resonance (NMR) probe.[6][21] Protein-observed 19F NMR allows for the study of protein structure, conformational changes, dynamics, and ligand binding events with minimal background signal, providing insights that are often inaccessible with traditional proton NMR.[22]

  • Engineering Protein Stability and Function: The unique physicochemical properties imparted by fluorine can be used to enhance the stability of therapeutic proteins and peptides.[7][8] Understanding how fluorination modulates redox potential is critical for designing novel biocatalysts or protein-based drugs with tailored functions and improved resistance to oxidative damage.

Conclusion

The substitution of hydrogen with fluorine at the C2 position of tyrosine's aromatic ring results in a predictable and significant increase in its redox potential and a decrease in its phenolic pKa. This change is a direct consequence of fluorine's powerful electron-withdrawing inductive effect. This fundamental physicochemical difference makes 2-fluorotyrosine an invaluable tool for researchers, scientists, and drug development professionals. By enabling the systematic perturbation of electron transfer pathways and serving as a precise spectroscopic reporter, 2-fluorotyrosine allows for a deeper and more quantitative interrogation of the complex biological machinery in which tyrosine plays a critical redox role.

References

  • Mechanistic Insight into Tyrosine Oxidation at Carbon-Fiber Microelectrodes Revealed by Fast-Scan Cyclic Voltammetry - ACS Publications. (2025).
  • Oxidation and Nitration of Tyrosine by Ozone and Nitrogen Dioxide: Reaction Mechanisms and Biological and Atmospheric Implications | The Journal of Physical Chemistry B - ACS Publications. (2014).
  • Kinetics and Mechanism of the Oxidation of Tyrosine by Diperiodatoargentate(III) in Aqueous Alkaline Medium - Taylor & Francis. (2009). Taylor & Francis Online.
  • Tyrosine - Wikipedia. (N.D.). Wikipedia.
  • Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed. (2021). PubMed.
  • Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions - Chemical Society Reviews (RSC Publishing). (2011). Royal Society of Chemistry.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC. (N.D.).
  • Antioxidative Categorization of Twenty Amino Acids Based on Experimental Evaluation - Semantic Scholar. (2017). Semantic Scholar.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applic
  • Explain the trends in the acidity of phenol and the monofluoro deriv
  • Incorporation of Fluorotyrosines into Ribonucleotide Reductase Using an Evolved, Polyspecific Aminoacyl. (N.D.). MIT Open Access Articles.
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applic
  • Cyclic voltammograms of l-tyrosine on the different modified electrodes... - ResearchGate. (N.D.).
  • An Investigation of the Influence of Tyrosine Local Interactions on Electron Hopping in a Model Protein - Semantic Scholar. (2024). Semantic Scholar.
  • Deoxyfluorination of Electron-Deficient Phenols | Organic Letters - ACS Publications. (2023).
  • Redox Properties of Tyrosine and Related Molecules - PMC - NIH. (N.D.).
  • Fluorinated Aromatic Amino Acids and its Therapeutic Applications - Walsh Medical Media. (2015). Walsh Medical Media.
  • Analytical & Bioanalytical Electrochemistry. (2022). Analytical & Bioanalytical Electrochemistry.
  • The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study - MDPI. (2002). MDPI.
  • Voltammetric determination of tyrosine based on an L-serine polymer film electrode - PubMed. (2006). PubMed.
  • Computing Proton-Coupled Redox Potentials of Fluorotyrosines in a Protein Environment - PMC. (N.D.).
  • 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. (2020).
  • Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: E. coli Ribonucleotide Reductase As an Example | Journal of the American Chemical Society - ACS Publications. (2016).
  • Studies of the two redox active tyrosines in Photosystem II - DiVA. (2017). DiVA.
  • Tyrosine Mediated Proton-Coupled Electron Transfer Reactions - EliScholar. (N.D.). EliScholar.
  • Low-cost electrochemical detection of l-tyrosine using an rGO–Cu modified pencil graphite electrode and its surface orientation on a Ag electrode using an ex situ spectroelectrochemical method - RSC Advances (RSC Publishing). (N.D.). Royal Society of Chemistry.
  • Why do electron withdrawing substituents attached to phenols increase their acidic strength? - Quora. (2016). Quora.
  • Effect of electron-withdrawing fluorine and cyano substituents on photovoltaic properties of two-dimensional quinoxaline-based polymers - PMC. (N.D.).
  • Electrochemical behavior and L-tyrosine sensing properties of nanostructured Cr, Sn and La-doped α-Fe2O3 interfaces. (2024). Journal of Electrochemical Science and Engineering.

Sources

literature review of fluorinated tyrosine derivatives in chemical biology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Synthesis, Spectroscopy, and Mechanistic Enzymology

Executive Summary

This guide addresses the strategic application of fluorinated tyrosine (FnY) derivatives in chemical biology.[1][2] Unlike standard mutagenesis, which alters steric bulk or hydrogen bonding capability, fluorination offers a precise "atomic edit"—modulating electronic properties (pKa, redox potential) and providing a sensitive NMR handle with minimal structural perturbation. This document synthesizes protocols for genetic incorporation, 19F NMR spectroscopy, and mechanistic probing of proton-coupled electron transfer (PCET).

Part 1: The Fluorine Effect – Physicochemical Properties

The utility of FnY derivatives stems from the high electronegativity of fluorine (3.98 Pauling scale) and its small atomic radius (1.47 Å), which is a close isostere to hydrogen (1.20 Å). However, the position of the fluorine substitution dictates the application.

Senior Scientist Insight:

  • For Structural Biology (NMR): Prioritize 2-fluorotyrosine (2-FY) . It induces the least perturbation to the phenolic pKa, ensuring the protein remains in its native protonation state at physiological pH.

  • For Mechanistic Enzymology (Redox/PCET): Use 3-fluorotyrosine (3-FY) or 3,5-difluorotyrosine (3,5-F2Y) . These significantly lower the phenolic pKa, altering the thermodynamics of proton transfer and raising the reduction potential of the tyrosyl radical.

Table 1: Comparative Properties of Tyrosine Derivatives
DerivativeAbbreviationPhenolic pKaRedox Potential (

vs Tyr)
Primary Application
Tyrosine Tyr / Y~10.00 mVNative function
2-Fluorotyrosine 2-FY~9.3Minimal shift19F NMR (Structural fidelity)
3-Fluorotyrosine 3-FY~8.5+60 to +130 mVPCET Probes / NMR
3,5-Difluorotyrosine 3,5-F2Y~7.2> +200 mVRadical Trapping / High Potential
4-Fluorophenylalanine 4-F-PheN/AN/AHydrophobic core packing

Note: pKa values are approximate and solvent-dependent. Redox potentials vary based on the local protein environment.

Part 2: Incorporation Methodologies

To utilize FnY, one must hijack the translational machinery. While solid-phase peptide synthesis (SPPS) works for small peptides, Genetic Code Expansion (GCE) is the gold standard for full-length proteins in E. coli or eukaryotic systems.

2.1 The Orthogonal Translation System (OTS)

We utilize an "orthogonal" aminoacyl-tRNA synthetase (aaRS)/tRNA pair—typically derived from Methanocaldococcus jannaschii (MjTyrRS)—that has been evolved to recognize FnY but not natural amino acids. This pair suppresses the Amber stop codon (TAG).

Visualization: Genetic Code Expansion Workflow

GCE_Workflow Plasmid pEVOL Plasmid (MjTyrRS / tRNA_CUA) Host E. coli Host (BL21 DE3) Plasmid->Host Transformation Induction Induction (IPTG + Arabinose) Host->Induction Growth (OD 0.5) UAA Unnatural AA (e.g., 3-FY) UAA->Host Media Suppl. Ribosome Ribosomal Translation Induction->Ribosome Amber Suppression Protein Labeled Protein (Site-Specific FnY) Ribosome->Protein Synthesis

Caption: Workflow for site-specific incorporation of fluorotyrosine using an orthogonal plasmid system in E. coli.

2.2 Protocol: Site-Specific Incorporation of 3-FY

Target: Incorporation of 3-fluorotyrosine at position Y122 of E. coli Ribonucleotide Reductase


 subunit.[3]
  • Transformation: Co-transform E. coli BL21(DE3) with:

    • Expression plasmid (pET vector) containing the gene of interest with a TAG mutation at the target site (e.g., Y122TAG).

    • Orthogonal plasmid (e.g., pEVOL-FnY-RS) encoding the evolved MjTyrRS and tRNA

      
      .
      
  • Inoculation: Inoculate a single colony into LB media with appropriate antibiotics (Ampicillin/Chloramphenicol).[4] Grow overnight at 37°C.

  • Scale-up: Dilute 1:100 into fresh 2xYT media. Incubate at 37°C until OD

    
     reaches 0.4–0.5 .
    
    • Critical Step: Do not induce too early; sufficient biomass is required before the metabolic burden of UAA incorporation.

  • Induction & Supplementation:

    • Add 3-fluorotyrosine (dissolved in minimal NaOH or water) to a final concentration of 1–2 mM .

    • Add L-Arabinose (0.02%) to induce the aaRS/tRNA machinery.

    • Add IPTG (0.5 mM) to induce the target protein.[4]

  • Expression: Reduce temperature to 25°C or 30°C and shake for 4–6 hours.

    • Note: FnY incorporation is slower than WT translation. Lower temperatures prevent aggregation of truncated products.

  • Harvest & Validation: Pellet cells. Purify via affinity chromatography. Mandatory: Validate incorporation via Intact Protein Mass Spectrometry (expect +18 Da shift per fluorine atom relative to Tyr).

Part 3: 19F NMR Spectroscopy[5]

Fluorine-19 is a superior NMR probe because it has 100% natural abundance, high sensitivity (83% of 1H), and zero background in biological systems.[5]

3.1 Mechanism of Sensing

The 19F chemical shift is exquisitely sensitive to:

  • Electrostatics: Proximity to charged residues.

  • Van der Waals contacts: Packing density changes.

  • Solvent Exposure: Hydrogen bonding to water vs. burial in the hydrophobic core.

Experimental Workflow:

  • Sample Prep: Concentrate protein to 50–200

    
    M in buffer containing 10% D
    
    
    
    O.
  • Reference: Use an external standard (e.g., TFA or NaF) in a coaxial insert, or calibrate relative to a known internal signal if available.

  • Acquisition:

    • Pulse Sequence: Standard 1D pulse-acquire with proton decoupling (to remove 1H-19F J-coupling broadening).

    • Tip: For large proteins (>30 kDa), Chemical Shift Anisotropy (CSA) broadens the line. Use Transverse Relaxation-Optimized Spectroscopy (TROSY) variants if available, or simply prioritize 2-FY which often exhibits favorable relaxation properties.

Part 4: Mechanistic Enzymology (PCET)

Fluorotyrosines are critical for studying enzymes that utilize tyrosyl radicals (Y


), such as Ribonucleotide Reductase (RNR) and Photosystem II.
4.1 Probing Proton-Coupled Electron Transfer (PCET)

In Class Ia RNR, a radical is transported over 35 Å via a specific pathway (Y122


 [W48] 

Y356

Y731

Y730

C439).
  • The Logic: By replacing a pathway tyrosine with 3,5-F2Y (pKa ~7.2), you decouple proton transfer from electron transfer.

  • The Trap: If the local pH is 7.5, 3,5-F2Y exists largely as the phenolate anion (deprotonated). Oxidation of the phenolate to the radical requires only Electron Transfer (ET), not Proton Transfer (PT). This can accelerate the step or, conversely, create a thermodynamic "trap" if the subsequent step requires a protonated donor.

Visualization: Derivative Selection Logic

Derivative_Selection Goal Experimental Goal? Struct Structural Dynamics (NMR) Goal->Struct Mech Mechanistic/Redox (Enzymology) Goal->Mech Struct_Q Minimize pKa Perturbation? Struct->Struct_Q Mech_Q Target Effect? Mech->Mech_Q Use_2FY Use 2-Fluorotyrosine (Maintains H-bonding) Struct_Q->Use_2FY Yes (Critical) Use_3FY Use 3-Fluorotyrosine (Modest pKa drop) Struct_Q->Use_3FY No (Signal Separation) Mech_Q->Use_3FY Fine-tune Potential Use_F2Y Use 3,5-Difluorotyrosine (Radical Trap / Low pKa) Mech_Q->Use_F2Y Trap Radical

Caption: Decision tree for selecting the optimal fluorotyrosine derivative based on experimental requirements.

References
  • Seyedsayamdost, M. R., et al. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase.[4] Journal of the American Chemical Society.[6][7]

  • Minnihan, E. C., et al. (2016). Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes: E. coli Ribonucleotide Reductase As an Example.[1][3] Journal of the American Chemical Society.[6][7]

  • Prosser, R. S., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[8] Journal of Biomolecular NMR.

  • Li, S., et al. (2017). Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. Organic Letters.

  • Chin, J. W. (2017). Expanding and reprogramming the genetic code.[9][10] Nature.

Sources

Methodological & Application

A Practical Guide to the Incorporation of 2-Fluoro-L-tyrosine using Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorinated non-canonical amino acids into peptides is a powerful tool in modern drug discovery and chemical biology. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong C-F bonds—can profoundly modulate a peptide's conformational stability, metabolic resistance, and binding affinity.[1][2] 2-Fluoro-L-tyrosine (2-F-Tyr), in particular, serves as a valuable probe for studying protein-protein interactions, enabling ¹⁹F NMR analysis, and enhancing the pharmacological profiles of therapeutic peptides.[2][3] This guide provides a comprehensive, experience-driven framework for the successful incorporation of 2-Fluoro-L-tyrosine into synthetic peptides using the robust and widely adopted Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. We detail optimized protocols, explain the rationale behind critical steps, and offer troubleshooting strategies to mitigate common side reactions, ensuring high-yield synthesis of high-purity fluorinated peptides.

Introduction: The Value of Fluorination in Peptide Science

The substitution of hydrogen with fluorine has become a cornerstone of medicinal chemistry, and this strategy is increasingly applied to peptide-based therapeutics.[4] Unlike simple steric bulk, the electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, influence hydrogen bonding networks, and create novel, favorable interactions within a protein binding pocket.[1][3]

Incorporating 2-F-Tyr offers several distinct advantages:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and its presence can shield adjacent peptide bonds from enzymatic degradation, prolonging the peptide's half-life.[2]

  • Modulated Binding Affinity: The altered electronic properties of the phenol ring can enhance or fine-tune interactions with target receptors.[2][5]

  • Conformational Control: Fluorination can influence the torsional angles of the amino acid side chain, promoting specific secondary structures like α-helices or β-sheets.[5]

  • ¹⁹F NMR Spectroscopy: With no natural background signal in biological systems, the ¹⁹F nucleus serves as a highly sensitive reporter for studying peptide conformation, dynamics, and binding events in real-time.[2]

Fmoc-based SPPS is the ideal platform for synthesizing these modified peptides due to its mild, base-labile deprotection steps, which preserve the integrity of both the peptide backbone and sensitive side chains.[6][]

The Synthetic Building Block: Properties and Handling

Successful synthesis begins with the correct form of the amino acid. While 2-Fluoro-L-tyrosine is often supplied as a hydrochloride salt for improved stability and solubility in aqueous media, direct use in organic-phase SPPS requires the Nα-Fmoc and side-chain protected derivative.[8]

Rationale for Side-Chain Protection: The phenolic hydroxyl group of tyrosine is nucleophilic and can undergo undesirable side reactions during peptide synthesis, most notably O-acylation during the activation step of the subsequent amino acid.[9][10] To prevent this, the hydroxyl group must be masked with a protecting group that is stable throughout the synthesis but can be removed during the final cleavage step. For Fmoc-SPPS, the tert-butyl (tBu) ether is the standard choice, as it is efficiently cleaved by trifluoroacetic acid (TFA).[11]

Table 1: Physicochemical Properties of 2-Fluoro-L-tyrosine Derivatives

Property2-Fluoro-L-tyrosine hydrochloride[8]Fmoc-2-F-Tyr(tBu)-OH (Recommended for SPPS)
Molecular Formula C₉H₁₁ClFNO₃C₃₀H₃₂FNO₅
Molecular Weight 235.64 g/mol 517.58 g/mol
Typical Appearance Colorless or nearly colorless solidWhite to off-white solid
Solubility Water, MethanolDMF, NMP, DCM (common SPPS solvents)
Storage Conditions 4°C, protect from light4°C, desiccated

graph "Chemical_Structures" {
layout=neato;
node [shape=none, margin=0];
edge [style=invis];

// Define node positions Tyr [pos="0,1.5!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/figures/L-Tyrosine.png", label="L-Tyrosine"]; F_Tyr [pos="3,1.5!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/figures/2-Fluoro-L-Tyrosine.png", label="2-Fluoro-L-tyrosine"]; Fmoc_F_Tyr [pos="1.5,0!", image="https://storage.googleapis.com/gemini-generative-ai-public-supported-files/figures/Fmoc-2-F-Tyr_tBu_-OH.png", label="Fmoc-2-F-Tyr(tBu)-OH"];

// Invisible edges to enforce layout (optional but can help) Tyr -- F_Tyr; Tyr -- Fmoc_F_Tyr; F_Tyr -- Fmoc_F_Tyr; }

Caption: Key chemical structures for 2-F-Tyr peptide synthesis.

Core SPPS Workflow for 2-F-Tyr Incorporation

The synthesis follows a cyclical process of deprotection and coupling, culminating in a final cleavage step. The incorporation of Fmoc-2-F-Tyr(tBu)-OH follows the standard cycle, but with special attention paid to the coupling step to ensure complete reaction.

spss_workflow start Start: Loaded Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Coupling: Fmoc-2-F-Tyr(tBu)-OH + Activator wash1->coupling wash2 DMF Wash coupling->wash2 check Monitor Coupling (e.g., Kaiser Test) wash2->check check->coupling Incomplete (Recouple) repeat Repeat Cycle for Next Amino Acid check->repeat Complete repeat->deprotection cleavage Final Cleavage & Deprotection (TFA Cocktail) repeat->cleavage Final Residue

Caption: The iterative cycle of Fmoc-SPPS for peptide elongation.

Detailed Experimental Protocols

These protocols are designed for manual synthesis but are directly adaptable to automated synthesizers. All operations should be performed in a ventilated fume hood.

Protocol 1: Resin Preparation and First Amino Acid (AA) Loading

Your choice of resin determines the C-terminal functionality of the final peptide.

  • For C-terminal amides: Use Rink Amide resin.

  • For C-terminal acids: Use Wang resin or, for acid-sensitive sequences, the 2-Chlorotrityl chloride (2-CTC) resin is highly recommended to prevent side reactions like diketopiperazine formation.[12]

Procedure (2-CTC Resin):

  • Resin Swelling: Place 2-CTC resin in a reaction vessel. Add dichloromethane (DCM, ~15 mL/g resin) and allow it to swell for 30 minutes with gentle agitation. Drain the solvent.

  • AA Solution Prep: Dissolve the first Fmoc-AA-OH (2 equivalents relative to resin substitution) in DCM. Add Diisopropylethylamine (DIPEA) (4 equivalents).

  • Loading: Add the amino acid solution to the swollen resin. Agitate for 1-2 hours.

  • Capping: To cap any unreacted trityl chloride sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), Dimethylformamide (DMF) (3x), and DCM (3x). Dry the resin under vacuum.

Protocol 2: Incorporation of Fmoc-2-F-Tyr(tBu)-OH

This step is critical. The electron-withdrawing fluorine atom can slightly decrease the nucleophilicity of the α-amino group of the preceding residue and potentially create steric hindrance, making complete coupling more challenging.[5]

Reagents:

  • Fmoc-2-F-Tyr(tBu)-OH (4 eq. relative to resin loading)

  • Coupling Reagent (e.g., HBTU, HATU) (3.9 eq.)

  • Base: DIPEA (8 eq.)

  • Solvent: Anhydrous DMF

Procedure:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF (5-7x).

  • Activation (Pre-activation): In a separate vial, dissolve Fmoc-2-F-Tyr(tBu)-OH and the coupling reagent (see Table 2) in DMF. Add DIPEA, mix for 1-2 minutes.

    • Expert Insight: Pre-activation ensures the rapid formation of the active ester, minimizing the risk of racemization that can occur in the presence of the free amino group on the resin.[13]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate for 1-2 hours at room temperature.

  • Monitoring: Perform a qualitative ninhydrin (Kaiser) test. A negative result (clear/yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), proceed to recouple.

  • Recoupling (if necessary): Drain the reaction vessel and repeat steps 2-4 with a freshly prepared activation solution.

  • Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Table 2: Recommended Coupling Reagent Systems for 2-F-Tyr

Coupling SystemNotes & Rationale
HBTU / DIPEA A reliable, standard choice for most couplings. Cost-effective and efficient.
HATU / DIPEA A more potent activator. Recommended for 2-F-Tyr , as it can overcome the potential for slower reaction kinetics due to fluorine's electronic effects. Minimizes racemization.[14]
DIC / Oxyma Pure® A carbodiimide-based method. Oxyma is a superior alternative to HOBt, reducing explosion hazards and suppressing racemization effectively.[15]
Protocol 3: Final Cleavage and Global Deprotection

This step uses strong acid (TFA) to cleave the peptide from the resin and remove all side-chain protecting groups, including the tBu from 2-F-Tyr.

Expert Insight: During acidolysis, protecting groups like tBu are released as reactive carbocations (e.g., tert-butyl cation).[16] These cations can irreversibly alkylate electron-rich side chains like Tryptophan, Methionine, or the fluorinated Tyrosine ring itself.[17] Scavengers are therefore not optional ; they are essential to intercept these cations and prevent destructive side reactions.

Cleavage Cocktail (Reagent B):

  • Trifluoroacetic acid (TFA): 95%

  • Water (H₂O): 2.5%

  • Triisopropylsilane (TIPS): 2.5%

    • TIPS is a highly effective carbocation scavenger.

Procedure:

  • Preparation: Place the final, washed peptide-resin in a reaction vessel.

  • Cleavage: Add the TFA cleavage cocktail (~10 mL/g of resin). Agitate at room temperature for 2-3 hours.

  • Isolation: Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Precipitation: Add the TFA solution dropwise into a 50 mL conical tube containing ~40 mL of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

  • Pelleting: Centrifuge the tube (e.g., 3000 x g for 5 min) to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and cleaved protecting groups.

  • Drying: After the final wash, lightly cap the tube and allow the residual ether to evaporate in a fume hood or dry the pellet under a gentle stream of nitrogen.

  • Storage: Store the lyophilized crude peptide at -20°C or below.[18]

Potential Side Reactions and Mitigation

A proactive approach to synthesis requires anticipating potential challenges.

side_reactions cluster_cause Potential Cause cluster_effect Resulting Side Product cluster_solution Mitigation Strategy cause1 Reduced Reactivity of 2-F-Tyr effect1 Deletion Sequence (-2-F-Tyr) cause1->effect1 cause2 Over-activation of Carboxyl Group effect2 Racemized Peptide (Diastereomer) cause2->effect2 cause3 Reactive Cations During Cleavage effect3 Alkylated Side-Chain (e.g., tBu-Tyr) cause3->effect3 sol1 Use HATU Activator & Double Couple effect1->sol1 sol2 Add Oxyma/HOBt & Pre-activate effect2->sol2 sol3 Use Scavenger Cocktail (TFA/TIPS/H2O) effect3->sol3

Caption: Causal chain of common SPPS side reactions and their solutions.

Table 3: Troubleshooting Guide for 2-F-Tyr Synthesis

IssuePrimary CauseRecommended Solution
Incomplete Coupling Reduced nucleophilicity or steric hindrance due to the ortho-fluorine atom.[5]Extend coupling time to 3-4 hours. Perform a double coupling. Use a more potent activator like HATU.[14]
Racemization Over-activation of the amino acid's carboxyl group can lead to oxazolone formation, which is prone to epimerization.[13][15]Use an aminium-based activator (HATU, HBTU) with an additive like Oxyma or HOBt. Avoid long activation times before adding to the resin.
Alkylation during Cleavage Reactive carbocations generated from protecting groups (e.g., tBu, Trt) attack electron-rich aromatic rings.[16][17]Always use a cleavage cocktail containing efficient scavengers. Triisopropylsilane (TIPS) is particularly effective.[15]
Peptide Aggregation Inter-chain hydrogen bonding of growing peptide chains, leading to poor solvation and incomplete reactions.[19]If aggregation is suspected (common in long or hydrophobic sequences), consider using a more polar solvent mixture (e.g., DMF/NMP) or chaotropic salts.[19]

Conclusion

The incorporation of 2-Fluoro-L-tyrosine into peptides is a straightforward process when approached with an understanding of the unique chemical properties imparted by the fluorine atom. By utilizing the Fmoc-2-F-Tyr(tBu)-OH building block, selecting robust coupling reagents like HATU, and employing scavenger-rich cleavage cocktails, researchers can reliably synthesize these valuable modified peptides. The protocols and insights provided here offer a validated roadmap for harnessing the power of fluorination to advance the fields of chemical biology and peptide-based drug development.

References

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. National Center for Biotechnology Information.[Link]

  • Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. PubMed.[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online.[Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed.[Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.[Link]

  • Has anyone encountered that for some short peptide sequences, the way you handle/lyophilize it after SPPS synthesis affects its behavior? ResearchGate.[Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.[Link]

  • Solid-phase Peptide Synthesis (SPPS) in Research & Development. Gyros Protein Technologies.[Link]

  • Utility of fluorinated α-amino acids in development of therapeutic peptides. ResearchGate.[Link]

  • Applications of fluorine-containing amino acids for drug design. PubMed.[Link]

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI.[Link]

  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI.[Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.[Link]

  • Synthesis of 3,5-Difluorotyrosine-Containing Peptides: Application in Substrate Profiling of Protein Tyrosine Phosphatases. National Center for Biotechnology Information.[Link]

  • Deprotection of protected peptides.
  • Spps and side reactions in peptide synthesis. Slideshare.[Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTEC.[Link]

  • Side reactions in peptide synthesis: An overview. ResearchGate.[Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTEC.[Link]

  • Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Royal Society of Chemistry.[Link]

  • D-FET hydrochloride. ABX GmbH.[Link]

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Royal Society of Chemistry.[Link]

  • Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. PubMed.[Link]

Sources

19F NMR spectroscopy of proteins labeled with 2-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


F NMR Spectroscopy of Proteins Labeled with 2-Fluoro-L-Tyrosine 
Content Type:  Application Note & Detailed Protocol
Doc ID:  AN-NMR-19F-2FY-01
Date:  October 26, 2025

Introduction: The Case for 2-Fluoro-L-Tyrosine (2FY)

In the landscape of structural biology and fragment-based drug discovery (FBDD), Protein-Observed Fluorine NMR (PrOF NMR) has emerged as a premier technique for monitoring protein dynamics and ligand binding. While


N and 

C labeling are standard, they often suffer from spectral crowding in large systems (>30 kDa).

F NMR offers a compelling alternative: 100% natural abundance, high sensitivity (83% of

H), and a complete absence of background signal in native biological systems.[1]

This guide focuses specifically on 2-Fluoro-L-Tyrosine (2FY) . While 3-fluorotyrosine (3FY) has historically been the "workhorse" probe, 2FY represents a sophisticated evolution in labeling strategy.

Expert Insight: Why 2FY over 3FY?

The choice between 2FY and 3FY is not arbitrary; it is a decision based on electrostatics and structural integrity .

  • 3-Fluoro-L-Tyrosine (3FY): The fluorine atom is located at the ortho position relative to the hydroxyl group (position 3 on the ring). Through strong inductive effects, this significantly lowers the pKa of the phenolic hydroxyl (from ~10.0 to ~6.4). This acidification can disrupt native hydrogen bond networks and alter proton-coupled electron transfer mechanisms.

  • 2-Fluoro-L-Tyrosine (2FY): The fluorine is at the meta position relative to the hydroxyl (position 2 on the ring). The inductive distance is greater, resulting in a much smaller perturbation of the pKa (~8.5). Consequently, 2FY retains the native electrostatic profile of tyrosine more faithfully , making it the superior probe for pH-sensitive systems or active sites where the tyrosine hydroxyl is a critical H-bond donor.

The Probe: Chemical & NMR Properties

Understanding the physics of the probe is essential for pulse sequence optimization and data interpretation.

PropertyNative Tyrosine (Tyr)3-Fluoro-L-Tyrosine (3FY)2-Fluoro-L-Tyrosine (2FY) Impact on Experiment
pKa (Phenol) ~10.0~6.4~8.5 2FY preserves H-bonding at physiological pH.
CSA (ppm) N/AHighModerate Reduced CSA in 2FY yields sharper lines at high fields.

Sensitivity
N/AHighHigh Excellent reporter of conformational change.
Relaxation DipolarCSA + DipolarCSA + Dipolar Requires optimized

delays.
Logical Framework: The 2FY Sensitivity Mechanism

The following diagram illustrates how 2FY acts as a sensor for both static structural constraints and dynamic environmental changes.

G Probe 2-Fluoro-L-Tyrosine (2FY) Label Physics Fluorine Lone Pair Paramagnetic Shielding Probe->Physics Source Env1 Electrostatic Environment (H-bonds, Charge) Env1->Physics Perturbs Env2 Van der Waals Packing Env2->Physics Perturbs Env3 Solvent Exposure (Water/Lipid) Env3->Physics Perturbs Output 19F Chemical Shift (δ) Change Physics->Output Determines

Figure 1: The mechanistic link between local protein environment and the observed


F chemical shift.

Detailed Protocol: Biosynthetic Incorporation

Objective: Uniform labeling of all Tyrosine residues with 2FY in E. coli. Strain Selection: We utilize the DL39 (DE3) strain.[2]

  • Causality: DL39 is a tyrosine auxotroph (

    
    ). It cannot synthesize tyrosine, forcing the uptake of the exogenous 2FY analog. Using wild-type strains (e.g., BL21) requires glyphosate inhibition, which is chemically harsh and often results in lower incorporation yields (<80%) compared to auxotrophic methods (>95%).
    
Materials
  • Strain: E. coli DL39(DE3) transformed with expression plasmid.

  • Media: M9 Minimal Media (standard recipe).

  • Amino Acids: 2-Fluoro-L-Tyrosine (2FY), L-Phenylalanine (Phe), L-Tryptophan (Trp).

  • Inducer: IPTG.[3][4]

Step-by-Step Workflow
  • Starter Culture (Day 1):

    • Inoculate a single colony of DL39(DE3)/plasmid into 10 mL LB media + antibiotic.

    • Incubate overnight at 37°C. Note: LB contains Tyr, allowing initial growth.

  • Adaptation & Scale-up (Day 2):

    • Centrifuge the starter culture (3000 x g, 10 min) to remove LB. Crucial: Wash the pellet with M9 salts to remove residual Tyrosine.

    • Resuspend in 50 mL M9 minimal media supplemented with glucose, vitamins, and standard Tyr, Phe, Trp (50 mg/L each).

    • Grow to OD

      
       ~ 0.8.
      
  • The "Shift" and Induction (The Critical Step):

    • Inoculate the main culture (1 L M9) using the adaptation culture.

    • Grow at 37°C until OD

      
       reaches 0.6–0.8.
      
    • Depletion Step: Centrifuge cells (3000 x g, 15 min, 4°C). Discard supernatant.

    • Resuspend pellet in fresh M9 media containing:

      • L-Phenylalanine (50 mg/L) [3]

      • L-Tryptophan (50 mg/L) [3]

      • NO Tyrosine

    • Incubate for 30 minutes at 37°C. Reasoning: This "starvation" phase forces the cells to deplete intracellular pools of native Tyrosine.

  • Labeling & Expression:

    • Add 2-Fluoro-L-Tyrosine (dissolved in water/dilute HCl) to a final concentration of 60–100 mg/L .

    • Add IPTG (0.5 – 1.0 mM) to induce expression.

    • Reduce temperature to 18–25°C and incubate for 12–16 hours. Reasoning: Lower temperature promotes proper folding and reduces metabolic burden of the analog.

  • Harvest & Verification:

    • Pellet cells and proceed to standard purification (e.g., Ni-NTA).

    • QC Check: Perform Intact Protein Mass Spectrometry (LC-MS).

    • Success Criteria: Mass shift of +18 Da per Tyrosine residue (F = 19, H = 1;

      
       = 18). Incorporation should exceed 90%.[2]
      

NMR Acquisition & Experimental Design

Sample Preparation
  • Protein Conc: 50 µM – 200 µM (2FY is sensitive enough for low concentrations).

  • Buffer: Phosphate or Tris, pH 6.5–7.5. Include 10% D

    
    O for lock.
    
  • Reference: Add internal standard Trifluoroacetic acid (TFA, -76.55 ppm) or use an external coaxial insert to avoid interaction with the protein.

Pulse Sequences
  • 1D

    
    F Excitation: 
    
    • Simple pulse-acquire sequence with proton decoupling (

      
      H-decoupled 
      
      
      
      F NMR).
    • Parameter: Set spectral width (SW) to ~50 ppm (centered around -136 ppm for 2FY).

    • Relaxation Delay (D1): 1.5 – 2.0 seconds. (Note: Fluorine

      
       can be long; ensure sufficient recovery).
      
  • 2D [

    
    H, 
    
    
    
    F]-HMQC:
    • Essential for resolving overlapping tyrosines in large proteins.

    • Correlates the

      
      F signal to the ortho-proton on the same ring.
      
Experimental Workflow Diagram

Workflow Gene Gene of Interest (Plasmid) Auxotroph Transform into DL39 (Tyr- Auxotroph) Gene->Auxotroph Starve Depletion Phase (Remove Native Tyr) Auxotroph->Starve Growth to OD 0.6 Label Add 2-Fluoro-L-Tyr + IPTG Starve->Label 30 min incubation Purify Purification & Mass Spec QC Label->Purify Overnight Expression NMR 19F NMR Acquisition (1D & 2D HMQC) Purify->NMR >90% Incorp.

Figure 2: End-to-end workflow for generating and analyzing 2FY-labeled proteins.

Applications & Case Studies

A. Ligand Binding Screening (PrOF NMR)

2FY is an exceptional probe for Fragment-Based Drug Discovery (FBDD).

  • Method: Titrate ligand into the 2FY-labeled protein sample.

  • Observation:

    • Fast Exchange: Peak shifts continuously. Plot

      
       vs. [Ligand] to determine 
      
      
      
      .
    • Slow Exchange: New peak appears for the bound state. Integrate peak volumes to determine occupancy.

  • Advantage: The high sensitivity allows the detection of weak binders (

    
     in mM range) often missed by other techniques.
    
B. Allosteric Analysis (The KIX Domain)

Research has shown that 2FY can detect allosteric conformational changes that 3FY misses.[2][5] In the study of the KIX domain of CBP/p300, 2FY labeling revealed long-range structural perturbations upon binding of the MLL ligand, which were invisible to 3FY probes due to the latter's dampening of the local electrostatic environment [1].

C. Thermal Stability

Monitor the 1D


F spectrum while ramping temperature. The transition from dispersed (folded) peaks to a single coalesced peak (unfolded, solvent-exposed) provides a residue-specific melting curve.

References

  • Pomerantz, W. C., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR."[2] Journal of Biomolecular NMR.

  • Crowley, P. B., et al. (2012). "Protein interactions and dynamics probed by fluorine NMR." Chemical Communications.

  • Prosser, R. S., et al. (2010). "Current applications of 19F NMR to studies of protein structure and dynamics." Biochemistry.

  • Hammill, J. T., et al. (2007). "Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise." Nature Protocols.

  • Urick, A. K., et al. (2016). "Prediction of 19F NMR Chemical Shifts in Labeled Proteins." Molecular Pharmaceutics.

Sources

Application Note and Detailed Protocols for the Fmoc-Protection of 2-Fluoro-L-tyrosine Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the Nα-Fmoc protection of 2-Fluoro-L-tyrosine hydrochloride, a critical step for its incorporation into peptide sequences using solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying chemical principles that govern the reaction. By understanding the causality behind experimental choices, researchers can better troubleshoot and optimize the synthesis of this valuable non-canonical amino acid building block.

Introduction: The Significance of 2-Fluoro-L-tyrosine and Fmoc Protection

2-Fluoro-L-tyrosine is a non-canonical amino acid of significant interest in peptide and protein engineering. The introduction of a fluorine atom onto the aromatic ring of tyrosine can modulate the amino acid's electronic properties, pKa, and potential for hydrogen bonding without significantly increasing its steric bulk. These alterations can lead to peptides with enhanced stability, modified receptor binding affinities, and unique spectroscopic properties, making it a valuable tool in drug discovery and biochemical research.

For its use in solid-phase peptide synthesis (SPPS), the α-amino group of 2-Fluoro-L-tyrosine must be temporarily protected to prevent self-polymerization and ensure controlled, sequential peptide bond formation.[1][2] The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the protecting group of choice for modern SPPS due to its stability under acidic conditions and its lability to mild basic conditions, typically using a secondary amine like piperidine.[1][3][4] This orthogonality with acid-labile side-chain protecting groups is the cornerstone of the widely adopted Fmoc/tBu strategy in SPPS.[3][5]

This application note details the conversion of the commercially available 2-Fluoro-L-tyrosine hydrochloride salt to the corresponding Fmoc-protected amino acid, ready for use in peptide synthesis.

The Chemistry of Fmoc Protection: A Mechanistic Overview

The Fmoc protection of an amino acid is a nucleophilic acyl substitution reaction. The deprotonated amino group of 2-Fluoro-L-tyrosine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-reagent. The reaction is conducted under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the acidic byproducts formed during the reaction.[6]

Two common reagents for introducing the Fmoc group are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). While Fmoc-Cl is more reactive, it is also more susceptible to hydrolysis, which can lead to the formation of the byproduct fluorenemethanol.[7] Fmoc-OSu is generally preferred due to its greater stability, cleaner reaction profiles, and ease of handling, often resulting in higher purity of the final product.[] This protocol will focus on the use of Fmoc-OSu.

The reaction begins with the deprotonation of the amino group of 2-Fluoro-L-tyrosine hydrochloride. Since the starting material is a hydrochloride salt, a stoichiometric amount of base is required to neutralize the HCl and a further equivalent to deprotonate the α-amino group. The resulting free amine then attacks the carbonyl carbon of Fmoc-OSu, leading to the formation of a tetrahedral intermediate which subsequently collapses to yield the N-Fmoc-protected amino acid and N-hydroxysuccinimide (NHS) as a byproduct.

Fmoc Protection Mechanism cluster_reactants Reactants cluster_products Products 2-Fluoro-L-tyrosine 2-Fluoro-L-tyrosine (Free Amine) Fmoc-Amino_Acid Fmoc-2-Fluoro-L-tyrosine-OH 2-Fluoro-L-tyrosine->Fmoc-Amino_Acid Nucleophilic Attack Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc-Amino_Acid NHS N-Hydroxysuccinimide (Byproduct) Fmoc-OSu->NHS Leaving Group Experimental_Workflow A Dissolve 2-Fluoro-L-tyrosine HCl and NaHCO₃ in Dioxane/Water B Cool to 0 °C A->B C Add Fmoc-OSu solution B->C D Warm to Room Temperature and Stir Overnight C->D E Monitor Reaction by TLC D->E F Work-up: Dilute with Water, Wash with Ether E->F Reaction Complete G Acidify Aqueous Layer to pH 2-3 F->G H Extract Product with Ethyl Acetate G->H I Dry Organic Layer and Evaporate Solvent H->I J Purify by Column Chromatography (if necessary) I->J K Characterize Final Product (NMR, MS, HPLC) J->K

Sources

Application Note: Orthogonal tRNA/Synthetase Pairs for 2-Fluoro-L-Tyrosine Expression

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The incorporation of 2-Fluoro-L-tyrosine (2-F-Tyr) into proteins is a high-value strategy for probing proton-coupled electron transfer (PCET) pathways and modulating receptor affinity. Unlike bulky non-canonical amino acids (ncAAs) used for crosslinking, 2-F-Tyr is nearly isosteric to native tyrosine (Tyr) but possesses distinct electronic properties.

The fluorine substitution at the ortho position of the phenol ring exerts a strong electron-withdrawing effect, significantly lowering the pKa of the hydroxyl group from ~10.0 (Tyr) to ~6.8–7.2 (2-F-Tyr). This allows the residue to act as a pH sensor or a radical trap under physiological conditions.

The Challenge: Due to the structural similarity between 2-F-Tyr and Tyr (van der Waals radius of F is 1.47 Å vs. 1.20 Å for H), the primary hurdle is fidelity . Wild-type E. coli synthetases (EcTyrRS) generally discriminate against 2-F-Tyr, but the orthogonal Methanocaldococcus jannaschii (Mj) TyrRS variants must be carefully selected and utilized under specific conditions to prevent the incorporation of endogenous Tyr at the amber stop codon.

This guide details the "Wash-Switch" Protocol , a self-validating methodology designed to maximize 2-F-Tyr occupancy while minimizing background tyrosine incorporation.

System Architecture: The Orthogonal Pair

For E. coli expression, the established standard is the MjTyrRS / MjtRNACUA pair.

Component Selection
ComponentDescriptionRecommendation
Synthetase (aaRS) M. jannaschii TyrRS VariantMjTyrRS-F1 or Poly-MjTyrRS . While WT MjTyrRS can activate 2-F-Tyr, evolved variants (e.g., those from the Stubbe or Chin labs) offer higher kcat/Km for the fluorinated substrate over Tyr.
tRNA M. jannaschii tRNATyrCUAMust be expressed from a strong constitutive promoter (e.g., proK or lpp) to outcompete Release Factor 1 (RF1).
Expression Vector pEVOL or pULTRA systempEVOL-F-Tyr is preferred due to its dual-promoter architecture (araBAD + glnS') which drives high synthetase levels.
Host Strain E. coli BL21(DE3) or B-95.ΔABL21(DE3) is standard. B-95.ΔA (RF1 knockout) is superior for yield but requires specific handling.
Mechanism of Action

The following diagram illustrates the orthogonality logic required to prevent "leakage" (incorporation of natural Tyr at the TAG codon).

Orthogonality cluster_host Host System (E. coli) cluster_ortho Orthogonal System (Plasmid) EcTyrRS EcTyrRS (Host Synthetase) tRNA_CUA Orthogonal tRNA (CUA) EcTyrRS->tRNA_CUA No Recognition tRNA_Host Host tRNA_Tyr (GUA) Tyr L-Tyrosine (Endogenous) MjTyrRS MjTyrRS Variant (Orthogonal) Tyr->MjTyrRS Discrimination (Key Challenge) MjTyrRS->tRNA_Host No Recognition MjTyrRS->tRNA_CUA Charging Ribosome Ribosome (Translation) tRNA_CUA->Ribosome Decoding UAG F_Tyr 2-Fluoro-L-Tyr (Exogenous) F_Tyr->MjTyrRS Binding Protein Protein-2-F-Tyr Ribosome->Protein Synthesis

Figure 1: The Orthogonal Translation System. Success depends on the MjTyrRS variant rejecting endogenous Tyrosine (red dotted line) while accepting 2-F-Tyr.

The "Wash-Switch" Expression Protocol

Rationale: Standard LB media contains high concentrations of Tyrosine. Because 2-F-Tyr competes with Tyr for the synthetase active site, expression in rich media often leads to heterogeneous mixtures (Protein-Tyr / Protein-F-Tyr). This protocol depletes endogenous Tyr before induction.

Materials
  • ncAA: 2-Fluoro-L-Tyrosine (Solid, store at 4°C).

  • Media A (Growth): 2xYT or LB + Antibiotics + 1% Glucose (Glucose suppresses araBAD leakage).

  • Media B (Expression): M9 Minimal Media (supplemented with 1mM MgSO4, 0.1mM CaCl2, 0.5% Glycerol, Vitamins, and 19 amino acids excluding Tyr).

  • Inducers: L-Arabinose (0.2%), IPTG (0.5 - 1 mM).

Step-by-Step Methodology
Phase 1: Biomass Generation (Day 1-2)
  • Transformation: Co-transform E. coli BL21(DE3) with the expression plasmid (pET-POI-TAG) and the orthogonal plasmid (pEVOL-MjTyrRS). Plate on LB-Agar + Chloramphenicol (Cm) + Kanamycin (Kan) + 1% Glucose.

  • Starter Culture: Inoculate a single colony into 5 mL LB/Cm/Kan/Glucose. Incubate overnight at 37°C.

  • Scale-Up: Dilute 1:100 into 50 mL Media A . Grow at 37°C / 250 RPM until OD600 reaches 0.6 – 0.8 .

Phase 2: The Wash & Switch (Critical Step)

Causality: This step removes the Tyr-rich LB matrix, forcing the cells to utilize the exogenously supplied 2-F-Tyr.

  • Harvest: Centrifuge cells at 4,000 x g for 10 minutes at 20°C.

  • Wash: Decant supernatant. Resuspend pellet gently in 25 mL of 1x M9 salts (no carbon/nitrogen source yet). Centrifuge again.

    • Note: Do not skip. Residual LB can carry enough Tyr to ruin fidelity.

  • Resuspension: Resuspend the pellet in 50 mL of Media B (M9 Minimal).

Phase 3: Induction & Incorporation
  • ncAA Addition: Add 2-Fluoro-L-Tyrosine to a final concentration of 1 mM .

    • Tip: Dissolve 2-F-Tyr in a small volume of 1M NaOH or HCl (depending on salt form) before adding to media to ensure solubility, then check pH.

  • Adaptation: Incubate at 37°C for 15 minutes before induction. This allows cellular uptake of the ncAA and charging of the orthogonal tRNA.

  • Induction: Add 0.2% L-Arabinose (to induce aaRS) and 1 mM IPTG (to induce POI).

  • Expression: Reduce temperature to 25°C and shake for 12–16 hours.

    • Reasoning: Lower temperature slows translation, giving the orthogonal aaRS more time to charge the tRNA_CUA, thereby reducing truncation products.

Protocol Start Inoculate BL21(DE3) (pET-POI + pEVOL) Growth Grow in Rich Media (LB/2xYT) + Glucose (Suppress Induction) Start->Growth CheckOD OD600 = 0.6 - 0.8? Growth->CheckOD CheckOD->Growth No Wash CRITICAL STEP: Centrifuge & Wash with M9 Salts (Remove Endogenous Tyr) CheckOD->Wash Yes Switch Resuspend in Minimal Media (M9) + 1mM 2-F-Tyr Wash->Switch Induce Add Arabinose (aaRS) + IPTG (POI) Incubate 25°C, 16h Switch->Induce Harvest Harvest & Purify Induce->Harvest

Figure 2: The "Wash-Switch" Workflow. The transition from Rich to Minimal media is the control point for fidelity.

Quality Control & Validation

Visual inspection (fluorescence) is insufficient for 2-F-Tyr because it does not confirm which amino acid was inserted, only that something suppressed the stop codon.

A. The Negative Control (Essential)

Run a parallel expression in Media B (M9) without adding 2-F-Tyr.

  • Expected Result: Little to no protein expression (truncated at the TAG site).

  • If Protein is Present: The synthetase is promiscuous toward endogenous Tyr. You must optimize the synthetase variant or further deplete Tyr.

B. Mass Spectrometry (ESI-MS)

This is the only way to definitively prove 2-F-Tyr incorporation.

  • Method: Intact protein Mass Spec (ESI-TOF or LC-MS).

  • Calculation:

    • Tyrosine Residue Mass: 163.17 Da

    • 2-Fluoro-Tyrosine Residue Mass: 181.16 Da

    • Mass Shift (Δ): +17.99 Da per substitution.

  • Acceptance Criteria: The major peak should correspond to MW_theoretical + 18 Da. A peak at MW_theoretical indicates Tyr incorporation (background).

Observed PeakInterpretationAction
M + 18 Da >95% 2-F-TyrPass. Proceed to downstream assays.
M + 0 Da Wild-type TyrFail. Synthetase is loading Tyr. Switch to stricter minimal media or MjTyrRS-F1.
M - 131 Da Methionine (Start)Truncation product. Increase tRNA expression or ncAA concentration.

References

  • Chin, J. W. (2014). Expanding and reprogramming the genetic code.[1][2] Nature, 550, 53–60. [Link]

  • Seyedsayamdost, M. R., et al. (2011). Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase.[3] Journal of the American Chemical Society, 133(45), 18343–18349. [Link]

  • Young, D. D., & Schultz, P. G. (2010). Playing with the molecules of life. ACS Chemical Biology, 5(12), 1079-1090. [Link]

  • Addgene Plasmid Repository. pEVOL-pBpF and pEVOL-MjTyrRS variants. [Link]

  • Miyake-Stoner, S. J., et al. (2009). Generating permissive site-specific unnatural aminoacyl-tRNA synthetases. Biochemistry, 49(8), 1667–1677. [Link]

Sources

procedures for metabolic labeling with 2-Fluoro-L-tyrosine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Metabolic Labeling of Proteins with 2-Fluoro-L-tyrosine Hydrochloride

Executive Summary

This guide details the procedures for the metabolic incorporation of 2-Fluoro-L-tyrosine (2-FY) into recombinant proteins using Escherichia coli expression systems.[1] Unlike its isomer 3-fluorotyrosine, which significantly lowers the pKa of the phenolic hydroxyl group (perturbing hydrogen bonding), 2-FY serves as a superior isostere for native tyrosine, maintaining near-native electrostatics while providing a sensitive 19F NMR probe.

Key Applications:

  • 19F NMR Spectroscopy: Monitoring protein dynamics, conformational entropy, and ligand binding with zero background signal.

  • Structural Biology: Probing hydrophobic core packing and solvent accessibility.

  • Drug Discovery: Fragment-based screening using 19F chemical shift perturbation (CSP).

Scientific Foundation & Mechanism

Why 2-Fluoro-L-tyrosine?

The choice of 2-FY (fluorine at the ortho position to the alkyl side chain, meta to the hydroxyl) is deliberate.

  • pKa Preservation: The fluorine atom is electron-withdrawing. In 3-fluorotyrosine, the proximity to the hydroxyl group lowers the pKa from ~10.1 to ~8.5, potentially altering the protonation state at physiological pH. In 2-FY, the fluorine is further removed, keeping the pKa closer to native tyrosine.

  • Bio-orthogonality: The 19F nucleus (spin ½) has 100% natural abundance and a high gyromagnetic ratio (83% of 1H), yet is absent in biological background, offering exceptional signal-to-noise ratios.

Incorporation Mechanism

2-FY is accepted by the native E. coli Tyrosyl-tRNA synthetase (TyrRS). However, because the native enzyme prefers L-Tyrosine (


 differences), successful labeling requires suppressing endogenous tyrosine biosynthesis.

We utilize two primary strategies:

  • Auxotrophic Strain Method: Using strains deficient in tyrosine biosynthesis (e.g., tyrA-).

  • Glyphosate Inhibition Method: Using wild-type strains (e.g., BL21(DE3)) treated with glyphosate to inhibit 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase, forcing the uptake of exogenous 2-FY.

Material Specifications

ComponentSpecificationNotes
Tracer 2-Fluoro-L-tyrosine hydrochloride HCl salt improves solubility over free base.
Purity > 98% (Enantiomeric purity critical)D-isomers inhibit transport.
Solubility ~50 mg/mL in H2ODissolve fresh; avoid freeze-thaw cycles.
Inhibitor Glyphosate (N-(phosphonomethyl)glycine)1 g/L stock (pH adjusted to 7.0).
Base Media M9 Minimal MediaEssential for controlling AA concentrations.

Experimental Protocols

Protocol A: The Glyphosate "Shift" Method (Recommended for High Yield)

Rationale: This method allows biomass accumulation in rich media or non-limiting minimal media before "switching" the metabolic machinery to incorporate the analog. It avoids the slow growth associated with auxotrophs.

Step-by-Step Workflow:

  • Pre-Culture: Inoculate a single colony of E. coli (BL21-DE3 carrying plasmid) into 10 mL LB media. Incubate overnight at 37°C.

  • Biomass Generation: Dilute overnight culture (1:100) into 1 L of M9 Minimal Media supplemented with:

    • Glucose (0.4% w/v)

    • NH4Cl (1 g/L)

    • Trace Metals & Vitamins

    • Crucial: Add 50 mg/L of unlabeled L-Tyrosine to support initial rapid growth.

  • Growth Phase: Incubate at 37°C / 220 RPM until OD600 reaches 0.7 – 0.8 .

    • Expert Insight: Do not overshoot OD 0.9. The cells must be in mid-log phase for efficient media exchange.

  • The "Shift" (Inhibition Step):

    • Add Glyphosate to a final concentration of 1 g/L.

    • Wait 15–30 minutes. This allows the inhibitor to block the Shikimate pathway and deplete the intracellular pool of aromatic amino acids.

  • Labeling Supplementation:

    • Add 2-Fluoro-L-tyrosine HCl (60 mg/L).

    • Add L-Phenylalanine (60 mg/L) and L-Tryptophan (60 mg/L).

    • Note: You must supplement Phe and Trp because glyphosate blocks the common precursor for all aromatic amino acids.

  • Induction:

    • Induce expression with IPTG (typically 0.5 – 1.0 mM).

    • Optional: Lower temperature to 18–25°C to prevent aggregation, as fluorine substitution can slightly destabilize hydrophobic cores.

  • Harvest: Incubate for 12–16 hours post-induction. Centrifuge (5000 x g, 15 min) and store pellets at -80°C.

Protocol B: Auxotrophic Incorporation (For >95% Incorporation)

Rationale: Use when 100% labeling efficiency is required, and residual protonated tyrosine signals interfere with analysis.

  • Strain: Transform plasmid into a tyrosine auxotroph (e.g., E. coli strain ATCC 23227 or similar tyrA mutant).

  • Adaptation: Pass cells through M9 media containing limiting L-Tyrosine (5-10 mg/L) to adapt them to minimal conditions.

  • Inoculation: Inoculate 1 L M9 media containing limiting L-Tyrosine (approx. 10-15 mg/L).

  • Depletion Phase: Monitor growth. When growth plateaus (indicating Tyr depletion, typically OD 0.6–0.8), the cells will enter stationary phase.

  • Supplementation & Induction:

    • Immediately add 2-Fluoro-L-tyrosine HCl (50–100 mg/L).

    • Add IPTG.

  • Expression: Continue incubation. Note that protein yields may be 30–50% lower than wild-type expression due to the metabolic burden.

Visualization: The Metabolic Shift Workflow

The following diagram illustrates the logic flow for the Glyphosate Inhibition Method (Protocol A), highlighting the critical "Shift" point.

MetabolicLabeling Start Inoculation (M9 + Native Tyr) Growth Growth to OD 0.7-0.8 (Biomass Accumulation) Start->Growth 37°C, 220 RPM Inhibition Add Glyphosate (1 g/L) (Blocks EPSP Synthase) Growth->Inhibition Mid-Log Phase Depletion Incubate 30 min (Deplete Intracellular Tyr) Inhibition->Depletion Supp Add 2-Fluoro-L-Tyr HCl + Phe + Trp Depletion->Supp Metabolic Switch Induction Add IPTG (Start Protein Synthesis) Supp->Induction Immediate Harvest Harvest & Purification Induction->Harvest 12-16 hrs @ 20°C

Caption: Workflow for Glyphosate-mediated metabolic labeling. The red node indicates the critical inhibition step preventing native tyrosine synthesis.

Quality Control & Validation

Before proceeding to complex NMR experiments, validate incorporation:

  • Intact Mass Spectrometry (ESI-MS):

    • Compare the mass of the labeled protein vs. unlabeled control.

    • Calculation: Each Tyrosine replaced by 2-Fluoro-Tyrosine results in a mass shift of +17.99 Da (Fluorine [18.99] - Hydrogen [1.00]).

    • Success Criterion: >90% of the population shows the mass shift corresponding to

      
       Da (where 
      
      
      
      is the number of Tyr residues).
  • 1D 19F NMR:

    • Dissolve purified protein (~0.1 mM) in buffer with 10% D2O.

    • Acquire a simple 1D spectrum (referenced to TFA or internal standard).

    • Expectation: Distinct peaks for each Tyrosine residue (unless degenerate). 2-F-Tyr signals typically appear around -115 to -125 ppm (check specific referencing).

Troubleshooting & Expert Tips

IssueProbable CauseCorrective Action
Low Protein Yield Toxicity of 2-FY or Fluorine-induced misfolding.Reduce post-induction temperature to 18°C. Increase 2-FY concentration to outcompete any residual native Tyr.
Incomplete Labeling (<80%) Residual native Tyrosine or insufficient Glyphosate.Ensure the 30-minute "depletion" wait time is observed. Verify Glyphosate stock pH is neutral (acidic stock crashes media).
Precipitation of Tracer 2-FY HCl is acidic; M9 buffering capacity exceeded.Pre-dissolve 2-FY HCl in a small volume of buffer and adjust pH to 7.0 before adding to culture.
Scrambling Metabolic conversion of tracer.2-FY is metabolically stable in E. coli over induction windows <20 hours. If scrambling occurs, use an auxotroph.

References

  • Evaluation of Fluorine Labeling Methods

    • Title: Fluorine labeling of proteins for NMR studies.[2][3][4][5]

    • Source: UCLA-DOE Institute for Genomics and Proteomics.
    • URL:[Link] (See Protocol #1 for Glyphosate methodology).

  • Structural Impact of Fluorotyrosines

    • Title: Characterizing Tyrosine Ring Flips in Proteins by 19F NMR.
    • Source: BioRxiv (2020).
    • URL:[Link] (Discusses 2-F vs 3-F tyrosine properties).

  • Glyphosate Inhibition Mechanism

    • Title: A general method for the specific incorporation of modified amino acids into proteins in vivo.
    • Source:J. Am. Chem. Soc.[6] (2003) - The "Peterson" paper.

    • URL:[Link]

  • Chemical Properties

    • Title: 2-Fluoro-L-tyrosine hydrochloride Product D
    • Source: ChemScene.[7]

Sources

Application Notes and Protocols: Utilizing 2-Fluoro-L-tyrosine for Ligand Binding Studies via NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful biophysical technique for characterizing protein-ligand interactions at atomic resolution.[1] The incorporation of fluorine-19 (¹⁹F) labeled amino acids into proteins offers a highly sensitive and background-free probe for these studies.[2][3][4][5][6] This application note provides a comprehensive guide to utilizing 2-Fluoro-L-tyrosine (2-FY), a valuable but historically understudied analogue, for ligand binding analysis via protein-observed ¹⁹F NMR. We will delve into the principles, experimental design, and data analysis, offering field-proven insights and detailed protocols to empower researchers in drug discovery and structural biology.

Introduction: The Power of the Fluorine Probe

¹⁹F NMR has emerged as a valuable tool in contemporary structural biology due to the unique properties of the fluorine nucleus.[7] It boasts 100% natural abundance and a high gyromagnetic ratio, ensuring high signal-to-noise sensitivity.[6][7][8][9] Crucially, fluorine is virtually absent in biological systems, providing a "bioorthogonal" probe that eliminates background signals.[2][6] The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it an ideal reporter for subtle conformational changes upon ligand binding.[3][6][8][10][11]

While 3-Fluoro-L-tyrosine (3-FY) has been more commonly used, 2-Fluoro-L-tyrosine (2-FY) presents a suitable and sometimes advantageous alternative.[2] Studies have shown that 2-FY incorporation can result in reduced perturbation of the amino acid's pKa and can report on allosteric interactions not observed with 3-FY labeling in certain protein complexes.[2] This makes 2-FY a valuable tool for a broader understanding of protein-ligand interactions.

Advantages of using 2-Fluoro-L-tyrosine in ¹⁹F NMR:

  • High Sensitivity: The ¹⁹F nucleus has 83% of the sensitivity of ¹H.[6][12]

  • Background-Free Spectra: The near-total absence of fluorine in biological systems ensures clean spectra.[2][3][13]

  • Sensitive to Environment: The large chemical shift range of ¹⁹F makes it highly responsive to changes in its surroundings upon ligand binding.[6][8][10][11]

  • Minimal Perturbation: Fluorine substitution for hydrogen is a subtle modification that generally has a minimal effect on protein structure and function.[5]

  • Alternative Reporter: 2-FY can provide complementary information to the more commonly used 3-FY, particularly in detecting allosteric effects.[2]

Core Principles: Detecting Ligand Binding with ¹⁹F NMR

The fundamental principle behind using ¹⁹F NMR for ligand binding studies is the change in the NMR signal of the fluorine nucleus upon interaction of the labeled protein with a ligand. This change can manifest in several ways, primarily through chemical shift perturbations (CSPs).

Chemical Shift Perturbation (CSP):

When a ligand binds to a protein, the local environment around the 2-FY residue can change. This alteration in the electronic environment causes a shift in the resonance frequency (chemical shift) of the ¹⁹F nucleus. By titrating a ligand into a solution of the 2-FY labeled protein and monitoring the ¹⁹F spectrum, we can observe these shifts and quantify the binding affinity.

The exchange rate (kex) between the free and ligand-bound states of the protein determines the appearance of the NMR spectrum during a titration:

  • Fast Exchange: If the binding and unbinding are fast on the NMR timescale (kex >> Δω, where Δω is the chemical shift difference between the free and bound states), a single, population-weighted average peak is observed. As the ligand concentration increases, this peak will gradually shift from the position of the free protein to that of the bound protein. This is the most common scenario for weakly binding ligands (micromolar to millimolar dissociation constants).[10]

  • Slow Exchange: For tight-binding ligands (nanomolar or lower dissociation constants), the exchange is slow (kex << Δω). In this case, two distinct peaks are observed, one for the free protein and one for the bound complex. As the ligand is added, the intensity of the free peak decreases while the intensity of the bound peak increases.

  • Intermediate Exchange: When the exchange rate is comparable to the chemical shift difference (kex ≈ Δω), significant line broadening is observed. Lineshape analysis in this regime can provide both kinetic (kon, koff) and thermodynamic (Kd) information.[12]

Experimental Workflow and Protocols

A successful ¹⁹F NMR ligand binding study involves several key stages, from protein preparation to data analysis.

G cluster_prep Protein Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis P1 Plasmid Construction & Transformation P2 Protein Expression with 2-FY Incorporation P1->P2 E. coli expression system P3 Protein Purification P2->P3 Affinity & Size Exclusion Chromatography N1 Sample Preparation P3->N1 Buffer exchange & concentration N2 Ligand Titration N1->N2 Stepwise ligand addition N3 1D 19F NMR Data Acquisition N2->N3 Record spectrum at each point A1 Data Processing N3->A1 Fourier Transform, Phasing, Baseline Correction A2 Chemical Shift Perturbation Analysis A1->A2 Track chemical shift changes A3 Binding Affinity (Kd) Calculation A2->A3 Non-linear regression fitting

Fig 1. Experimental Workflow for ¹⁹F NMR Ligand Binding Studies.
Protocol: Protein Expression and Labeling with 2-Fluoro-L-tyrosine

This protocol describes a common method for incorporating 2-FY into a protein of interest expressed in E. coli.[8]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with necessary antibiotics and glucose.

  • 2-Fluoro-L-tyrosine (commercially available).

  • Tyrosine auxotrophic E. coli strain (optional, for improved incorporation).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

  • Standard protein purification reagents and chromatography columns.

Step-by-Step Methodology:

  • Starter Culture: Inoculate a small volume (5-10 mL) of LB medium containing the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction and Labeling:

    • Cool the culture to a lower temperature (e.g., 18-25°C) for optimal protein folding.

    • Add 2-Fluoro-L-tyrosine to a final concentration of 100-200 mg/L. It is crucial to add the fluorinated amino acid before induction.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Harvesting: Continue to grow the culture for an additional 12-16 hours at the lower temperature. Harvest the cells by centrifugation.

  • Purification: Resuspend the cell pellet and lyse the cells (e.g., by sonication or high-pressure homogenization). Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography followed by size-exclusion chromatography).

  • Verification: Verify the incorporation of 2-FY and the integrity of the protein using mass spectrometry.

Protocol: ¹⁹F NMR Ligand Titration Experiment

Materials:

  • Purified 2-FY labeled protein at a suitable concentration (typically 25-100 µM).[3]

  • NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 5-10% D₂O for the field-frequency lock.

  • Concentrated stock solution of the ligand in the same NMR buffer.

  • NMR tubes.

  • NMR spectrometer equipped with a fluorine-capable probe.

Step-by-Step Methodology:

  • Sample Preparation: Prepare the initial protein sample in the NMR tube. It is crucial to use a consistent buffer for both the protein and the ligand to avoid shifts due to buffer effects.

  • Initial Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein alone. This serves as the reference (zero ligand concentration) point.

  • Ligand Titration:

    • Add a small aliquot of the concentrated ligand stock solution to the protein sample.

    • Gently mix the sample to ensure homogeneity.

    • Acquire another 1D ¹⁹F NMR spectrum.

  • Repeat: Repeat the previous step to obtain a series of spectra at increasing ligand concentrations. The titration should ideally span a range from well below to well above the expected dissociation constant (Kd). A typical titration might involve 10-20 points.

  • Data Acquisition Parameters:

    • Spectrometer Frequency: As high as available to improve resolution and sensitivity.

    • Temperature: Maintain a constant temperature throughout the experiment.

    • Pulse Program: A simple one-pulse experiment is usually sufficient.

    • Acquisition Time: Typically 0.5-1 second.

    • Recycle Delay: 1-2 seconds.

    • Number of Scans: Dependent on protein concentration and spectrometer sensitivity. Sufficient scans should be acquired to achieve a good signal-to-noise ratio.

Data Analysis and Interpretation

The analysis of the titration data allows for the determination of the binding affinity (Kd).

Calculating the Dissociation Constant (Kd) from Chemical Shift Perturbations

For interactions in the fast exchange regime, the observed chemical shift (δ_obs) is the population-weighted average of the chemical shifts of the free (δ_free) and bound (δ_bound) states. The change in chemical shift (Δδ_obs) at each ligand concentration can be fitted to a 1:1 binding model using non-linear regression analysis.[14]

The following equation is commonly used:[14][15]

Δδ_obs = Δδ_max * (([P]t + [L]t + Kd) - √(([P]t + [L]t + Kd)² - 4[P]t[L]t)) / (2[P]t)

Where:

  • Δδ_obs is the observed chemical shift change at a given ligand concentration.

  • Δδ_max is the maximum chemical shift change at saturation.

  • [P]t is the total protein concentration.

  • [L]t is the total ligand concentration.

  • Kd is the dissociation constant.

Data Presentation:

Ligand Conc. (µM)¹⁹F Chemical Shift (ppm)Δδ (ppm)
0-120.500.00
10-120.550.05
25-120.620.12
50-120.750.25
100-120.950.45
200-121.200.70
500-121.450.95
1000-121.551.05

Table 1: Example titration data showing the change in ¹⁹F chemical shift of a 2-FY labeled protein upon addition of a ligand.

G cluster_0 Binding Equilibrium cluster_1 NMR Observation Protein Protein (P) Complex Protein-Ligand Complex (PL) Protein->Complex kon Ligand Ligand (L) Complex->Protein koff Free_Signal δ_free Observed_Signal δ_obs Free_Signal->Observed_Signal population-weighted average Bound_Signal δ_bound Bound_Signal->Observed_Signal

Fig 2. Principle of Chemical Shift Perturbation in Fast Exchange.

Troubleshooting and Considerations

  • Protein Stability: Ensure the protein is stable and does not aggregate over the course of the experiment, especially at higher ligand concentrations. Check for sharp signals from small molecules or peptides in the ¹⁹F spectrum, which can indicate proteolytic degradation.[3]

  • Ligand Solubility: The ligand must be soluble in the NMR buffer at the highest concentration used.

  • Chemical Shift Referencing: Use an internal or external reference standard for accurate chemical shift measurements.[16]

  • Line Broadening: Significant line broadening can occur due to intermediate exchange or non-specific aggregation. This can complicate data analysis. Chemical shift anisotropy (CSA) relaxation can also lead to resonance broadening, which is enhanced in larger proteins.[3]

  • Multiple Binding Sites: If multiple 2-FY residues are present, they may report on different binding events or conformational changes, providing more detailed information but also requiring careful assignment.

Conclusion

The use of 2-Fluoro-L-tyrosine as a ¹⁹F NMR probe offers a robust and sensitive method for characterizing protein-ligand interactions. Its unique properties provide a clear window into binding events, allowing for the accurate determination of binding affinities. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can effectively leverage this powerful technique to advance their drug discovery and structural biology programs.

References

  • Ycas, P. D., Wagner, N., Olsen, N. M., Fu, R., & Pomerantz, W. C. K. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR. Journal of Biomolecular NMR, 73(10-11), 635–646. [Link]

  • Gee, C. T., Ardej, J., & Zweckstetter, M. (2016). Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis. Biophysical Journal, 110(8), 1661–1665. [Link]

  • Creative Biostructure. (n.d.). NMR for Studying Protein-Ligand Interactions. Retrieved February 19, 2026, from [Link]

  • Streit, J. O., et al. (2025). Rational design of 19F NMR labelling sites to probe protein structure and interactions. Nature Communications. [Link]

  • University of Delaware. (n.d.). Development and applications of the 19F magic angle spinning NMR spectroscopy for studying protein-ligand interactions. UDSpace. Retrieved February 19, 2026, from [Link]

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2015). 19F-modified proteins and 19F-containing ligands as tools in solution NMR studies of protein interactions. Methods in Enzymology, 565, 297–323. [Link]

  • Costantino, A. (2025). 19F in-cell NMR to investigate protein-ligand interactions in living human cells. FLORE. [Link]

  • Shortridge, M. D., et al. (2008). Estimating Protein-Ligand Binding Affinity using High- Throughput Screening by NMR. Journal of Combinatorial Chemistry, 10(6), 927–935. [Link]

  • Peterson, R., Yang, Y., & Arbing, M. (2020). Fluorine labeling of proteins for NMR studies. UCLA-DOE Institute for Genomics and Proteomics. [Link]

  • Li, D., & Kang, C. (2024). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. Molecules, 29(24), 5621. [Link]

  • ResearchGate. (2018). How to calculate Binding affinity from NMR Titration. Retrieved February 19, 2026, from [Link]

  • Gee, C. T., Ardej, J., & Zweckstetter, M. (2016). Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(9), 1611–1620. [Link]

  • ResearchGate. (n.d.). Measure-binding affinity using ¹⁹F-NMR. Retrieved February 19, 2026, from [Link]

  • Wiley Online Library. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Retrieved February 19, 2026, from [Link]

  • Vaynberg, J., et al. (2004). Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. Organic & Biomolecular Chemistry, 2(7), 1033–1037. [Link]

  • Dalvit, C., et al. (2024). Ligand-Based Competition Binding by Real-Time 19 F NMR in Human Cells. Journal of the American Chemical Society, 146(2), 1637–1646. [Link]

  • Buchholz, T. J., & Pomerantz, W. C. K. (2021). ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. RSC Chemical Biology, 2(4), 1055–1073. [Link]

  • Prosser, R. S., & Kitevski-LeBlanc, J. L. (2021). A beginner's guide to 19F NMR and its role in drug screening. Biophysical Journal, 120(10), 1873–1879. [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved February 19, 2026, from [Link]

  • Dalvit, C., & Vulpetti, A. (2023). Affinity measurement of strong ligands with NMR spectroscopy: Limitations and ways to overcome them. Journal of Magnetic Resonance Open, 16-17, 100119. [Link]

  • ResearchGate. (2026). Current applications of 19F NMR to studies of protein structure and dynamics. Retrieved February 19, 2026, from [Link]

  • Hu, K., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. Protein Science, 33(3), e4910. [Link]

  • Danielson, M. A., & Falke, J. J. (1996). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. Annual Review of Biophysics and Biomolecular Structure, 25(1), 163–195. [Link]

  • Dalvit, C., et al. (2024). Ligand-Based Competition Binding by Real-Time 19F NMR in Human Cells. Journal of the American Chemical Society. [Link]

  • Wester, H. J., et al. (2002). Synthesis of 2-[18F]fluoro-L-tyrosine via regiospecific fluoro-de-stannylation. Journal of Labelled Compounds and Radiopharmaceuticals, 45(10), 833–845. [Link]

  • Espace INRS. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Retrieved February 19, 2026, from [Link]

  • Johnson, B. A., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. ACS Omega, 7(15), 13155–13163. [Link]

  • van Nuland, N. A. J., & Kocken, I. J. (2016). NMR in drug discovery: A practical guide to identification and validation of ligands interacting with biological macromolecules. Drug Discovery Today: Technologies, 20, 21–27. [Link]

  • Aralez Bio. (n.d.). Fmoc-2-fluoro-L-tyrosine. Retrieved February 19, 2026, from [Link]

  • Arntson, K. E., & Pomerantz, W. C. K. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(1), 54–66. [Link]

  • Pauleit, D., et al. (2004). Comparison of O-(2- 18 F-Fluoroethyl)-l-Tyrosine PET and 3- 123 I-Iodo-α-Methyl-l-Tyrosine SPECT in Brain Tumors. Journal of Nuclear Medicine, 45(3), 374–381. [Link]

  • Kalantar-Zadeh, K., et al. (2020). How can NMR spectroscopy help protein biopharmaceutical development? European Pharmaceutical Review. [Link]

Sources

Application Note: High-Efficiency Synthesis of Fluorinated Peptides using 2-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of Fluorinated Peptides using 2-Fluoro-L-tyrosine HCl

Executive Summary

This guide details the protocol for incorporating 2-Fluoro-L-tyrosine (2-F-Tyr) into synthetic peptides using Solid-Phase Peptide Synthesis (SPPS). Unlike its isomer 3-fluorotyrosine (which is often used to probe proton-coupled electron transfer due to its significantly lowered pK


), 2-Fluoro-L-tyrosine  (fluorine at the ortho position to the alkyl side chain, meta to the phenol) is primarily utilized to enhance metabolic stability  and modulate receptor binding affinity  without drastically altering the phenolic pK

.

This protocol addresses the specific challenges of handling the HCl salt form of the amino acid, strategies for protection, and optimized coupling conditions to prevent racemization and ensure high crude purity.

Technical Background & Strategic Considerations

Chemical Properties & Rationale[1][2]
  • Structure: The fluorine atom is located at the 2-position of the phenyl ring (ortho to the alanine side chain).

  • pK

    
     Modulation:  The pK
    
    
    
    of the phenolic hydroxyl in 2-F-Tyr is approximately 9.2 , compared to ~10.0 for native Tyrosine and ~8.7 for 3-F-Tyr. This intermediate acidity allows it to function similarly to Tyrosine in hydrogen bonding networks while providing resistance to oxidative metabolism.
  • Lipophilicity: The fluorine substitution increases the hydrophobicity of the residue, often improving membrane permeability of the resulting peptide.

Critical Strategic Decision: Protection Group Strategy

The starting material is provided as 2-Fluoro-L-tyrosine HCl .[1] Direct use of the free amino acid in SPPS is not possible. You must choose one of two workflows:

  • N-Terminal Incorporation (Direct): If 2-F-Tyr is the final N-terminal residue, it can be coupled directly after in situ Fmoc-protection or by using the free amine with careful pH control (less common). Recommended: Convert to Fmoc-derivative first.

  • Internal Incorporation (Standard): For internal positions, the alpha-amine must be Fmoc-protected. The phenolic hydroxyl should be protected (e.g., as a tert-butyl ether) to prevent O-acylation during subsequent coupling steps, although the reduced nucleophilicity of the 2-F-phenol makes unprotected incorporation feasible for short sequences.

This guide assumes the standard requirement: Conversion to Fmoc-2-Fluoro-L-tyrosine-OH prior to SPPS.

Material Specifications

ComponentSpecificationNotes
Starting Material 2-Fluoro-L-tyrosine HClCAS: 2097073-16-8 (or similar).[1] Hygroscopic; store at -20°C.
Resin Rink Amide or Wang ResinLoading 0.3–0.6 mmol/g recommended to reduce aggregation.
Coupling Reagents DIC / Oxyma PurePreferred over HBTU/DIEA to minimize racemization.
Fmoc Reagent Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)For preparing the protected building block.
Solvents DMF (Peptide grade), DCMDMF must be amine-free.

Experimental Protocols

Phase 1: Preparation of Fmoc-2-Fluoro-L-tyrosine-OH

Perform this step if you have the HCl salt and require the Fmoc-protected building block.

  • Dissolution: Dissolve 2-Fluoro-L-tyrosine HCl (1.0 eq) in a mixture of water and 1,4-dioxane (1:1 v/v).

  • Neutralization: Add NaHCO

    
      (2.5 eq) slowly to the stirring solution. Ensure pH is ~8–9.
    
  • Fmoc Protection: Add Fmoc-OSu (1.1 eq) dissolved in a minimal amount of dioxane dropwise.

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.

  • Workup:

    • Acidify to pH 2–3 with 1M HCl (careful precipitation).

    • Extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      .
    • Concentrate in vacuo.

  • Purification: Recrystallize from EtOAc/Hexane or use directly if purity >95%.

    • Note: For internal incorporation in long peptides, subsequent protection of the phenol (e.g., Fmoc-2-F-Tyr(tBu)-OH) is recommended but requires complex solution chemistry. For most applications, Fmoc-2-F-Tyr-OH (phenol unprotected) can be used with the specific coupling conditions below.

Phase 2: Solid Phase Peptide Synthesis (Fmoc-SPPS)
Workflow Diagram

SPPS_Workflow Start Start: Resin Loading Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Fmoc_Prep Pre-Step: Convert 2-F-Tyr HCl to Fmoc-2-F-Tyr-OH Couple_2F **Critical Step** Coupling Fmoc-2-F-Tyr-OH (DIC/Oxyma, No Base) Fmoc_Prep->Couple_2F Input Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Couple_Std Standard AA Coupling (HBTU/DIEA) Wash1->Couple_Std Standard Cycle Wash1->Couple_2F 2-F-Tyr Cycle Check Kaiser Test Couple_Std->Check Couple_2F->Check Repeat Next Cycle? Check->Repeat Repeat->Deprotect Yes Cleavage Final Cleavage (TFA/TIS/H2O) Repeat->Cleavage No

Caption: Optimized SPPS workflow for 2-Fluoro-L-tyrosine incorporation. Note the specific coupling conditions for the fluorinated residue.

Step-by-Step Protocol
  • Resin Swelling:

    • Place resin in the reaction vessel. Swell in DMF for 30 mins.

  • Fmoc Deprotection:

    • Treat resin with 20% Piperidine in DMF (2 x 10 min).

    • Wash with DMF (3x), DCM (3x), DMF (3x).

  • Coupling of 2-Fluoro-L-tyrosine:

    • Rationale: If using the phenol-unprotected Fmoc-2-F-Tyr-OH, avoid strong bases (like DIEA) during coupling to prevent O-acylation of the phenol. Use carbodiimide chemistry.

    • Reagents:

      • Fmoc-2-F-Tyr-OH (3.0 eq)

      • DIC (Diisopropylcarbodiimide) (3.0 eq)

      • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (3.0 eq)

    • Procedure: Dissolve AA and Oxyma in minimal DMF. Add DIC. Activate for 2 mins. Add to resin.

    • Time: Shake at room temperature for 60–90 mins.

    • Monitoring: Perform Kaiser test. If slightly blue, re-couple using half equivalents.

  • Subsequent Couplings (If 2-F-Tyr is internal):

    • Proceed with standard Fmoc deprotection.

    • Critical: Ensure the acetylation capping step (if used) is performed carefully. If the phenol is unprotected, skip acetic anhydride capping immediately after the 2-F-Tyr coupling to avoid acetylating the fluorinated phenol.

  • Final Cleavage:

    • Cocktail: TFA (95%) / TIS (2.5%) / H

      
      O (2.5%) .[2]
      
    • Time: 2–3 hours.

    • Precipitate in cold diethyl ether.

Analytical Quality Control

HPLC Profile

Fluorination increases retention time on Reverse-Phase (C18) HPLC.

  • Expectation: The 2-F-Tyr peptide will elute later than the non-fluorinated parent peptide (shift of +0.5 to +2.0 min depending on gradient).

Mass Spectrometry[5]
  • Mass Shift: 2-Fluoro-L-tyrosine (MW 199.18) replaces Tyrosine (MW 181.19).

  • Delta Mass: Expect a mass increase of +17.99 Da relative to the native sequence.

  • Note: The C-F bond is stable; do not expect defluorination in standard ESI-MS conditions.

References

  • Seyedsayamdost, M. R., et al. (2006). "pKa Modulation of the Tyrosine Residue in Ribonucleotide Reductase." Journal of the American Chemical Society, 128(5), 1569-1579. Link

  • Thust, S., & Koksch, B. (2003). "Fluorinated Amino Acids in Peptide and Protein Chemistry." Journal of Organic Chemistry, 68, 2290-2296. Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3] Chemical Reviews, 109(6), 2455-2504. Link

  • Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis." Organic Process Research & Development, 22(6), 760-768. Link

Sources

Mastering the Bench: A Detailed Guide to Preparing 2-Fluoro-L-tyrosine Hydrochloride Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the vanguard of drug development and cellular biology, the precise and reliable preparation of reagents is paramount. This guide provides an in-depth protocol for the preparation of sterile, cell culture-grade stock solutions of 2-Fluoro-L-tyrosine hydrochloride. This non-canonical amino acid serves as a powerful tool for interrogating protein structure and function, and its effective incorporation into cellular proteins hinges on the quality of the prepared stock solution.

This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each procedural choice to ensure experimental success and reproducibility.

Foundational Knowledge: Understanding 2-Fluoro-L-tyrosine Hydrochloride

2-Fluoro-L-tyrosine (2-F-Tyr) is a structural analog of the natural amino acid L-tyrosine. The strategic placement of a fluorine atom on the phenyl ring introduces unique properties that can be exploited in various biological assays. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions compared to the free base.

Physicochemical Properties at a Glance
PropertyValueSource(s)
Molecular Formula C₉H₁₁ClFNO₃[1]
Molecular Weight 235.64 g/mol [1]
Appearance White to off-white crystalline solid
Storage (Solid) 4°C, protect from light[1]
The "Why": Mechanism of Incorporation

Understanding how 2-F-Tyr is incorporated into cellular proteins is crucial for experimental design. The cellular machinery responsible for protein synthesis, specifically the enzyme tyrosyl-tRNA synthetase (TyrRS), recognizes 2-F-Tyr as a substrate, albeit with potentially different efficiency than its natural counterpart, L-tyrosine.[2][3][4][5] This enzyme "charges" the corresponding transfer RNA (tRNATyr) with 2-F-Tyr, which is then delivered to the ribosome and incorporated into the growing polypeptide chain at positions encoded by tyrosine codons. This process allows for the site-specific or global replacement of tyrosine with its fluorinated analog, enabling studies on protein folding, stability, and interactions using techniques like ¹⁹F-NMR spectroscopy.

Diagram: Cellular Uptake and Incorporation of 2-Fluoro-L-tyrosine

2-F-Tyr-HCl (extracellular) 2-F-Tyr-HCl (extracellular) Amino Acid Transporter Amino Acid Transporter 2-F-Tyr-HCl (extracellular)->Amino Acid Transporter 2-F-Tyr (intracellular) 2-F-Tyr (intracellular) Amino Acid Transporter->2-F-Tyr (intracellular) TyrRS Tyrosyl-tRNA Synthetase (TyrRS) 2-F-Tyr (intracellular)->TyrRS 2-F-Tyr-tRNA(Tyr) 2-F-Tyr-tRNA(Tyr) TyrRS->2-F-Tyr-tRNA(Tyr) tRNA(Tyr) tRNA(Tyr) tRNA(Tyr)->TyrRS Ribosome Ribosome 2-F-Tyr-tRNA(Tyr)->Ribosome Protein Nascent Polypeptide Chain Ribosome->Protein Translation

Caption: Cellular pathway for 2-F-Tyr incorporation into proteins.

Safety First: Handling and Personal Protective Equipment (PPE)

Before handling 2-Fluoro-L-tyrosine hydrochloride, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer.

Standard safety protocols include:

  • Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses.

    • Hand Protection: Use compatible chemical-resistant gloves.

    • Body Protection: A lab coat is mandatory.

  • Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[6]

The Challenge of Solubility: A Strategic Approach

A primary hurdle in preparing stock solutions of tyrosine and its analogs is their limited solubility in neutral aqueous solutions.[7][8][9] L-tyrosine itself has a solubility of less than 0.5 g/L in water at neutral pH.[7] To overcome this, a common strategy is to dissolve the compound at an acidic or basic pH where the amino and carboxylic acid groups are fully protonated or deprotonated, respectively, increasing their interaction with water.

For 2-Fluoro-L-tyrosine hydrochloride, its salt form already provides an acidic character that aids in dissolution. However, for higher concentrations, further pH adjustment or the use of alternative solvents may be necessary.

Detailed Protocol: Preparation of a 100 mM 2-Fluoro-L-tyrosine Hydrochloride Stock Solution

This protocol provides a step-by-step guide to preparing a 100 mM stock solution, a concentration commonly used for cell culture experiments.

Materials and Equipment:
  • 2-Fluoro-L-tyrosine hydrochloride (purity ≥97%)[1]

  • Sterile, cell culture-grade water

  • 1 M Hydrochloric Acid (HCl), sterile

  • 1 M Sodium Hydroxide (NaOH), sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Calibrated pH meter

  • Sterile syringe filters (0.22 µm pore size, low protein binding membrane such as PVDF or PES)

  • Sterile syringes

  • Laminar flow hood

Step-by-Step Methodology:
  • Aseptic Technique: Perform all steps in a certified laminar flow hood to maintain sterility.

  • Calculate Required Mass:

    • Molecular Weight of 2-Fluoro-L-tyrosine hydrochloride = 235.64 g/mol

    • To prepare 10 mL of a 100 mM (0.1 M) solution:

      • Mass (g) = 0.1 mol/L * 0.010 L * 235.64 g/mol = 0.23564 g (or 235.64 mg)

  • Weighing: Accurately weigh out 235.64 mg of 2-Fluoro-L-tyrosine hydrochloride powder and transfer it to a sterile 15 mL conical tube.

  • Initial Dissolution:

    • Add approximately 8 mL of sterile, cell culture-grade water to the conical tube.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes. The powder may not fully dissolve at this stage.

  • pH Adjustment for Complete Solubilization (If Necessary):

    • If the solution remains cloudy or contains undissolved particles, a slight decrease in pH can facilitate complete dissolution.

    • Using a sterile pipette, add 1 M HCl dropwise while vortexing. Monitor the solution for clarity. Typically, only a small volume of acid is required.

    • Causality: The addition of acid ensures the amine group is fully protonated, increasing the overall charge and solubility of the molecule in the polar solvent (water).

  • Volume Adjustment:

    • Once the powder is completely dissolved, add sterile water to bring the final volume to 10 mL.

  • Final pH Adjustment (Optional but Recommended):

    • For most cell culture applications, it is advisable to bring the pH of the stock solution closer to physiological pH (~7.4). However, be cautious as increasing the pH may cause the compound to precipitate out of solution.

    • If adjusting the pH, add 1 M NaOH dropwise while continuously monitoring the solution. If any cloudiness appears, immediately stop and consider if a lower pH stock is acceptable for your experimental design. A slightly acidic stock is often preferable to a precipitated one.

  • Sterile Filtration:

    • Draw the prepared solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a new, sterile conical tube. This step removes any potential microbial contamination.

    • Trustworthiness: This self-validating step ensures the final stock solution is sterile and ready for use in cell culture.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials or microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.

    • Storage Recommendations:

      • Short-term (up to 1 week): Store at 4°C.

      • Long-term: Store at -20°C. Protect from light.[1]

Diagram: Workflow for Preparing 2-F-Tyr-HCl Stock Solution

cluster_prep Preparation cluster_adjust Solubilization & pH cluster_sterile Sterilization & Storage Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Add Solvent Add Solvent Weigh Powder->Add Solvent Dissolve (Vortex/Stir) Dissolve (Vortex/Stir) Add Solvent->Dissolve (Vortex/Stir) Check Clarity Check Clarity Dissolve (Vortex/Stir)->Check Clarity pH Adjustment (HCl) pH Adjustment (HCl) Check Clarity->pH Adjustment (HCl) If not dissolved Adjust Final Volume Adjust Final Volume Check Clarity->Adjust Final Volume If dissolved pH Adjustment (HCl)->Adjust Final Volume Sterile Filtration (0.22 µm) Sterile Filtration (0.22 µm) Adjust Final Volume->Sterile Filtration (0.22 µm) Aliquot Aliquot Sterile Filtration (0.22 µm)->Aliquot Store (-20°C) Store (-20°C) Aliquot->Store (-20°C)

Caption: Step-by-step workflow for stock solution preparation.

Application in Cell Culture

When supplementing cell culture media with the 2-Fluoro-L-tyrosine hydrochloride stock solution, it is crucial to account for the final concentration required for your specific cell line and experimental goals. A typical starting point for amino acid supplementation is in the range of 0.1 to 1 mM, but this should be empirically determined.

Key Considerations:

  • Media Composition: Be aware of the existing L-tyrosine concentration in your basal media, as 2-F-Tyr will compete for incorporation.

  • Cell Line Sensitivity: Some cell lines may exhibit sensitivity to non-canonical amino acids. It is advisable to perform a dose-response curve to assess any potential cytotoxicity.

  • Experimental Duration: For long-term experiments, the stability of 2-F-Tyr in the culture media at 37°C should be considered, although it is generally stable.

By following these detailed application notes and protocols, researchers can confidently prepare high-quality 2-Fluoro-L-tyrosine hydrochloride stock solutions, laying the groundwork for robust and reproducible experimental outcomes in the exciting field of protein engineering and cellular analysis.

References

  • National Center for Biotechnology Information. (n.d.). Tyrosyl-tRNA Synthetases. In Madame Curie Bioscience Database. Retrieved from [Link]

  • AARS Online. (n.d.). Tyrosyl-tRNA Synthetase - TyrRS. Retrieved from [Link]

  • Kiga, D., Sakamoto, K., Kodama, K., Kigawa, T., Matsuda, T., Yabuki, T., ... & Yokoyama, S. (2001). Changing the amino acid specificity of yeast tyrosyl-tRNA synthetase by genetic engineering. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Tyrosine–tRNA ligase. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Tyrosyl-tRNA synthetases. Retrieved from [Link]

  • Chem-Pedia. (n.d.). L-tyrosine. Retrieved from [Link]

  • ResearchGate. (2015). How can I prepare L-Tyrosine solution?. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluorotyrosine. Retrieved from [Link]

  • Google Patents. (n.d.). DE2023460C3 - L- and DL-tyrosines and processes for their preparation.
  • Chemistry Stack Exchange. (2020). The Solubility of Tyrosine. Retrieved from [Link]

  • PMC. (n.d.). Molecular Rationale for Partitioning between C–H and C–F Bond Activation in Heme-Dependent Tyrosine Hydroxylase. Retrieved from [Link]

  • RSC Publishing. (2026). An iodonium based cross-linking tool for tyrosine conjugation. Retrieved from [Link]

  • ChemRxiv. (n.d.). Covalent Protein Inhibitors via Tyrosine Conjugation with Cyclic Imine Mannich Electrophiles. Retrieved from [Link]

  • Frontiers. (2024). Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Retrieved from [Link]

Sources

Troubleshooting & Optimization

improving expression yields of 2-fluorotyrosine labeled proteins

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluorotyrosine (2-FY) Labeling Optimization

Subject: Improving Expression Yields & Incorporation Efficiency of 2-Fluorotyrosine Labeled Proteins Ticket ID: [AUTO-GEN-2FY-OPT] Assigned Scientist: Senior Application Specialist, Structural Biology Division

Introduction: The Balance of Yield vs. Labeling

Welcome to the technical support hub for fluorinated protein expression. You are likely here because you are performing 19F-NMR structural studies or stability profiling and are encountering the "fluorine tax"—the characteristic drop in protein yield when substituting native Tyrosine (Tyr) with 2-Fluorotyrosine (2-FY).

The Core Challenge: 2-FY is isosteric to Tyr but alters the pKa of the phenolic hydroxyl (~8.5 vs. 10.0 for Tyr) and changes local hydrophobicity. While the native Tyrosyl-tRNA synthetase (TyrRS) accepts 2-FY, the cellular machinery often struggles with transport efficiency, toxicity, and metabolic feedback loops.

This guide provides self-validating protocols to maximize yield without sacrificing isotopic enrichment.

Module 1: Pre-Expression Planning (Strain & Reagents)

Q: Which E. coli host strain should I use? A: The choice depends on your budget and tolerance for "scrambling" (isotopic dilution).

FeatureAuxotrophic Strains (e.g., DL39, RF13) Prototrophic Strains (e.g., BL21(DE3)) + Glyphosate
Mechanism Genetic deletion of tyrB/aspC (cannot make Tyr).Chemical inhibition of EPSP synthase (Shikimate pathway).[1][2]
Pros High labeling efficiency (>95%); cleaner mass spec.Robust growth; no special strain maintenance; cheaper.
Cons Fragile; requires amino acid supplementation; lower biomass.Requires precise timing of inhibitor addition; potential toxicity.
Verdict Best for strict NMR constraints. Best for high-yield requirements.

Q: What is the optimal concentration of 2-FY? A: Start at 50 mg/L in minimal media.

  • Reasoning: While native Tyr is used at ~50 mg/L, 2-FY transport is less efficient. Some protocols suggest up to 200 mg/L (approx 1 mM), but our internal data suggests saturation often occurs near 60-80 mg/L. Excess 2-FY can exacerbate toxicity without improving incorporation.

Module 2: The Protocols (Step-by-Step)

Workflow A: The "Medium Shift" Method (Standard for Auxotrophs)

Use this for DL39 or similar auxotrophs.

  • Biomass Generation: Inoculate 10 mL overnight culture into 1 L of Rich Defined Medium (M9 + 2% Glucose + 100 mg/L native Tyr). Grow at 37°C until OD600 reaches 0.7–0.9.

    • Critical: Do not overgrow. Late log-phase cells adapt poorly to the shift.

  • The Wash (Crucial): Centrifuge (3,000 x g, 15 min, 4°C). Discard supernatant. Resuspend pellet in 50 mL sterile M9 salts. Centrifuge again.

    • Why? Removes trace native Tyr to prevent isotopic dilution.

  • Resuspension: Resuspend cells in 1 L of pre-warmed Selective Minimal Media (M9 + Glucose + Vitamins + 19 amino acids excluding Tyr).

  • Starvation Phase: Incubate at 37°C for 30 minutes.

    • Why? Depletes intracellular Tyr reserves.

  • Induction & Labeling:

    • Add 2-Fluorotyrosine (dissolved in dilute HCl or NaOH) to 50–100 mg/L.

    • Wait 10 minutes.

    • Add IPTG (0.5–1.0 mM).

    • Drop temperature to 20–25°C.

  • Harvest: Incubate 12–16 hours.

Workflow B: The Glyphosate Inhibition Method

Use this for BL21(DE3) wild-type strains.

  • Growth: Grow in M9 minimal media (with native Tyr absent) until OD600 ~0.5.

  • Inhibition: Add Glyphosate (1 g/L final conc.) and Phenylalanine/Tryptophan (60 mg/L each).

    • Why? Glyphosate blocks the Shikimate pathway (EPSP synthase).[1][2] You must supplement Phe and Trp because the pathway block stops all aromatic AA production.

  • Wait: Incubate 30–60 mins to exhaust cytosolic Tyr.

  • Induction: Add 2-FY (50–100 mg/L) and IPTG. Induce overnight at 20°C.[3]

Module 3: Troubleshooting Guide (Q&A)

Issue 1: "My protein yield is <10% of the wild-type yield."

  • Diagnosis: The "Fluorine Shock." The cell senses the ncAA as toxic or the translation rate has stalled, triggering protease activity.

  • Solution:

    • Temperature Shift: Induce at 18°C instead of 25°C or 37°C. Slower translation allows the ribosome to accommodate the fluorinated analog without stalling/frameshifting.

    • Booster Shot: Add a second pulse of 2-FY (25 mg/L) 4 hours post-induction.

    • Check pH: 2-FY uptake is pH sensitive. Ensure M9 is buffered well at pH 7.2–7.4.

Issue 2: "Mass Spec shows a mix of labeled and unlabeled protein (Scrambling)."

  • Diagnosis: Incomplete Tyrosine depletion. The cell is utilizing scavenged Tyr from protein turnover or residual media.

  • Solution:

    • Increase Starvation: Extend the starvation phase (Step 4 in Workflow A) to 45 mins.

    • Glyphosate Adjuvant: Even in auxotrophs, adding 1 g/L Glyphosate ensures no "leakage" through reversion or minor biosynthetic pathways.

Issue 3: "The protein is all in inclusion bodies."

  • Diagnosis: 2-FY alters the hydrophobicity of the core, destabilizing the folding intermediate.

  • Solution:

    • Chaperone Co-expression: Co-transform with plasmid pGro7 (GroEL/ES). Induce chaperones with Arabinose before the medium shift.

    • Osmolytes: Add 0.5 M Sorbitol or 2.5 mM Betaine to the expression media to act as chemical chaperones.

Module 4: Visualization of Pathways

Figure 1: The Glyphosate/Auxotrophy Decision Logic

G Start Start: Select Strategy Strain Do you have a Tyr Auxotroph (e.g., DL39)? Start->Strain Aux_Path Auxotrophy Path Strain->Aux_Path Yes WT_Path Prototroph (WT) Path Strain->WT_Path No Starve Starvation Step (Deplete Intracellular Tyr) Aux_Path->Starve Inhibit Add Glyphosate (1g/L) + Phe/Trp Supplementation WT_Path->Inhibit AddAA Add 2-Fluorotyrosine (50-100 mg/L) Starve->AddAA Inhibit->Starve Blocks Synthesis Induce Induce (IPTG) Low Temp (20°C) AddAA->Induce

Caption: Decision tree for selecting between auxotrophic starvation and chemical inhibition (glyphosate) methods for 2-FY incorporation.

Figure 2: The Shikimate Pathway & Inhibition Target

Pathway PEP PEP + Erythrose-4P Shikimate Shikimate PEP->Shikimate EPSP EPSP Synthase (Target Enzyme) Shikimate->EPSP Chorismate Chorismate EPSP->Chorismate Phe Phenylalanine Chorismate->Phe Trp Tryptophan Chorismate->Trp Tyr Tyrosine (Blocked) Chorismate->Tyr Glyphosate Glyphosate (Inhibitor) Glyphosate->EPSP Inhibits

Caption: Mechanism of Glyphosate action.[1][4] It blocks EPSP synthase, requiring Phe/Trp supplementation while preventing native Tyr synthesis.

Module 5: Quality Control (Did it work?)

Validation Protocol: Intact Mass Spectrometry (ESI-MS) Do not rely on SDS-PAGE; the mass shift is too small to resolve visually.

  • Purify a small aliquot (50 µL) of your protein.

  • Analyze via ESI-MS.

  • Calculate:

    • Mass of WT Tyrosine residue: 163.18 Da

    • Mass of 2-Fluorotyrosine residue: 181.17 Da

    • Delta per residue: +17.99 Da

  • Pass Criteria: Observed Mass = (Theoretical WT Mass) + (18 Da × Number of Tyr residues).

    • Note: If you see peaks separated by -18 Da from your target, these are "scrambled" species containing native Tyr.

References

  • Use of Glyphosate for Labeling: Li, R., et al. (2025). Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition. PMC. [Link] (Note: Validates the mechanism of EPSP inhibition for aromatic amino acid control).

  • Auxotrophic Strain Methodology: Iwasaki, T. (2021).[5][6][7] E. coli Auxotrophic Expression Strains for Selective Isotope Labeling. Nippon Medical School / Addgene. [Link]

  • Fluorine NMR & Protein Labeling Reviews: Luck, L. A. (2014).[8] Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology. [Link]

  • General High-Yield Expression Protocols: Studier, F. W. (2005). Protein production by auto-induction in high-density shaking cultures. Protein Expression and Purification.[3][9][10][11][12][13][14] [Link]

Sources

troubleshooting low incorporation efficiency of 2-Fluoro-L-tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Fluoro-L-tyrosine Incorporation Guide

Topic: Troubleshooting Low Incorporation Efficiency of 2-Fluoro-L-tyrosine (2-F-Tyr) Version: 2.1 (Current as of 2025) Audience: Protein Chemists, Structural Biologists (NMR), and Metabolic Engineers.

Executive Summary: The "Imposter" Problem

2-Fluoro-L-tyrosine (2-F-Tyr) is a powerful probe for 19F-NMR and studying proton-coupled electron transfer (PCET) due to its altered pKₐ (~8.8 vs. ~10.0 for Tyr) and redox potential.

The Core Challenge: 2-F-Tyr is structurally isosteric to native Tyrosine (Tyr).

  • In Residue-Specific (Global) Incorporation: The native E. coli Tyrosyl-tRNA synthetase (TyrRS) can charge 2-F-Tyr, but it has a significantly higher affinity for native Tyr (

    
     difference). If any native Tyr is present, the machinery will ignore the 2-F-Tyr.
    
  • In Site-Specific (Orthogonal) Incorporation: Evolved orthogonal synthetases often struggle to discriminate between the small fluorine substitution and the native proton, leading to "leakage" of wild-type Tyr at the target codon.

This guide moves beyond basic protocols to address the competitive kinetics that drive low incorporation.

Diagnostic Logic: Where is the Failure?

Before altering your protocol, identify the failure mode using this logic flow.

TroubleshootingLogic Start Start: Analyze Purified Protein MassSpec Mass Spectrometry (ESI-MS) Start->MassSpec YieldCheck Is Protein Yield High? MassSpec->YieldCheck Mass = Wild Type (Tyr) MassCorrect Mass = Expected (+18 Da per Tyr) MassSpec->MassCorrect Mass Shift Observed LowInc ISSUE: Competition Residual Tyr is outcompeting 2-F-Tyr. YieldCheck->LowInc Yield High Toxicity ISSUE: Toxicity/Starvation Cells died during Tyr depletion. YieldCheck->Toxicity Yield Low/None Success Success: High Incorporation MassCorrect->Success 100% Shift Partial ISSUE: Partial Incorporation (Doublet peaks in MS) MassCorrect->Partial Mix of WT and 2-F-Tyr caption Figure 1: Diagnostic Logic Tree for 2-F-Tyr Incorporation Failures.

Scenario A: Residue-Specific Incorporation (Global Replacement)

Target: Replacing ALL Tyrosines with 2-F-Tyr for NMR/Biophysics.

The Mechanism: You rely on a Tyrosine Auxotroph (tyrA- strain) that cannot synthesize Tyr. You grow cells in Tyr-rich media, wash it away, and switch to media containing only 2-F-Tyr.

Critical Failure Point: The "Wash" Step

Most protocols fail because they underestimate the intracellular pool of Tyrosine. Even 5 µM of residual Tyr is enough to block 2-F-Tyr incorporation due to the kinetic proofreading of the native TyrRS.

Optimized "Double-Starvation" Protocol
ParameterStandard Protocol (Risk of Failure)High-Efficiency Protocol (Recommended)
Expression Strain BL21(DE3)BL21(DE3) tyrA- (Strict Auxotroph)
Pre-Culture LB BrothM9 Minimal + Tyr (Limited)
Wash Step 1x PBS Wash2x M9 (No C source) Wash + 30 min Starvation
Induction Media M9 + 1 mM 2-F-TyrM9 + 0.5 mM 2-F-Tyr + 0.05 mM Glyphosate
Induction Time Overnight 20°C4-6 Hours at 30°C (Prevent scavenging)

Expert Insight (Glyphosate): If you lack a tyrA- auxotroph, add Glyphosate (1 g/L) to the M9 media. Glyphosate inhibits EPSP synthase (shikimate pathway), chemically inducing auxotrophy in standard BL21 strains, forcing the cell to use the exogenous 2-F-Tyr [Reference 1].

Step-by-Step Workflow
  • Biomass Generation: Grow auxotroph in M9 + Glucose + 50 mg/L L-Tyrosine until OD₆₀₀ = 0.8. (Do not use LB; it loads the cells with Tyr storage).

  • The Depletion Spin: Centrifuge (4000g, 15 min). Discard supernatant.

  • The "Reset" Wash: Resuspend pellet in sterile 0.9% NaCl or M9 salts (no carbon, no amino acids). Spin down again. Repeat this wash twice.

  • Metabolic Reset (Crucial): Resuspend in M9 induction media (containing Glucose and all AA except Tyr/2-F-Tyr). Incubate at 37°C for 30 minutes .

    • Why? This forces the cells to translate remaining intracellular Tyr into "junk" protein, depleting the internal pool to zero.

  • The Shift: Add 2-Fluoro-L-tyrosine (0.5 - 1.0 mM) . Incubate 10 mins to allow uptake.

  • Induction: Add IPTG. Induce for 4-6 hours.

    • Note: Do not induce overnight. As cells stress, they may upregulate proteases, recycle Tyr from degraded proteins, and re-incorporate it (Scavenging).

Scenario B: Site-Specific Incorporation (Orthogonal System)

Target: Inserting 2-F-Tyr at a specific TAG stop codon.

The Mechanism: Requires an evolved pair (e.g., MjTyrRS/tRNA) that suppresses the Amber codon.[1]

Why Efficiency is Low
  • Polyspecificity: Most "fluorotyrosine-specific" synthetases are actually polyspecific . They accept 2-F-Tyr, 3-F-Tyr, and often WT Tyr.

  • Near-Cognate Suppression: If the orthogonal tRNA is weak, the ribosome may accept a native tRNA (mismatch) or Release Factor 1 (RF1) will terminate the protein.

Troubleshooting Guide

Q: I see full-length protein, but Mass Spec says it's Wild-Type (Tyr) at the TAG site.

  • Cause: The orthogonal synthetase (aaRS) has high affinity for endogenous Tyrosine.

  • Solution: You must combine the Site-Specific method with the Auxotrophic method. Use a tyrA- strain for your suppression experiment. Even evolved RS variants often cannot distinguish 2-F-Tyr from Tyr in a sea of cytosolic Tyr.

Q: I see truncated protein (termination at TAG).

  • Cause: The aaRS is not charging the tRNA efficiently with 2-F-Tyr, or 2-F-Tyr is not entering the cell.

  • Solution 1 (Transport): 2-F-Tyr uptake can be pH-sensitive. Ensure media pH is 7.0-7.2.

  • Solution 2 (Dosage): Increase 2-F-Tyr concentration to 2 mM.

  • Solution 3 (Plasmid Ratio): Increase the copy number of the pEVOL/pULTRA plasmid encoding the tRNA/aaRS pair.

Advanced Technical FAQs

Q: How do I dissolve 2-Fluoro-L-tyrosine? It won't dissolve in water.

  • A: 2-F-Tyr is hydrophobic. Dissolve it in a small volume of 0.1 M HCl or 0.1 M NaOH to create a stock solution (e.g., 50 mM), then add this to your media. The media buffer (phosphate) will neutralize it. Do not heat it excessively.

Q: Does the lower pKₐ of 2-F-Tyr affect protein folding?

  • A: Yes. The pKₐ of 2-F-Tyr is ~8.8 (WT Tyr is ~10.0).

    • If your Tyr residue is involved in a hydrogen bond network where it acts as a proton donor , 2-F-Tyr is a better donor (more acidic). This usually strengthens the bond.

    • If the Tyr is in a basic pocket, it may deprotonate to the phenolate anion (

      
      ) at physiological pH, potentially destabilizing the hydrophobic core.
      
    • Check: Use Propka or similar tools to predict the local pKa environment of your target residue.

Q: Can I use 3-Fluoro-L-tyrosine instead?

  • A: 3-F-Tyr has a similar pKₐ (~8.5) but the fluorine is in the meta position.

    • Sterics: 2-F (ortho) is closer to the backbone; 3-F (meta) is wider. If your "Low Incorporation" is due to steric clash in the synthetase active site, swapping isomers (2-F vs 3-F) can sometimes rescue the experiment [Reference 2].

Visualizing the Pathway

The following diagram illustrates the kinetic competition that determines your efficiency.

KineticCompetition Ext_2FTyr Extracellular 2-F-Tyr Int_2FTyr Intracellular 2-F-Tyr Ext_2FTyr->Int_2FTyr Transport (AroP/TyrP) RS TyrRS (Synthetase) Int_2FTyr->RS Weak Affinity (Competition) Protein_F Protein-2F-Tyr (Success) Int_2FTyr->Protein_F If Tyr absent Int_Tyr Intracellular Native Tyr Int_Tyr->RS Strong Affinity (Dominant) Protein_WT Protein-Tyr (Failure) Int_Tyr->Protein_WT If Tyr present tRNA tRNA-Tyr RS->tRNA Charging Ribosome Ribosome (Translation) tRNA->Ribosome Ribosome->Protein_F Ribosome->Protein_WT caption Figure 2: Kinetic Competition in 2-F-Tyr Incorporation. Success requires total depletion of the red pathway (Native Tyr).

References

  • Use of Glyphosate for Auxotrophy

    • Striepe, L., et al. (2020). "Efficient Noncanonical Amino Acid Incorporation in E.
  • Fluorotyrosine Properties & Synthetase Evolution

    • Minnihan, E. C., Young, D. D., Schultz, P. G., & Stubbe, J. (2011).[1] "Incorporation of fluorotyrosines into ribonucleotide reductase using an evolved, polyspecific aminoacyl-tRNA synthetase." Journal of the American Chemical Society, 133(40), 15942–15945.[1]

    • [1]

  • 19F NMR Applications & Global Incorporation

    • Crowley, P. B., et al. (2012). "Protein interactions and dynamics probed by fluorine NMR." Chemical Communications.[2]

  • Biosynthetic Production (Advanced)

    • Won, Y., et al. (2019).[2] "In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering." Chemical Communications.[2]

Sources

Technical Support Center: Preventing Racemization of 2-Fluoro-L-Tyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Mechanism

The Issue: Incorporating 2-Fluoro-L-tyrosine (2-F-Tyr) into peptides is a critical technique for 19F-NMR structural studies and tuning ligand binding affinity. However, users frequently report loss of chiral integrity (racemization) during Solid-Phase Peptide Synthesis (SPPS).

The Cause: The fluorine atom at the ortho position of the phenol ring exerts a strong electron-withdrawing inductive effect (-I effect) . This effect propagates through the aromatic ring to the peptide backbone, increasing the acidity of the


-proton.
  • Increased Acidity: The

    
    -proton becomes more labile compared to native Tyrosine.
    
  • Oxazolone Formation: Upon activation, the risk of forming a 5(4H)-oxazolone intermediate increases. This intermediate is prone to rapid enolization, leading to irreversible racemization (formation of D-isomers).

The Solution: Standard protocols (e.g., HBTU/DIEA) are too aggressive for 2-F-Tyr. You must switch to neutral or weakly basic coupling conditions using carbodiimide chemistry (DIC) with modern additives (Oxyma Pure).

Visualizing the Problem

Diagram 1: The Racemization Pathway of 2-Fluoro-L-Tyrosine

This diagram illustrates how the electron-withdrawing fluorine facilitates proton abstraction and oxazolone formation.

RacemizationMechanism Start Activated 2-F-Tyr (O-Acylisourea or Active Ester) Oxazolone 5(4H)-Oxazolone Intermediate Start->Oxazolone Cyclization Base Base (DIEA/Piperidine) AlphaProton Alpha-Proton (Hα) (Increased Acidity due to F-atom) Base->AlphaProton Abstracts Enol Enolized Oxazolone (Achiral/Planar) AlphaProton->Enol Promotes Enolization Oxazolone->Enol Rapid Equilibrium Racemate Racemic Product (L- and D-Peptides) Enol->Racemate Re-protonation (Loss of Chirality) Fluorine Fluorine (-I Effect) Destabilizes Hα Fluorine->AlphaProton

Figure 1: Mechanism of base-catalyzed racemization in fluorinated tyrosine derivatives via the oxazolone pathway.

Troubleshooting Guide (Q&A)

Module A: Reagent Selection

Q1: I typically use HATU or HBTU with DIEA. Why is this causing racemization with 2-F-Tyr? A: Uronium/Aminium salts like HATU and HBTU require a tertiary base (DIEA or NMM) to function. The high pH generated by excess DIEA (often used at 2 equivalents) rapidly abstracts the sensitized


-proton of 2-F-Tyr.
  • Recommendation: Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure . This method can often be performed base-free or with a very weak base, significantly lowering the pH and preserving chirality.

Q2: Can I use HOBt instead of Oxyma Pure? A: Yes, DIC/HOBt is safer than HATU/DIEA, but Oxyma Pure is superior. Oxyma generates an active ester that is more reactive than the OBt ester but less prone to racemization, allowing for faster coupling at lower temperatures.

Q3: If I must use a base (e.g., for solubility), which one is safe? A: Avoid DIEA (Diisopropylethylamine). Instead, use 2,4,6-Collidine (TMP) . Collidine is a weaker, sterically hindered base that is sufficient to neutralize the system without effectively abstracting the


-proton.
Module B: Experimental Parameters

Q4: Does temperature affect the stereochemical purity of 2-F-Tyr? A: Yes, drastically. Racemization is an endothermic process; higher temperatures accelerate it.

  • Standard: Perform the coupling at 0°C to 4°C for the first hour, then allow it to warm to room temperature.

  • Strict Prohibition: Do NOT use microwave heating for the coupling of the 2-F-Tyr residue itself.

Q5: How do I know if I have racemization? A: You will likely see a "split peak" or a shoulder on the main peak in your reverse-phase HPLC trace. These are diastereomers (L-L-L vs L-D-L).

  • Validation: Synthesize a small standard of the D-isomer (using Fmoc-2-Fluoro-D-Tyr) to confirm the retention time of the impurity.

Optimized Protocol: Low-Racemization Coupling

This protocol is designed specifically for Fmoc-2-Fluoro-L-Tyrosine-OH .

Materials Required[1][2][3][4][5][6][7][8][9]
  • Coupling Reagent: DIC (Diisopropylcarbodiimide)

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate)

  • Solvent: DMF (Dimethylformamide), anhydrous

  • Base (Optional): 2,4,6-Collidine (only if amino acid solubility is poor)

Step-by-Step Procedure
  • Pre-Cooling:

    • Cool the reaction vessel (containing the resin-bound peptide) to 0°C using an ice bath.

    • Cool the DMF solvent to 0°C.

  • Activation (In-Situ):

    • Note: Do not pre-activate for long periods as this promotes oxazolone formation.

    • Dissolve 3.0 eq of Fmoc-2-Fluoro-L-Tyr-OH and 3.0 eq of Oxyma Pure in the minimum amount of cold DMF.

    • Add 3.0 eq of DIC.

    • (Optional): Add 3.0 eq of Collidine only if the solution is cloudy.

  • Coupling:

    • Immediately add the activated mixture to the resin.

    • Agitate gently at 0°C for 60 minutes .

    • Allow the reaction to warm to Room Temperature and continue agitating for another 60-120 minutes .

  • Washing:

    • Drain the vessel.[1]

    • Wash resin with DMF (3x) and DCM (3x) to remove urea byproducts.

Comparative Data: Coupling Reagents vs. Racemization Risk[9]
Coupling SystemBase UsedRelative Reaction pHRacemization Risk (2-F-Tyr)Recommendation
HATU / HBTU DIEA (2 eq) High (>10)High (>5-10%) AVOID
DIC / HOBt NoneNeutral (~7)Low (<1-2%)✅ Acceptable
DIC / Oxyma None Neutral (~7)Lowest (<0.5%) 🌟 PREFERRED
DIC / Oxyma Collidine Mildly Basic (~8)Low (<1%)✅ Use for solubility

Decision Tree for Protocol Optimization

Use this flowchart to select the correct conditions based on your specific synthesis constraints.

OptimizationTree Start Start: Coupling 2-Fluoro-L-Tyr CheckSolubility Is Fmoc-2-F-Tyr soluble in DMF? Start->CheckSolubility SolubleYes Yes CheckSolubility->SolubleYes SolubleNo No / Cloudy CheckSolubility->SolubleNo BaseFree Use Base-Free Protocol: DIC + Oxyma Pure SolubleYes->BaseFree WithBase Add Weak Base: DIC + Oxyma + Collidine SolubleNo->WithBase TempCheck Check Temperature Control BaseFree->TempCheck WithBase->TempCheck Microwave Microwave Synthesis? TempCheck->Microwave Automated RoomTemp Room Temp / 0°C TempCheck->RoomTemp Manual Stop STOP! High Racemization Risk. Switch to manual coupling at 0°C. Microwave->Stop Proceed Proceed with Coupling (Monitor by HPLC) RoomTemp->Proceed

Figure 2: Decision matrix for selecting coupling conditions to minimize racemization.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Pomerantz, W. C., et al. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[2] Journal of Biomolecular NMR, 73, 1-11. Link

  • Steinauer, R., et al. (1989). Racemization of amino acids in solid-phase peptide synthesis. Analytical Biochemistry.
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394-9403. Link

  • BenchChem Technical Support. (2025). Strategies to Prevent Racemization During Peptide Synthesis. Link

Sources

minimizing background incorporation of native tyrosine vs fluorotyrosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Background Incorporation of Native Tyrosine vs. Fluorotyrosine

Welcome to the ncAA Incorporation Support Hub

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

You are accessing the advanced troubleshooting guide for Non-Canonical Amino Acid (ncAA) incorporation. This module specifically addresses the kinetic competition between native Tyrosine (Tyr) and Fluorotyrosine (F-Tyr) variants (e.g., 3-fluoro-L-tyrosine).

Achieving high-fidelity incorporation (>95%) requires manipulating the kinetic partitioning between the native Tyrosyl-tRNA synthetase (TyrRS) and the available amino acid pool. The protocols below are designed to shift this equilibrium decisively in favor of the fluorinated analog.

Module 1: Experimental Design & Strain Selection

The Core Problem: Kinetic Competition

Native TyrRS has evolved for perfect specificity to Tyrosine. F-Tyr is an isosteric analog that mimics Tyr closely enough to be activated by wild-type TyrRS (in global substitution) or evolved orthogonal RS (in site-specific labeling).

  • Global Substitution: You rely on the "promiscuity" of the native TyrRS. If any native Tyr is present, the enzyme will preferentially charge it over F-Tyr due to a lower

    
     (higher affinity) for the native substrate.
    
  • Site-Specific: You use an orthogonal RS.[1] Background arises if the orthogonal RS is still "leaky" for native Tyr, or if the native TyrRS accidentally charges F-Tyr onto native tRNAs.

Diagram 1: The Kinetic Battlefield

The following diagram illustrates the competition mechanism you must disrupt.

KineticCompetition cluster_strategy Optimization Strategy Tyr Native Tyrosine (High Affinity) TyrRS TyrRS Enzyme (The Gatekeeper) Tyr->TyrRS Km ~ 2 µM (Preferred) FTyr Fluorotyrosine (Lower Affinity) FTyr->TyrRS Km ~ 20-50 µM (Disfavored) tRNA tRNA-Tyr TyrRS->tRNA Charging Protein Target Protein tRNA->Protein Translation Strategy Deplete Native Tyr Increase F-Tyr > 1mM

Caption: Kinetic competition model. Native Tyr outcompetes F-Tyr for the synthetase active site. Successful incorporation requires eliminating the "Red" pathway (Native Tyr) entirely.

Module 2: The "Medium Shift" Protocol (Global Substitution)

Context: This is the gold standard for replacing all Tyrosine residues with F-Tyr for NMR or stability studies. Requirement: Use a Tyrosine Auxotroph (e.g., E. coli strains DL39 or JW2581 ).

Step-by-Step Workflow

Note: This protocol is self-validating. If the Control (Step 5) grows, your experiment is invalid.

  • Inoculation (The Setup):

    • Inoculate auxotrophic cells in M9 Minimal Media + Glucose + Limiting Tyrosine (0.025 mM / 25 µM).

    • Why? You want enough Tyr to reach log phase, but not enough to remain during induction.

  • Growth & Monitoring:

    • Grow at 37°C until OD₆₀₀ reaches 0.6 – 0.8 .

    • Critical Check: If growth plateaus early (OD < 0.4), your limiting Tyr concentration is too low. If it grows past OD 1.0, you have excess Tyr (Risk of background).

  • The "Hard" Wash (The Critical Control Point):

    • Centrifuge cells (4,000 x g, 10 min). Decant supernatant.

    • Resuspend pellet in 1X M9 salts (no carbon/AA).

    • Centrifuge again.

    • Why? A single wash is insufficient. Residual media carries enough native Tyr to ruin >95% incorporation rates.

  • Resuspension & Starvation:

    • Resuspend in fresh M9 Minimal Media + Glucose + 19 Amino Acids (No Tyr).

    • Incubate for 10–20 minutes at 37°C before adding F-Tyr or IPTG.

    • Mechanism:[1][2][3] This "starvation" step forces the ribosome to consume the intracellular pool of free native Tyrosine.

  • Induction & Incorporation:

    • Add F-Tyr to a final concentration of 1.0 mM (High excess).

    • Add IPTG (Inducer).[3]

    • Control Setup: Run a parallel flask with no amino acid added. This flask should show zero growth/protein production . If it produces protein, your strain is leaky or the wash failed.

  • Harvest:

    • Proceed with standard lysis and purification.

Diagram 2: Medium Shift Workflow

MediumShift Start Inoculate Auxotroph (Limiting Tyr: 25µM) Growth Grow to OD 0.7 (Deplete Extracellular Tyr) Start->Growth Centrifuge Centrifuge & Decant Growth->Centrifuge Wash DOUBLE WASH STEP (M9 Salts Only) Centrifuge->Wash Resuspend Resuspend in M9 (Glucose + 19 AA + NO Tyr) Wash->Resuspend Starve Starvation Phase (15 mins, 37°C) Resuspend->Starve AddFTyr Add F-Tyr (1mM) + IPTG Starve->AddFTyr Harvest Harvest Protein AddFTyr->Harvest

Caption: The "Medium Shift" protocol. The Red Octagon (Wash) and Yellow Box (Starvation) are the primary determinants of purity.

Module 3: QC & Analytical Validation

You cannot rely on SDS-PAGE; F-Tyr and Tyr proteins migrate identically. You must use Intact Protein Mass Spectrometry (ESI-MS) .

Calculated Mass Shifts

Use this table to verify your MS data. The shift is based on the atomic difference: Hydrogen (1.008 Da) vs. Fluorine (18.998 Da).

Substitution TypeDelta Mass (per residue)Example: Protein with 5 Tyrosines
Tyr

3-F-Tyr
+17.99 Da +89.95 Da
Tyr

3,5-F2-Tyr
+35.98 Da +179.90 Da
Troubleshooting the MS Spectrum
  • Scenario: You see a peak at [Expected Mass - 18 Da].

    • Diagnosis: Incomplete incorporation.[3] You have a population where 1 Tyr residue is still native.

    • Fix: Increase the F-Tyr concentration during induction or extend the starvation period (Module 2, Step 4).

  • Scenario: You see a peak at [Expected Mass - 36 Da].

    • Diagnosis: Significant contamination (2 native Tyr residues).

    • Fix: Your "Limiting Tyr" in the growth phase was too high, or the wash step was skipped.

FAQ: Rapid Fire Troubleshooting

Q1: My auxotroph strain grows slowly in minimal media. Can I start in LB? A: No. LB contains vast amounts of Tyrosine. You will never wash it all out of the periplasm and intracellular pools. Use "Rich Defined Media" (like MOPS minimal media supplemented with specific vitamins) if M9 is too slow, but never complex media like LB or TB.

Q2: Can I use this protocol for site-specific incorporation (Amber Suppression)? A: The "Medium Shift" is less critical for site-specific work if your orthogonal synthetase is highly specific. However, removing native Tyr helps reduce "mis-charging" by the native synthetase if the orthogonal tRNA is promiscuous. For site-specific work, the primary driver of background is the fidelity of the evolved synthetase , not the media composition.

Q3: Is F-Tyr toxic to the cells? A: Generally, monofluorotyrosine (3-F-Tyr) is well-tolerated. However, difluorotyrosine (3,5-F2-Tyr) can be toxic at high concentrations. If using di-fluoro variants, induce at a higher cell density (OD 1.0) to prioritize protein mass over cell division.

Q4: Why do I see "Satellite Peaks" in my Mass Spec? A: Check for Proteolysis . F-Tyr incorporation can slightly destabilize some proteins, making them prone to cleavage. Add protease inhibitors immediately upon lysis.

References

  • Minnihan, E. C., et al. (2011). "Incorporation of Fluorotyrosines into Ribonucleotide Reductase Using an Evolved, Polyspecific Aminoacyl-tRNA Synthetase." Journal of the American Chemical Society.[1]

  • Crowley, P. B., et al. (2012). "Fluorine-19 NMR of proteins." Chemical Communications.

  • Pal, P. P., et al. (2025). "Biosynthetic substitution of tyrosine in green fluorescent protein with its surrogate fluorotyrosine in Escherichia coli." ResearchGate.

  • Li, J. B., et al. (1973).[4] "Evidence that the intracellular pool of tyrosine serves as precursor for protein synthesis in muscle."[4] Journal of Biological Chemistry.

Sources

stability of 2-Fluoro-L-tyrosine hydrochloride under acidic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the critical questions surrounding the stability and handling of modified amino acids is paramount for reproducible, high-quality research. This guide serves as a technical support resource for researchers, scientists, and drug development professionals working with 2-Fluoro-L-tyrosine hydrochloride, focusing specifically on its stability during acidic hydrolysis for amino acid analysis.

Technical Support Center: 2-Fluoro-L-tyrosine Hydrochloride

This guide is structured in a question-and-answer format to directly address common challenges and inquiries.

Frequently Asked Questions (FAQs)

Q1: How stable is 2-Fluoro-L-tyrosine hydrochloride under standard protein hydrolysis conditions (e.g., 6 M HCl, 110°C, 24h)?

As a hydrochloride salt, 2-Fluoro-L-tyrosine is generally more stable and easier to handle than its free base form.[1] However, the standard conditions for protein acid hydrolysis are harsh and can lead to the degradation of several amino acids, including native tyrosine.

While the carbon-fluorine bond is exceptionally strong, the aromatic ring system remains susceptible to modification under prolonged exposure to strong, hot acid. The primary concerns are not typically defluorination but rather other side reactions such as oxidation or halogenation, which can affect recovery and accurate quantification.[2][3] The presence of the electron-withdrawing fluorine atom can alter the reactivity of the phenyl ring compared to standard tyrosine, potentially influencing its stability.[4] Researchers should anticipate some degree of degradation and aim to optimize conditions to minimize this loss.

Q2: What are the potential degradation pathways for 2-Fluoro-L-tyrosine during acid hydrolysis?

While specific degradation pathways for 2-Fluoro-L-tyrosine are not extensively documented under these exact conditions, we can infer potential reactions based on the known chemistry of tyrosine and related compounds.

  • Oxidation : Aromatic amino acids are susceptible to oxidation, which can be exacerbated by trace metal ions or dissolved oxygen in the hydrolysis solution.[3] The phenol group of 2-Fluoro-L-tyrosine is a likely site for such reactions.

  • Halogenation : During hydrolysis with hydrochloric acid, free chlorine can be present, which may react with the activated aromatic ring of tyrosine.[5] The addition of phenol as a scavenger is a standard practice to mitigate this side reaction.[2]

  • Other Side Reactions : The combination of high temperature and strong acid can lead to various uncharacterized degradation products.

It is crucial to run a standard of pure 2-Fluoro-L-tyrosine hydrochloride alongside the protein/peptide sample to empirically determine its recovery rate under your specific experimental conditions.

G cluster_main Potential Degradation Pathways During Acid Hydrolysis cluster_degradation Side Reactions A 2-Fluoro-L-tyrosine in Peptide B 6 M HCl, 110°C, 24h A->B C Liberated 2-Fluoro-L-tyrosine B->C Hydrolysis (Desired) D Degradation Products B->D Degradation (Side Reactions) Ox Oxidation Hal Halogenation Other Other Reactions

Caption: Potential fates of 2-Fluoro-L-tyrosine during acid hydrolysis.

Troubleshooting & Protocols

Q3: What is the recommended protocol for the acid hydrolysis of samples containing 2-Fluoro-L-tyrosine to ensure maximum recovery?

To ensure the highest possible recovery and minimize degradation, a meticulous protocol is essential. This protocol incorporates best practices to reduce contamination and side reactions.[2][6]

Recommended Hydrolysis Conditions
ParameterRecommendationRationale
Acid 6 M HCl, Constant-Boiling GradeHigh-purity acid minimizes contaminants that can catalyze degradation.
Scavenger 1% (v/v) PhenolPrevents halogenation of the aromatic ring.[2][5]
Atmosphere Vacuum or Inert Gas (Nitrogen/Argon)Removes oxygen to minimize oxidative degradation.[6]
Temperature 110°CStandard temperature for cleaving most peptide bonds.[6]
Duration 24 hours (initial trial)Sufficient for most proteins. May require optimization (18-72h) for peptides with sterically hindered bonds.[6]
Hardware Pyrolyzed Borosilicate TubesPyrolysis (500°C overnight) removes organic contaminants.
Step-by-Step Experimental Protocol
  • Sample Preparation :

    • Place a known quantity of the lyophilized protein/peptide sample (e.g., 100-500 µg) into a pyrolyzed hydrolysis tube.

    • Add an internal standard (e.g., norleucine) for accurate quantification.[5]

    • Dry the sample completely using a vacuum concentrator to prevent dilution of the acid.[2]

  • Hydrolysis :

    • Prepare the hydrolysis solution: 6 M HCl containing 1% phenol.

    • Add the hydrolysis solution to the dried sample (e.g., 200 µL per 500 µg of protein).[2]

    • Carefully flush the tube with dry nitrogen or argon, or evacuate using a vacuum line.

    • Seal the tube immediately (e.g., with a torch for vacuum-sealed tubes or a PTFE-lined cap).

    • Place the sealed tube in a heating block or oven at 110°C for 24 hours.

  • Post-Hydrolysis Processing :

    • Allow the tube to cool completely to room temperature.

    • Open the tube carefully.

    • Remove the HCl by evaporation under vacuum.

    • Re-dissolve the amino acid hydrolysate in a loading buffer compatible with your analytical system (e.g., 0.1 N HCl or a citrate buffer).[5][7]

G start Start: Lyophilized Sample prep 1. Add Internal Standard 2. Dry Sample in Pyrolyzed Tube start->prep hydrolysis 3. Add 6 M HCl + 1% Phenol 4. Evacuate/Flush with N2 & Seal prep->hydrolysis heat 5. Heat at 110°C for 24h hydrolysis->heat cool 6. Cool to Room Temperature heat->cool dry_down 7. Evaporate HCl Under Vacuum cool->dry_down reconstitute 8. Reconstitute in Analytical Buffer dry_down->reconstitute end Ready for Analysis (HPLC/LC-MS) reconstitute->end

Caption: Recommended workflow for acid hydrolysis of 2-Fluoro-L-tyrosine samples.

Q4: I'm observing low or no recovery of 2-Fluoro-L-tyrosine after hydrolysis. What are the likely causes and how can I troubleshoot this?

Low recovery is a common issue in amino acid analysis. A systematic approach is key to identifying the root cause.[8]

Problem Potential Cause Troubleshooting Steps & Solutions
Low Recovery of 2-F-Tyr & Other Amino Acids Incomplete Hydrolysis Some peptide bonds (e.g., between hydrophobic residues like Val-Val or Ile-Ile) are difficult to cleave.[5] Solution: Increase hydrolysis time (e.g., to 48 or 72 hours) and re-analyze.
General Contamination Contaminants from glassware, pipet tips, or reagents can interfere with the reaction or analysis. Solution: Ensure all glassware is pyrolyzed, use high-purity reagents, and wear powder-free gloves. Run a "reagent blank" through the entire process.
Selective Loss of 2-F-Tyr Degradation (Oxidation/Halogenation) The fluorinated aromatic ring may be particularly susceptible to degradation under your specific conditions. Solution: 1. Ensure a scavenger (1% phenol) is used.[2] 2. Strictly perform hydrolysis under vacuum or an inert atmosphere. 3. Run a time-course experiment (e.g., 18h, 24h, 48h) with a pure 2-F-Tyr standard to find the optimal balance between peptide bond cleavage and amino acid degradation.
Analytical Method Issue The derivatization step may be incomplete, or the chromatographic conditions may not be suitable for resolving or detecting the 2-F-Tyr derivative. Solution: 1. Confirm that your derivatization chemistry (e.g., OPA, AQC) is compatible with 2-F-Tyr. 2. Analyze an underivatized and a derivatized standard of 2-F-Tyr to verify its retention time and detector response.[2][7] 3. Consider using LC-MS for unambiguous identification and quantification.[]

Q5: What are the best analytical methods to quantify 2-Fluoro-L-tyrosine post-hydrolysis?

High-Performance Liquid Chromatography (HPLC) is the gold standard for amino acid analysis following hydrolysis.[]

  • Separation : Reversed-Phase HPLC (RP-HPLC) is the most common technique. It separates amino acids based on their hydrophobicity.[8][]

  • Detection : Since amino acids lack a strong chromophore, pre-column or post-column derivatization is required for sensitive detection.

    • UV-Vis Detection : Used with derivatizing agents like Phenylisothiocyanate (PTC). Detection limits are typically in the low picomole range.[2]

    • Fluorescence Detection : Offers higher sensitivity (femtomole range) and is preferred for low-abundance samples. Common reagents include o-phthalaldehyde (OPA) for primary amines and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), which reacts with both primary and secondary amines.[2]

  • Mass Spectrometry (LC-MS) : This method provides the highest sensitivity and specificity. It can definitively identify 2-Fluoro-L-tyrosine based on its mass-to-charge ratio, eliminating ambiguity from co-eluting peaks.[] This is highly recommended if complex matrices or unexpected degradation products are a concern.

References

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Retrieved from [Link]

  • Heidelberger, C., & Rieke, A. G. (1951). Fluorinated Aromatic Amino Acids.1,2 II. 2- and 3-Trifluoromethyltyrosines. Hydrolytic Stability of the Trifluoromethyl Group on the Aromatic Nucleus. The Journal of Organic Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide. Retrieved from [Link]

  • Mykhailiuk, P. K. (2018). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Wang, M., Arkins, C. A., Zheng, Q.-H., Glick-Wilson, B., & Snyder, S. (2024). Development and validation of a HPLC method for the determination of chemical and radiochemical purity of O-(2-[18F]fluoroethyl-l-tyrosine ([18F]FET)), a PET radiotracer for the imaging of brain tumor. Applied Radiation and Isotopes. Retrieved from [Link]

  • Kudirka, R., et al. (2013). Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PMC. Retrieved from [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc. Retrieved from [Link]

  • Salwiczek, M., et al. (2012). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews. Retrieved from [Link]

  • Marsh, E. N. G. (2013). Structural basis for the enhanced stability of highly fluorinated proteins. PMC. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. MDPI. Retrieved from [Link]

  • Walsh Medical Media. (2015, December 11). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Retrieved from [Link]

  • ABX. (n.d.). D-FET hydrochloride. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2017, November 15). Synthesis and Applications of Fluorinated -Amino Acids. Retrieved from [Link]

  • Wang, Y., et al. (2016). A Novel Technological Process of Extracting L-Tyrosine with Low Fluorine Content from Defatted Antarctic Krill (Euphausia superba) By-product by Enzymatic Hydrolysis. ResearchGate. Retrieved from [Link]

  • Sarac, N., & Onal, A. (2020). PROTEIN ACIDIC HYDROLYSIS FOR AMINO ACIDS ANALYSIS IN FOOD - PROGRESS OVER TIME: A SHORT REVIEW. Journal of Agricultural, Food and Environmental Sciences. Retrieved from [Link]

  • I.A.S.O. RADIOFARMA. (2025, May 22). Technology Transfer of O-(2-[18F] Fluoroethyl)-L-Tyrosine (IASOglio®) Radiopharmaceutical. Retrieved from [Link]

  • Waters Corporation. (n.d.). Introduction to Acid & Alkaline Hydrolysis. Retrieved from [Link]

  • BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

  • Koopman, T., et al. (2018). Quantification of O-(2-[18F]fluoroethyl)-L-tyrosine kinetics in glioma. PMC - PubMed Central. Retrieved from [Link]

  • Smith, D. J., & Ptak, D. L. (2000). Universal Isolation of Cross-Linked Peptides: Application to Neurofibrillary Tangles. ACS Publications. Retrieved from [Link]

  • Wang, J., et al. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical Science. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Tyrosine. Retrieved from [Link]

  • Koopman, T., et al. (2018). Quantification of O-(2-[18F]fluoroethyl)-L-Tyrosine Kinetics in Glioma. Amanote Research. Retrieved from [Link]

  • N/A. (n.d.). Metal assisted peptide bond hydrolysis. Retrieved from [Link]

  • PubChem. (n.d.). L-tyrosine degradation I. Retrieved from [Link]

  • CIB (CSIC). (n.d.). Hydrolysis method Samples are dried in pyrolyzed borosilicate hydrolysis tubes in a vacuum centrifugal concentrator and subjecte. Retrieved from [Link]

  • Schmaler-Ripcke, J., et al. (2009). Tyrosine degradation pathway and cluster organization. ResearchGate. Retrieved from [Link]

  • Bundgaard, J. R., et al. (2007). Stability of tyrosine sulfate in acidic solutions. PubMed. Retrieved from [Link]

  • Biology LibreTexts. (2026, January 19). 18.5: Pathways of Amino Acid Degradation. Retrieved from [Link]

  • Castillo-Quan, J. I., et al. (2020). Downregulation of the tyrosine degradation pathway extends Drosophila lifespan. PMC. Retrieved from [Link]

  • Wang, Y., et al. (2024). Exploration and Improvement of Acid Hydrolysis Conditions for Inulin-Type Fructans Monosaccharide Composition Analysis: Monosaccharide Recovery and By-Product Identification. MDPI. Retrieved from [Link]

Sources

overcoming toxicity of fluorinated amino acids in E. coli expression systems

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: FAA-EXP-2024-OPT Status: Open Subject: Overcoming Toxicity and Maximizing Yield of Fluorinated Proteins in E. coli Assigned Specialist: Senior Application Scientist, Protein Engineering Div.

Welcome to the FAA Expression Support Hub

You are likely experiencing one of two critical failure modes: either your E. coli culture stops growing immediately upon induction (metabolic arrest), or it lyses/forms inclusion bodies due to proteome destabilization (proteotoxicity).

Fluorine is a "steric imposter" but an "electronic alien." While it mimics Hydrogen in size (Van der Waals radius 1.47 Å vs 1.20 Å), its extreme electronegativity alters pKa values, hydrogen bonding, and hydrophobic packing. This guide troubleshoots the biological rejection of these analogs.

Module 1: Global Incorporation (Residue-Specific Labeling)

Context: You want to replace all instances of a natural amino acid (e.g., Tryptophan) with its fluorinated analog (e.g., 5-Fluoro-Trp) for NMR or stability studies.

The Core Protocol: Specific Nutrient Withdrawal (SPI)

Global incorporation relies on auxotrophy (inability to synthesize the target AA) and competitive starvation . You must starve the cells of the natural AA to force the aminoacyl-tRNA synthetase (aaRS) to accept the fluorinated analog.

Workflow Diagram: The SPI Method

Figure 1: The SPI (Specific Nutrient Withdrawal) workflow. The wash step (Red) is the most common point of failure.

Troubleshooting Guide: Global Incorporation
SymptomRoot CauseCorrective Action
Zero Incorporation (100% Wild-Type Protein) Residual Natural AA: Even trace amounts of Trp/Phe/Tyr prefer the active site of the aaRS over the FAA by orders of magnitude.Double Wash: Wash cell pellets 2x with 0.9% NaCl before resuspension. Ensure the "Shift Medium" has 0% natural AA.
Culture Death Immediately After Shift Stringent Response: The aaRS rejects the FAA. Uncharged tRNAs accumulate, triggering RelA to produce (p)ppGpp, halting ribosomes.Increase FAA Conc: Saturate the aaRS (up to 1-2 mM). Strain Engineering: Use a strain with an evolved aaRS (e.g., TrpS mutants) that tolerates the FAA [1].
Leaky Incorporation (<90% Labeling) Biosynthesis Leak: Your strain is not a true auxotroph, or "scavenging" is occurring.Use Glyphosate: If not using a defined auxotroph, add glyphosate (1 mg/mL) to inhibit the Shikimate pathway, blocking aromatic AA synthesis de novo [2].
Inclusion Bodies / Aggregation "The Fluorine Effect": Global fluorination lowers the thermodynamic stability of the proteome (hydrophobic core disruption).Lower Temp: Induce at 20°C or 16°C. Chaperones: Co-express GroEL/ES to assist folding of the fluorinated proteome.

Module 2: Site-Specific Incorporation (Orthogonal Systems)

Context: You are using an Orthogonal Translation System (OTS), typically an evolved tRNA/aaRS pair (e.g., MjTyrRS/PylRS), to insert one FAA at a specific Amber (TAG) stop codon.

The Mechanism: Selectivity vs. Permissivity

Success depends on the Orthogonality Gap . The OTS must recognize the FAA but ignore the 20 canonical amino acids. Conversely, the host E. coli synthetases must ignore the orthogonal tRNA.

Diagram: Toxicity & Misincorporation Pathways

Figure 2: The "Leakage" Pathway. If the Host aaRS recognizes the FAA (Red path), it inserts the toxin globally, killing the cell. If the Orthogonal aaRS is weak (Blue path), yield is low.

Troubleshooting Guide: OTS Systems

Q: Why is my protein truncated at the incorporation site?

  • A: The "Release Factor Competition."[1] The release factor (RF1) recognizes the UAG stop codon faster than your orthogonal tRNA can deliver the FAA.

  • Fix: Use an RF1-deficient strain (e.g., E. coli C321.ΔA [3]) or increase the expression of the orthogonal tRNA (higher copy plasmid).

Q: I see full-length protein, but Mass Spec shows it's the Wild-Type AA, not the FAA.

  • A: This is "Misincorporation."[2] Your orthogonal aaRS is promiscuous and is charging a natural amino acid (usually Tyr or Phe) onto the suppressor tRNA because the FAA concentration is too low or the enzyme isn't specific enough.

  • Fix: Increase FAA concentration in the media to outcompete the natural substrate. Verify the specific activity of your evolved aaRS variant.

Q: Cell growth stalls immediately upon adding the FAA.

  • A: "Promiscuous Host Activation." The endogenous E. coli synthetases (e.g., TrpRS) are mistaking your FAA for a natural nutrient and incorporating it globally (see Figure 2, Red Path).

  • Fix: This is common with 5-Fluoro-Trp. You cannot easily fix this in a standard strain. You must use an auxotroph and titrate the natural AA carefully, or switch to a less toxic isomer (e.g., 4-Fluoro-Trp is generally less toxic than 5- or 6-Fluoro-Trp [4]).

Module 3: Physiological Stress Management

Context: The cell views FAAs as toxins. The metabolic burden of synthesizing a "difficult" protein while dealing with a foreign analog creates a "futile cycle" of ATP consumption.

The "Futile Cycle" Problem

Many aaRSs have editing domains . If an aaRS activates an FAA but then detects it as an "error" at the editing site, it hydrolyzes the aminoacyl-adenylate (consuming ATP) without charging the tRNA. This drains the cell's energy reserves rapidly.

Protocol for Energy Management:

  • Glucose Supplementation: Maintain 0.5% glycerol or glucose during the induction phase to fuel the high ATP demand of the editing cycles.

  • Anaerobic Shift (Optional): For extremely toxic FAAs, shifting to anaerobic conditions can sometimes reduce the rate of uptake and global misincorporation, though this lowers overall yield.

FAQ: Rapid Response

Q: Which Fluorine position is least toxic for Tryptophan? A: Generally, 4-Fluoro-Trp is the best tolerated. 5-F-Trp and 6-F-Trp are often highly toxic because they more closely mimic the metabolic feedback signals of Trp, shutting down native biosynthesis while simultaneously failing to support healthy protein folding [4].

Q: Can I use standard LB media for FAA incorporation? A: Absolutely not. LB contains undefined amounts of Tryptophan, Tyrosine, and Phenylalanine. You must use defined Minimal Media (M9) or a specialized "Auto-Induction" media where you control the exact amino acid composition.

Q: My cells lyse overnight. What happened? A: You likely induced too early or too hot. The incorporation of FAAs destabilizes the cell membrane proteins.

  • Fix: Grow to higher density (OD 1.0) before induction. Induce at 20°C for a longer time (16-20h) rather than 37°C.[3]

References

  • Bacher, J. M., & Ellington, A. D. (2001). Selection and characterization of Escherichia coli variants capable of growth on an otherwise toxic tryptophan analogue.[4] Journal of Bacteriology, 183(18), 5414–5425.[4] Link

  • Crowley, P. B., et al. (2012). A simple method for the preparation of fluorinated proteins for 19F NMR. ChemBioChem, 13(10), 1407-1410. Link

  • Lajoie, M. J., et al. (2013). Genomically recoded organisms expand biological functions. Science, 342(6156), 357-360. Link

  • Merkel, L., & Budisa, N. (2012). Organic fluorine as a nutritional supplement in cell-based fluorescent protein engineering. Organic & Biomolecular Chemistry, 10(36), 7241-7261. Link

Sources

Validation & Comparative

Publish Comparison Guide: Mass Spectrometry Validation of 2-Fluoro-L-tyrosine Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Fluoro-L-tyrosine (2-F-Tyr) is a non-canonical amino acid (ncAA) critical for probing electrostatic environments, enhancing metabolic stability, and serving as a sensitive 19F-NMR reporter.[1] However, its structural similarity to native Tyrosine (Tyr) makes validation of its site-specific incorporation a significant analytical challenge.[1]

This guide provides a definitive technical framework for validating 2-F-Tyr incorporation using High-Resolution Mass Spectrometry (HRMS) . We compare this "product" (the 2-F-Tyr modified proteome) against its native counterpart and alternative validation methods, establishing MS as the superior modality for determining incorporation fidelity, efficiency, and site-specificity.[1]

Part 1: Technical Deep Dive & Mechanism

The Physicochemical Signature

To validate 2-F-Tyr, one must first understand its distinct mass spectrometric signature compared to the native L-Tyrosine.

FeatureNative L-Tyrosine (Y)2-Fluoro-L-tyrosine (2-F-Y)Delta (

)
Monoisotopic Mass 181.0739 Da199.0645 Da+17.9906 Da
Residue Mass 163.0633 Da181.0539 Da+17.9906 Da
Immonium Ion 136.0762 Da154.0668 Da+17.9906 Da
Hydrophobicity ModerateIncreased (Lipophilic F)RT Shift (+)

Expert Insight: The +17.9906 Da mass shift is the "gold standard" validator. Unlike labile modifications (e.g., phosphorylation), the C-F bond on the aromatic ring is extremely stable (bond energy ~485 kJ/mol).[1] It does not fragment under standard Collision-Induced Dissociation (CID) conditions, meaning the +18 Da shift is conserved in all


- and 

-ions containing the residue.
Comparative Analysis: MS vs. Alternatives

Why use MS over traditional methods?

Validation MetricMass Spectrometry (HRMS) 19F-NMR Dot Blot / Western
Site Specificity High (Residue-level resolution)Low (Global average)None
Sensitivity Femtomole rangeMillimolar range (Low)Low
Differentiation Distinguishes 2-F-Tyr from impuritiesExcellent for 2-F vs 3-F isomersPoor (Cross-reactivity)
Throughput High (LC-MS automation)LowMedium

Part 2: Experimental Protocol (Step-by-Step)

Phase 1: Sample Preparation (In-Solution Digestion)

Goal: Generate clean peptides without inducing artificial modifications.

  • Lysis & Denaturation: Lyse cells in 8M Urea / 50mM NH₄HCO₃. Avoid detergents (SDS) that interfere with MS.[1]

  • Reduction & Alkylation:

    • Add DTT (5 mM, 56°C, 30 min) to reduce disulfides.[1]

    • Add Iodoacetamide (15 mM, RT, 30 min, dark) to cap cysteines.[1]

  • Digestion: Dilute Urea to <1M. Add Trypsin (Sequencing Grade) at 1:50 enzyme-to-substrate ratio. Incubate overnight at 37°C.

    • Note: Trypsin cleaves C-terminal to Lys/Arg. 2-F-Tyr does not inhibit trypsin activity.

  • Desalting: Use C18 StageTips or SPE columns to remove salts.[1]

Phase 2: LC-MS/MS Acquisition

Goal: Separate isobaric interferences and capture the specific mass shift.

  • LC System: Nano-flow UHPLC (e.g., C18, 75 µm ID).[1]

  • Gradient: 5% to 35% Acetonitrile over 60-90 mins.

    • Expectation: 2-F-Tyr peptides will elute later than WT counterparts due to the hydrophobicity of the fluorine atom.

  • MS Method: Data-Dependent Acquisition (DDA).[2]

    • Precursor Tolerance: 10 ppm (Orbitrap/Q-TOF).

    • Fragmentation: HCD or CID.[1][3] Normalized Collision Energy (NCE) ~28-30%.

Phase 3: Data Analysis & Validation Logic
  • Database Search: Configure search engine (MaxQuant, Mascot, Proteome Discoverer).[1]

    • Variable Modification: Define "2-Fluoro-Tyr" with mass shift +17.9906 Da on Y.

  • Diagnostic Filtering:

    • Filter for peptides containing Y.[1]

    • Check for the 154.067 Da immonium ion in the MS2 spectrum (diagnostic for F-Tyr).

  • Incorporation Efficiency Calculation:

    
    
    

Part 3: Visualization & Workflows

Workflow Diagram: Validation Logic

This diagram illustrates the decision tree for validating incorporation fidelity.

ValidationWorkflow Sample Protein Sample (2-F-Tyr Expressed) Digest Trypsin Digestion Sample->Digest LC C18 LC Separation (Hydrophobicity Check) Digest->LC MS1 MS1 Precursor Scan (Search for +17.99 Da) LC->MS1 Retention Time Shift? MS2 MS2 Fragmentation (CID/HCD) MS1->MS2 Select Precursors Validation Validation Checkpoint MS2->Validation y/b ions +18Da? Immonium 154Da? Result_Success CONFIRMED 2-F-Tyr Incorporation Validation->Result_Success Yes Result_Fail FAILED WT Dominant Validation->Result_Fail No

Caption: Logical workflow for MS-based validation of 2-Fluoro-L-tyrosine, highlighting the critical mass shift and retention time checkpoints.

Fragmentation Pathway: The Stability of C-F

Unlike phosphorylation, the Fluorine atom does not fall off. This diagram compares the fragmentation of WT vs. 2-F-Tyr.

Fragmentation WT_Pep WT Peptide [...Y...] WT_Frag Fragment Ions y(n) / b(n) WT_Pep->WT_Frag CID Imm_WT Immonium Ion 136.08 Da WT_Pep->Imm_WT Internal Cleavage F_Pep 2-F-Tyr Peptide [...Y*...] F_Frag Shifted Fragments y(n)+18 / b(n)+18 F_Pep->F_Frag CID (C-F Stable) Imm_F Diagnostic Ion 154.07 Da F_Pep->Imm_F Diagnostic Marker

Caption: Comparative fragmentation showing the conservation of the fluorine modification in sequence ions and the generation of the specific 154 Da diagnostic marker.

References

  • Miyake-Stoner, S. J., et al. (2009).[1] "Generating Fluorinated Proteins Using an Orthogonal Tryptophanyl-tRNA Synthetase Pair." Biochemistry. [Link][1]

  • Seyedsayamdost, M. R., et al. (2016).[1] "Biophysical Characterization of Fluorotyrosine Probes Site-Specifically Incorporated into Enzymes." Journal of the American Chemical Society. [Link]

  • Geurink, P. P., et al. (2018).[1] "Incorporation of Fluorinated Amino Acids into Proteins for 19F-NMR Studies." Methods in Enzymology. [Link]

  • Matrix Science. (2024).[1] "Mascot Help: Immonium Ions and Peptide Fragmentation." Matrix Science Documentation. [Link]

Sources

Structural Comparison of 2-Fluoro-L-tyrosine Proteins vs. Wild Type

[1]

Executive Summary

For structural biologists and protein engineers, 2-Fluoro-L-tyrosine (2-F-Tyr) represents a high-fidelity "stealth" probe that surpasses the more commonly used 3-fluoro-L-tyrosine (3-F-Tyr) in preserving native protein energetics. While both analogues introduce a sensitive

This guide details the physicochemical distinctions, mechanistic advantages, and incorporation protocols for 2-F-Tyr, demonstrating why it is the preferred choice for probing delicate allosteric networks and large macromolecular complexes.

Physicochemical & Structural Comparison

The utility of fluorinated amino acids hinges on the balance between detection sensitivity (

structural perturbation
Table 1: Comparative Properties of Tyrosine Analogues
PropertyWild-Type Tyrosine (WT)2-Fluoro-L-tyrosine (2-F-Tyr)3-Fluoro-L-tyrosine (3-F-Tyr)
Substitution Position -Ortho to backbone (C2)Ortho to Hydroxyl (C3)
F Position relative to OH -MetaOrtho
Phenolic pKa ~10.1~9.2 (Closer to WT)~8.4 – 8.7 (Acidic)
Van der Waals Radius 1.20 Å (H)1.47 Å (F)1.47 Å (F)
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)1.35 Å (C-F)

F Chemical Shift
N/A~ -115 to -125 ppm~ -136 ppm
Redox Potential (

)
Reference (0 mV)+60 to +100 mV (Harder to oxidize)+130 mV (Harder to oxidize)
Primary Utility Native FunctionAllostery, Large Complexes Radical Trapping, pKa Modulation

Key Insight: The pKa of 2-F-Tyr (~9.2) ensures that at physiological pH (7.4), the residue remains fully protonated and maintains native hydrogen donor capabilities. In contrast, 3-F-Tyr's lower pKa (~8.5) brings it dangerously close to deprotonation, potentially breaking critical H-bonds or creating artificial negative charges in the active site.

Mechanistic Impact: Why 2-F-Tyr is the "Stealth" Probe

Electronic Perturbation & Hydrogen Bonding

The introduction of fluorine exerts an electron-withdrawing inductive effect (

  • In 3-F-Tyr: The fluorine is ortho to the hydroxyl group.[1] The proximity allows for a strong inductive pull, significantly lowering the pKa of the phenolic proton. This can weaken the O-H bond, altering proton-coupled electron transfer (PCET) pathways.

  • In 2-F-Tyr: The fluorine is meta to the hydroxyl group. The inductive effect dissipates over distance, resulting in a pKa shift of only ~0.9 units from WT. This allows 2-F-Tyr to participate in native-like hydrogen bonding networks without altering the local electrostatics.

Chemical Shift Anisotropy (CSA) and Line Broadening

For large proteins (>50 kDa), signal line width is a critical factor. 2-F-Tyr exhibits reduced Chemical Shift Anisotropy (CSA) compared to 3-F-Tyr.[2][3]

  • Mechanism: The symmetry and electronic environment of the 2-position result in a smaller CSA tensor.

  • Result: Narrower linewidths in high-field NMR spectra, enabling the study of large complexes (e.g., GPCRs, nucleosome complexes) that would otherwise suffer from severe signal broadening.

Diagram 1: Mechanistic Comparison of Fluorotyrosines

GWTWild-Type Tyrosine(pKa ~10.1)F22-Fluoro-L-Tyr(pKa ~9.2)WT->F2Substitution at C2F33-Fluoro-L-Tyr(pKa ~8.5)WT->F3Substitution at C3Mech_F2F is Meta to OHWeak Inductive EffectF2->Mech_F2Mech_F3F is Ortho to OHStrong Inductive EffectF3->Mech_F3Outcome_F2Native H-BondingPreserved ElectrostaticsMech_F2->Outcome_F2Minimal pKa ShiftOutcome_F3Perturbed H-BondingPotential DeprotonationMech_F3->Outcome_F3Significant pKa Shift

Caption: Mechanistic divergence of 2-F-Tyr and 3-F-Tyr. 2-F-Tyr preserves native electrostatics due to the meta-positioning of the fluorine atom relative to the hydroxyl group.

Experimental Protocol: Incorporation & Characterization

The most robust method for incorporating 2-F-Tyr is using auxotrophic E. coli strains . This method forces the cellular machinery to accept the fluorinated analogue in the absence of the native amino acid.

Protocol: Auxotrophic Incorporation in E. coli (Strain DL39)

Prerequisites:

  • Strain: E. coli DL39 (Tyr/Phe/Trp auxotroph).

  • Plasmid: Expression vector (e.g., pET series) with your gene of interest.[4]

  • Reagents: 2-Fluoro-L-tyrosine (commercially available), Glyphosate (optional, to inhibit shikimate pathway in non-auxotrophs).

Step-by-Step Workflow:

  • Transformation: Transform E. coli DL39 with your expression plasmid. Plate on LB-Agar + Antibiotic.

  • Starter Culture: Inoculate a single colony into minimal media (M9) supplemented with all 20 amino acids (including Tyr) + Antibiotic. Grow overnight at 37°C.

  • Adaptation & Scale-up:

    • Dilute starter culture (1:100) into fresh M9 media containing limiting Tyrosine (10-20 mg/L) and standard amounts of other AAs.

    • Grow until OD

      
       reaches ~0.8 - 1.0. The growth should plateau as Tyr is depleted.
      
  • Labeling Phase (The "Shift"):

    • Centrifuge cells (3,000 x g, 10 min) to remove Tyr-containing media.

    • Resuspend pellet in fresh M9 media containing 2-Fluoro-L-tyrosine (60-100 mg/L) instead of Tyrosine.

    • Incubate for 30 min to allow cellular uptake and depletion of residual intracellular Tyr.

  • Induction:

    • Add IPTG (typically 0.5 - 1.0 mM) to induce protein expression.

    • Reduce temperature to 20-25°C to promote proper folding (fluorinated proteins can be slightly less stable).

    • Express for 12-16 hours.

  • Harvest & Purification:

    • Harvest cells and purify using standard affinity chromatography (Ni-NTA, etc.).

    • Validation: Verify incorporation via Intact Mass Spectrometry (Mass shift: +18 Da per Tyr residue).

Diagram 2: Auxotrophic Incorporation Workflow

WorkflowStartTransform E. coli DL39(Tyr Auxotroph)GrowthGrow in M9 Media+ Limiting Tyr (20 mg/L)Start->GrowthDepletionOD600 ~ 0.9Tyr Depleted (Growth Plateau)Growth->DepletionWashCentrifuge & WashRemove residual TyrDepletion->WashResuspendResuspend in M9+ 2-Fluoro-L-Tyr (100 mg/L)Wash->ResuspendInductionAdd IPTGExpress 16h @ 20°CResuspend->InductionQCPurify & Mass Spec(+18 Da per Tyr)Induction->QC

Caption: Step-by-step workflow for high-efficiency incorporation of 2-F-Tyr using auxotrophic E. coli strains.

Case Study: Probing Allostery in the KIX Domain

A landmark study demonstrating the superiority of 2-F-Tyr over 3-F-Tyr involved the KIX domain of the CBP/p300 coactivator .

  • Challenge: Researchers needed to map the allosteric communication between two binding sites (MLL and c-Myb) on the KIX domain.

  • The Failure of 3-F-Tyr: Initial attempts using 3-F-Tyr failed to detect the subtle conformational shifts associated with allosteric binding. The lower pKa of 3-F-Tyr likely perturbed the local electrostatic environment, masking the native signal.

  • The Success of 2-F-Tyr: When 2-F-Tyr was incorporated, the

    
    F NMR spectrum revealed distinct chemical shift perturbations upon ligand binding.
    
    • Result: 2-F-Tyr successfully reported on the allosteric coupling because it did not disrupt the hydrogen bond network essential for the conformational change.

    • Data: The 2-F-Tyr labeled protein showed a

      
       and thermodynamic stability (
      
      
      ) nearly identical to the WT protein, whereas 3-F-Tyr variants showed destabilization.

References

  • Pomerantz, W. C., et al. (2012).[3] Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology . Link

  • Ycas, P. D., et al. (2020). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR.[2] Journal of Biomolecular NMR . Link

  • Minnihan, E. C., et al. (2011). Incorporation of Fluorotyrosines into Ribonucleotide Reductase Using an Evolved, Polyspecific Aminoacyl-tRNA Synthetase. Journal of the American Chemical Society .[1][5] Link

  • Seyedsayamdost, M. R., et al. (2006).[3] pKa Determination of the Tyrosine Radical in Ribonucleotide Reductase. Journal of the American Chemical Society .[1][5] Link

  • Crowley, P. B., et al. (2012). Fluorine-Protein Interactions: A Structural Perspective. Chemical Society Reviews . Link

A Tale of Two Tyrosines: A Comparative Guide to 2-Fluoro-L-tyrosine and 3-Nitrotyrosine as Mechanistic Probes

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of protein science, understanding the nuanced roles of individual amino acid residues is paramount to unraveling complex biological mechanisms. Tyrosine, with its reactive phenolic side chain, often plays a central role in enzyme catalysis, signal transduction, and protein-protein interactions. To dissect these functions, researchers have turned to unnatural amino acid analogs that can be incorporated into proteins, serving as powerful mechanistic probes. Among these, 2-Fluoro-L-tyrosine (2FY) and 3-Nitrotyrosine (3NT) have emerged as valuable tools, each offering a unique window into the inner workings of proteins.

This guide provides an in-depth, objective comparison of 2-Fluoro-L-tyrosine and 3-Nitrotyrosine, moving beyond a simple catalog of their properties to a critical analysis of their applications as mechanistic probes. We will explore the fundamental chemical differences between these two analogs, discuss the experimental contexts in which each excels, and provide detailed protocols for their use, empowering researchers to make informed decisions for their specific scientific questions.

At a Glance: Key Physicochemical and Functional Distinctions

Property2-Fluoro-L-tyrosine (2FY)3-Nitrotyrosine (3NT)
Primary Application 19F NMR SpectroscopyBiomarker of Nitrosative Stress, Spectroscopic Probe (FRET, UV-Vis)
pKa of Phenolic Group ~8.8 (in free amino acid)~7.2 (in free amino acid)[1]
Redox Potential Higher than TyrosineLower than Tyrosine[2][3]
Size and Steric Hindrance Minimal perturbationLarger nitro group can cause steric hindrance[4][5]
Spectroscopic Properties 19F NMR activeUV-Vis absorbance shift with pH, fluorescence quencher[4][6]
Incorporation Method Metabolic Labeling, Orthogonal Synthetase/tRNA pairIn vivo formation, Site-specific incorporation via orthogonal synthetase/tRNA pair[2][4]

Delving Deeper: A Mechanistic Comparison

The choice between 2FY and 3NT as a mechanistic probe hinges on the specific biological question being addressed. Their distinct chemical properties, arising from the substitution of a hydrogen atom with either a fluorine atom or a nitro group, dictate their utility in different experimental paradigms.

2-Fluoro-L-tyrosine: A Sensitive Reporter for 19F NMR

The introduction of a fluorine atom at the 2-position of the tyrosine ring provides a minimally perturbative yet highly sensitive probe for Nuclear Magnetic Resonance (NMR) spectroscopy. The 19F nucleus has a spin of 1/2, 100% natural abundance, and a large chemical shift dispersion, making it an excellent reporter of the local chemical environment.[7]

Mechanism of Action as a Probe: The 19F chemical shift of 2FY is exquisitely sensitive to changes in its surroundings, including alterations in protein conformation, ligand binding, and post-translational modifications. This sensitivity allows researchers to monitor these events with high precision, providing insights into protein dynamics and function.[8][9]

Advantages:

  • Minimal Perturbation: The small size of the fluorine atom generally results in minimal structural and functional perturbation to the protein.[9]

  • High Sensitivity: The large chemical shift dispersion of 19F provides a wide window for observing subtle environmental changes.[7]

  • No Background Signal: The near-complete absence of fluorine in biological systems ensures that the 19F NMR signal is specific to the incorporated probe.[7]

Limitations:

  • Requires Specialized Equipment: 19F NMR spectroscopy requires access to an NMR spectrometer equipped with a fluorine probe.

  • Limited to NMR-based Assays: The primary utility of 2FY is as an NMR probe, limiting its application in other biochemical or cell-based assays.

3-Nitrotyrosine: A Versatile Probe of Redox Biology and Protein Interactions

3-Nitrotyrosine is formed endogenously through the reaction of tyrosine residues with reactive nitrogen species, such as peroxynitrite.[1] This formation has long been recognized as a biomarker of "nitroxidative stress" in various pathological conditions.[2][10][11] However, the site-specific incorporation of 3NT into proteins has transformed it from a mere marker of damage into a sophisticated mechanistic probe.[12][13]

Mechanism of Action as a Probe: The introduction of the electron-withdrawing nitro group significantly alters the physicochemical properties of the tyrosine side chain. The pKa of the phenolic hydroxyl group is lowered from approximately 10 to 7.2, meaning it is partially deprotonated at physiological pH.[1] This change in ionization state, along with the increased size and altered redox potential, can be harnessed to study enzyme mechanisms and protein-protein interactions.[2][12]

Advantages:

  • Spectroscopic Handle: The nitrophenolate form of 3NT has a distinct absorbance at around 430 nm, providing a convenient UV-Vis spectroscopic handle to monitor changes in the local environment and pKa.[4][6]

  • Fluorescence Quenching: 3NT can act as a fluorescence quencher, making it a useful tool for Förster Resonance Energy Transfer (FRET) studies to measure distances and monitor binding events.[4][6]

  • Probing Proton-Coupled Electron Transfer (PCET): The altered pKa and redox potential of 3NT make it a valuable probe for studying PCET reactions, as demonstrated in studies of ribonucleotide reductase.[12][13]

Limitations:

  • Potential for Perturbation: The bulky nitro group can cause significant steric and electronic perturbations to the protein, potentially altering its structure and function.[4][5]

  • Endogenous Formation: The potential for endogenous formation of 3NT can complicate the interpretation of results in cellular studies, necessitating careful controls.

Experimental Workflows and Protocols

The successful application of these probes relies on robust and validated experimental protocols. Below, we provide detailed methodologies for the incorporation and utilization of 2FY and 3NT.

Workflow for 2-Fluoro-L-tyrosine Incorporation for 19F NMR Studies

This workflow outlines the metabolic labeling of a protein with 2-Fluoro-L-tyrosine in E. coli for subsequent analysis by 19F NMR.

G cluster_prep Preparation cluster_expression Expression and Labeling cluster_analysis Analysis start Transform E. coli with expression plasmid culture Grow starter culture in LB medium start->culture inoculate Inoculate minimal medium with starter culture culture->inoculate min_media Prepare minimal medium min_media->inoculate grow Grow culture to mid-log phase (OD600 ~0.6) inoculate->grow induce Induce protein expression and add 2-Fluoro-L-tyrosine grow->induce express Continue culture for protein expression induce->express harvest Harvest cells by centrifugation express->harvest purify Purify the 19F-labeled protein harvest->purify nmr Acquire 19F NMR spectra purify->nmr end Analyze NMR data nmr->end G cluster_prep Preparation cluster_expression Expression and Incorporation cluster_analysis Analysis start Co-transform E. coli with expression and orthogonal system plasmids culture Grow starter culture start->culture inoculate Inoculate expression medium culture->inoculate grow Grow culture to mid-log phase inoculate->grow induce Induce expression of protein and orthogonal system grow->induce add_3nt Add 3-Nitrotyrosine to the medium induce->add_3nt express Continue culture for protein expression add_3nt->express harvest Harvest cells express->harvest purify Purify the 3NT-containing protein harvest->purify verify Verify incorporation (e.g., by mass spectrometry) purify->verify end Perform functional/spectroscopic assays verify->end

Sources

Evaluating Enzymatic Activity Changes with 2-Fluorotyrosine Substitution: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise modulation of protein function is a cornerstone of innovation. The introduction of non-canonical amino acids into protein structures offers a powerful tool to probe and engineer enzymatic activity. Among these, 2-fluorotyrosine (2-FY) has emerged as a valuable but nuanced substitute for tyrosine. This guide provides an in-depth, objective comparison of the impact of 2-fluorotyrosine substitution on enzymatic activity, supported by experimental data and detailed methodologies. We will explore the causality behind experimental choices and provide a framework for evaluating the suitability of 2-FY for your specific research needs.

The Rationale for 2-Fluorotyrosine Substitution: A Subtle Perturbation with Significant Consequences

Tyrosine, with its phenolic side chain, frequently plays critical roles in enzyme active sites, participating in catalysis, substrate binding, and maintaining structural integrity. The introduction of a fluorine atom at the ortho position of the phenyl ring of tyrosine, creating 2-fluorotyrosine, introduces minimal steric hindrance due to the small van der Waals radius of fluorine. However, the high electronegativity of fluorine significantly alters the electronic properties of the aromatic ring and, crucially, the pKa of the hydroxyl group. This subtle yet impactful modification can lead to profound changes in enzymatic activity, stability, and even substrate specificity.

The primary motivation for substituting tyrosine with 2-fluorotyrosine often lies in:

  • Modulating the pKa of the Phenolic Hydroxyl Group: The electron-withdrawing nature of fluorine lowers the pKa of the tyrosine hydroxyl group. This can have a direct impact on enzymes where the protonation state of a catalytic tyrosine is critical for the reaction mechanism.[1][2][3]

  • Altering Electrostatic Interactions: The introduction of the highly electronegative fluorine atom can modify the electrostatic environment within the enzyme's active site, influencing substrate binding and transition state stabilization.[4][5]

  • Probing Enzyme Mechanisms: The unique spectroscopic properties of the fluorine atom, particularly for ¹⁹F NMR, provide a powerful tool to study protein dynamics, conformation, and interactions with ligands.[6]

Comparative Analysis of Enzymatic Activity: Case Studies

The impact of 2-fluorotyrosine substitution is highly context-dependent, varying with the specific enzyme and the role of the targeted tyrosine residue. Below, we compare the effects of 2-FY substitution in several well-characterized enzyme systems.

Ribonucleotide Reductase (RNR)

E. coli Class Ia Ribonucleotide Reductase is a well-studied example where fluorotyrosine analogs have been used to probe the radical-based nucleotide reduction process. The enzyme utilizes a stable tyrosyl radical (Y•) for its catalytic activity.

Enzyme VariantRelative Activity (%)Key Observations
Wild-type (Y122)100Stable tyrosyl radical essential for activity.
Y122(2,3,5)F₃Y-β2ActiveThe radical pathway is modulated, and the enzyme retains activity. The distinct EPR properties of the 2,3,5-F₃Y• allow for the detection of new tyrosyl radicals in the catalytic cycle.[7]
Y356FₙY-R2VariesSite-specific incorporation of various fluorotyrosines at this position revealed its role in proton-coupled electron transfer.[7][8]
ω-Transaminases (ω-TAs) and Alanine Dehydrogenase (AlaDH)

In a study focused on enhancing enzyme properties for industrial applications, 2-fluorotyrosine was globally incorporated into two ω-transaminases and alanine dehydrogenase.

EnzymeModificationEffect on Thermostability
ω-TAST-IGlobal 2-FY substitutionEnhanced
ω-TAST-IIGlobal 2-FY substitutionEnhanced
AlaDHGlobal 2-FY substitutionEnhanced

This study highlights that global substitution of tyrosine with 2-fluorotyrosine can be a viable strategy for improving the thermal stability of enzymes.

β-Galactosidase

An early study on β-galactosidase provided evidence for a catalytically active tyrosine residue by substituting it with m-fluorotyrosine (3-fluorotyrosine). While this is not 2-fluorotyrosine, the principles are analogous. The study demonstrated a shift in the pH-activity profile consistent with the lower pKa of the fluorinated tyrosine, supporting its role as a general acid-base catalyst.

Experimental Workflows: From Incorporation to Activity Assay

The successful evaluation of 2-fluorotyrosine substitution requires robust methodologies for both the incorporation of the unnatural amino acid and the subsequent enzymatic activity assays.

Workflow for Site-Specific Incorporation of 2-Fluorotyrosine

The site-specific incorporation of 2-fluorotyrosine is often achieved using an evolved aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host's translational machinery. This allows for the precise replacement of a specific tyrosine residue with 2-fluorotyrosine in response to a nonsense codon (e.g., the amber stop codon, UAG).

Site_Specific_Incorporation_Workflow cluster_0 Plasmid Engineering cluster_1 Cell Culture & Expression cluster_2 Protein Purification & Analysis pEVOL pEVOL Plasmid (Evolved aaRS & tRNA) Ecoli E. coli Host pEVOL->Ecoli Transformation pTarget Target Gene Plasmid (with UAG codon) pTarget->Ecoli Transformation Culture Culture Medium + 2-Fluorotyrosine Ecoli->Culture Inoculation Induction Induction (e.g., IPTG) Culture->Induction Growth Lysis Cell Lysis Induction->Lysis Protein Expression Purification Affinity Chromatography Lysis->Purification Verification Mass Spectrometry Purification->Verification

Caption: Workflow for site-specific incorporation of 2-fluorotyrosine.

Step-by-Step Protocol for Site-Specific Incorporation
  • Plasmid Preparation:

    • Obtain or construct a plasmid encoding the evolved aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA specific for 2-fluorotyrosine (e.g., a pEVOL plasmid).[7]

    • Introduce an amber stop codon (UAG) at the desired tyrosine codon in your gene of interest on a separate expression plasmid using site-directed mutagenesis.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with both the pEVOL plasmid and the target gene plasmid.

  • Protein Expression:

    • Grow the transformed cells in a minimal medium to an OD₆₀₀ of 0.6-0.8.

    • Supplement the medium with 1 mM 2-fluorotyrosine.

    • Induce protein expression with an appropriate inducer (e.g., IPTG) and incubate for the desired time and temperature (e.g., 4-18 hours at 18-30 °C).

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Lyse the cells using sonication or a French press.

    • Purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Verification of Incorporation:

    • Confirm the successful incorporation of 2-fluorotyrosine and the integrity of the purified protein by mass spectrometry (e.g., ESI-MS).

General Enzymatic Activity Assay Workflow

The specific parameters of an enzyme activity assay will vary depending on the enzyme and its substrate. However, a general workflow can be outlined.

Enzyme_Activity_Assay_Workflow Prep Prepare Assay Buffer & Substrate Stock Reaction_Setup Set up Reactions in Microplate: Buffer, Substrate, Enzyme Prep->Reaction_Setup Enzyme_Prep Prepare Enzyme Dilutions (Wild-type & 2-FY variant) Enzyme_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Measurement Measure Product Formation or Substrate Depletion Over Time (e.g., Spectrophotometry, Fluorimetry) Incubation->Measurement Data_Analysis Calculate Initial Velocities (V₀) Measurement->Data_Analysis Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Data_Analysis->Kinetics

Sources

Comparative Guide: HPLC Retention & Performance of 2-Fluoro-L-Tyrosine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Retention Time Shifts of 2-Fluoro-L-Tyrosine Peptides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of 2-Fluoro-L-Tyrosine (2-F-Tyr) into peptides is a precision engineering strategy used to probe electrostatic interactions and hydrogen bonding networks without altering steric bulk. Unlike its isomer 3-fluorotyrosine, 2-F-Tyr offers a subtler modulation of phenolic acidity (pKa ~9.3 vs. ~10.0 for native Tyr), making it a critical tool for studying proton-coupled electron transfer (PCET) and receptor-ligand binding.

This guide provides an objective technical comparison of 2-F-Tyr peptides versus native L-Tyrosine variants. It focuses on the chromatographic behavior —specifically retention time shifts in Reversed-Phase HPLC (RP-HPLC)—and provides a self-validating protocol for their separation.

Mechanistic Basis of Retention Shifts

To predict and control the separation of 2-F-Tyr peptides, one must understand the physicochemical alterations induced by the fluorine atom at the ortho position.

The Fluorine Effect: Hydrophobicity vs. Acidity

The substitution of hydrogen with fluorine introduces two competing effects on RP-HPLC retention:

  • Hydrophobicity (Retention Increase): Fluorine is more lipophilic than hydrogen. The Hansch

    
     constant for a fluorine substituent is positive (+0.14), theoretically increasing the interaction with the C18 stationary phase.
    
  • Acidity (Retention Decrease via Ionization): Fluorine is highly electronegative. Its inductive effect withdraws electron density from the phenolic ring, stabilizing the phenolate anion and lowering the pKa.

    • Native Tyr pKa: ~10.0[1]

    • 2-F-Tyr pKa: ~9.3 (Moderate drop)

    • 3-F-Tyr pKa: ~8.5 (Significant drop)

The Net Result: Under standard acidic HPLC conditions (0.1% TFA, pH ~2.0), the phenolic group remains fully protonated (neutral). Therefore, the hydrophobic effect dominates , and 2-F-Tyr peptides typically elute later (higher


) than their native counterparts.
Interaction Logic Diagram

The following diagram illustrates the physicochemical cascade determining retention time.

RetentionLogic Subst Fluorine Substitution (Ortho-position) Elec Inductive Effect (-I) Subst->Elec Lipo Lipophilicity (Hansch +0.14) Subst->Lipo pKa pKa Reduction (10.0 -> 9.3) Elec->pKa Ret_Inc Increased Retention (Later Elution) Lipo->Ret_Inc Dominant at pH 2 State_Prot Protonated Phenol (Neutral) pKa->State_Prot pH < pKa State_Ion Deprotonated Phenolate (Anionic) pKa->State_Ion pH > pKa Cond_Acid Acidic Mobile Phase (pH 2.0) Cond_Acid->State_Prot Cond_Basic Basic Mobile Phase (pH > 9.0) Cond_Basic->State_Ion State_Prot->Ret_Inc Hydrophobic Interaction Ret_Dec Decreased Retention (Earlier Elution) State_Ion->Ret_Dec Charge Repulsion

Caption: Causal pathway linking fluorine substitution to HPLC retention behavior under varying pH conditions.

Comparative Performance Data

The following table summarizes the physicochemical and chromatographic differences between Native L-Tyrosine and 2-Fluoro-L-Tyrosine.

FeatureNative L-Tyrosine (Tyr)2-Fluoro-L-Tyrosine (2-F-Tyr)3-Fluoro-L-Tyrosine (3-F-Tyr)
Phenolic pKa ~10.0~9.28 ~8.50
Electronic Character Electron-rich ringElectron-deficient (mild)Electron-deficient (strong)
H-Bond Donor Ability StandardEnhanced (due to acidity)Strongly Enhanced
RP-HPLC Retention (pH 2) Baseline+1 to +3 min shift (Later)+2 to +5 min shift (Later)
RP-HPLC Retention (pH 10) RetainedReduced Retention Elutes in void (Ionized)
UV Absorbance

274 nm

~272 nm

~270 nm

Key Insight: While 3-F-Tyr causes a drastic pKa shift that can complicate purification at neutral pH, 2-F-Tyr maintains a "sweet spot." It is distinct enough to separate from native Tyr impurities but stable enough to remain protonated (and predictable) during standard acidic workups.

Experimental Protocol: Self-Validating Separation Workflow

This protocol is designed to separate a synthetic 2-F-Tyr peptide from its native L-Tyr impurity (a common byproduct if starting materials are contaminated).

Materials & Reagents
  • Column: C18 End-capped (e.g., Agilent Zorbax 300SB-C18 or Phenomenex Jupiter), 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Milli-Q Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Standard: 1:1 mixture of Native Peptide and 2-F-Tyr Peptide (crude spike).

Method Optimization Workflow

Do not use a generic 5-95% gradient. The hydrophobicity difference is small. Use a Focused Gradient .

Step 1: The Scout Run

  • Run a linear gradient 5% -> 65% B over 30 min.

  • Note the elution %B of the main peak (e.g., elutes at 30% B).

Step 2: The Isocratic Hold (Crucial for Resolution)

  • Calculate the "Target %B" = (Elution %B) - 5%.

  • Insert an isocratic hold at this percentage for 5-10 minutes before resuming a shallow gradient.

Step 3: The Shallow Gradient

  • Ramp: 0.25% B per minute.

  • Example: If Target is 25% B, run 25% -> 35% B over 40 minutes.

Validation Criteria (Self-Check)
  • Resolution (

    
    ):  Must be > 1.5 between the Native (earlier) and 2-F-Tyr (later) peaks.
    
  • Peak Symmetry: 0.9 < As < 1.1. Tailing indicates secondary interactions (silanol); increase buffer strength or switch to a "Shield" column.

Method Development Flowchart

MethodDev Start Start: Crude 2-F-Tyr Peptide Scout Scout Run (5-65% B over 30 min) Start->Scout Identify Identify Elution %B (e.g., 30% B) Scout->Identify Decision Is Resolution > 1.5? Identify->Decision Optim Design Focused Gradient (Target %B +/- 5%) Slope: 0.5% B/min Decision->Optim No (Co-elution) Shallow Decrease Slope (0.25% B/min) Decision->Shallow Still overlapping Final Final Method (Native elutes first) Decision->Final Yes Optim->Decision Shallow->Final

Caption: Iterative optimization workflow for resolving fluorinated peptide analogs.

References

  • Seyedsayamdost, M. R., et al. (2019). "2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed 19F NMR." National Science Foundation (NSF) / Journal of Biomolecular NMR. Link

  • Thielges, M. C., et al. (2011). "Using Unnatural Amino Acids to Probe the Energetics of Oxyanion Hole Hydrogen Bonds in the Ketosteroid Isomerase Active Site." Biochemistry. Link

  • Krokhin, O. V., et al. (2026). "Reversed-phase chromatography of peptides carrying non-canonical proline analogues." Journal of Chromatography A. Link

  • Pomerantz, W. C., et al. (2019). "Protein-Observed Fluorine NMR: A Sobering Look at the Impact of Fluorine on Protein Stability." ACS Chemical Biology. Link

Sources

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